2-(2,6-difluorophenyl)propanoic Acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(2,6-difluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c1-5(9(12)13)8-6(10)3-2-4-7(8)11/h2-5H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEOKHTAAVBOFKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=C1F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10452536 | |
| Record name | 2-(2,6-difluorophenyl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10452536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
359828-68-5 | |
| Record name | 2-(2,6-difluorophenyl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10452536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2,6-difluorophenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Foreword: Understanding the Potential of a Fluorinated Building Block
An In-depth Technical Guide to 2-(2,6-difluorophenyl)propanoic acid
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The unique properties of fluorine—its high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. It is within this context that we examine this compound, a specialized building block with significant potential for the development of novel therapeutics.
This guide provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis, and its prospective applications. The content herein is curated for researchers, medicinal chemists, and drug development professionals, offering not just data, but the scientific rationale behind it. As we dissect this molecule, we will explore the causality behind its characteristics and the experimental logic that underpins its potential utility.
Core Molecular Identity and Physicochemical Profile
This compound belongs to the family of fluorinated aromatic carboxylic acids. Its structure is characterized by a propanoic acid moiety attached at the second carbon to a benzene ring substituted with two fluorine atoms at the 2 and 6 positions. This specific arrangement has significant implications for its chemical behavior. The ortho-difluoro substitution pattern sterically shields the acidic proton and influences the electronic properties of the aromatic ring, which can be leveraged in synthetic and biological applications.
The molecule's hybrid structure, featuring a lipophilic difluorinated aryl group and a hydrophilic carboxylic acid, allows for both hydrophobic interactions and hydrogen bonding—a critical duality in drug-receptor interactions.[1]
Key Physicochemical Data
The fundamental properties of this compound are summarized below. This data provides the foundational knowledge for its handling, solubilization, and application in experimental settings.
| Property | Value | Source(s) |
| CAS Number | 359828-68-5 | [2][3] |
| Molecular Formula | C₉H₈F₂O₂ | [2][3][4] |
| Molecular Weight | 186.16 g/mol | [2][5] |
| Appearance | White solid | [3] |
| Solubility | Soluble in organic solvents | [3] |
| Predicted XlogP | 2.2 | [4] |
| Canonical SMILES | CC(C1=C(C=CC=C1F)F)C(=O)O | [4] |
| InChIKey | JEOKHTAAVBOFKM-UHFFFAOYSA-N | [4] |
Spectroscopic Characterization (Predicted)
While extensive experimental spectra are not widely published, we can predict the characteristic spectroscopic features of this molecule based on its functional groups and structural analogs. These predictions are invaluable for reaction monitoring and structural confirmation during synthesis.
-
¹H NMR Spectroscopy : The proton on the carboxylic acid (-COOH) is expected to be highly deshielded, appearing as a broad singlet at approximately δ 12 ppm.[1] The aromatic protons on the difluorophenyl ring would likely resonate as multiplets between δ 6.8–7.4 ppm.[1] The methine proton (CH) and the methyl protons (CH₃) of the propanoic acid chain would appear further upfield.
-
Infrared (IR) Spectroscopy : The IR spectrum would be dominated by two key absorbances.[1] A strong, sharp peak for the carbonyl (C=O) stretch of the carboxylic acid is anticipated in the 1700–1720 cm⁻¹ region.[1] A very broad and characteristic peak for the hydroxyl (-OH) group stretch would be observed from 2500–3300 cm⁻¹.[1]
-
Mass Spectrometry : High-resolution mass spectrometry provides the most accurate mass determination. Predicted collision cross-section data for various adducts offer a reference for experimental analysis.[4] For instance, the [M+H]⁺ adduct is predicted at an m/z of 187.05652, while the deprotonated [M-H]⁻ species is predicted at 185.04196.[4]
Synthesis and Chemical Reactivity
The synthesis of chiral α-arylpropionic acids is a well-established field, driven by their importance as non-steroidal anti-inflammatory drugs (NSAIDs). For this compound, an enantioselective synthesis employing a Stille reaction has been noted.[3] This approach offers precise control over stereochemistry, which is often critical for biological activity.
Conceptual Synthetic Workflow
A plausible synthetic route can be conceptualized starting from 2,6-difluorobromobenzene. The workflow below illustrates a multi-step synthesis that could be employed to generate the target compound. The choice of a palladium-catalyzed cross-coupling reaction is strategic, as it is a robust and versatile method for forming carbon-carbon bonds.
Caption: Conceptual workflow for the synthesis of this compound.
Experimental Protocol: Saponification of an Ester Precursor
This protocol describes the final hydrolysis step, a common procedure in the synthesis of carboxylic acids from their ester precursors. The self-validating nature of this protocol lies in the clear phase separation and pH changes that confirm reaction progression and completion.
-
Dissolution: Dissolve the ester precursor (1.0 eq) in a suitable solvent mixture, such as tetrahydrofuran (THF) and water (e.g., 3:1 v/v). The use of a co-solvent system is crucial to ensure the miscibility of both the organic ester and the aqueous base.
-
Saponification: Add an aqueous solution of a strong base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 eq), to the reaction mixture.
-
Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40-50°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed. The disappearance of the ester spot and the appearance of a new, more polar spot at the baseline (the carboxylate salt) indicates completion.
-
Work-up: Once complete, cool the mixture to room temperature and remove the organic solvent (THF) under reduced pressure.
-
Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify the solution by adding a strong acid, such as 1N hydrochloric acid (HCl), dropwise until the pH is approximately 1-2. The formation of a precipitate (the final product) should be observed.
-
Extraction: Extract the aqueous layer multiple times with an organic solvent like ethyl acetate. The choice of ethyl acetate is strategic due to its ability to effectively solubilize the carboxylic acid product while having limited miscibility with water.
-
Drying and Concentration: Combine the organic extracts, wash with brine to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain the final compound with high purity.
Potential Applications in Drug Discovery
While specific applications for this compound are not extensively documented, its structural motif is highly relevant to contemporary drug discovery. Phenylpropionic acid derivatives are known to target various biological pathways. A notable example is their potential as G protein-coupled receptor 120 (GPR120) agonists.[6]
GPR120 is a receptor for unsaturated long-chain free fatty acids and is implicated in mediating anti-inflammatory and insulin-sensitizing effects. Agonists of this receptor are being actively investigated for the treatment of metabolic diseases, particularly type 2 diabetes.[6] this compound serves as a valuable starting material or intermediate for the synthesis of more complex molecules designed to target receptors like GPR120.
Caption: Role as a building block for potential GPR120 receptor agonists.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be followed when handling this compound. The hazard profile is generally extrapolated from related fluorinated and acidic compounds.
-
Hazard Identification : This compound is expected to cause skin irritation and serious eye damage.[5][7] It may also cause respiratory irritation if inhaled as a dust.[5][7]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[7] When handling the solid powder, use a dust mask or work in a well-ventilated fume hood to prevent inhalation.[7]
-
Handling : Avoid contact with skin, eyes, and clothing.[8] Use only in a well-ventilated area.[7] Wash hands thoroughly after handling.
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place.[7] Keep away from incompatible materials such as strong oxidizing agents and bases.
-
First Aid Measures :
-
Skin Contact : Immediately wash the affected area with plenty of soap and water.[7] Remove contaminated clothing.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][8]
-
Inhalation : Remove the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[7]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7][8]
-
References
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This compound, 95% Purity, C9H8F2O2, 100 mg . CP Lab Safety. [Link]
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This compound (C9H8F2O2) . PubChemLite. [Link]
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"2-(2,6-difluorophenyl)propanoic acid" CAS number 359828-68-5
An In-Depth Technical Guide to 2-(2,6-difluorophenyl)propanoic Acid (CAS: 359828-68-5)
This guide provides a comprehensive technical overview of this compound, a fluorinated arylpropanoic acid derivative of significant interest to the chemical and pharmaceutical research communities. Drawing from established principles in synthetic organic chemistry, analytical science, and medicinal chemistry, this document offers field-proven insights into its synthesis, characterization, potential applications, and safe handling. The methodologies described herein are designed to be self-validating, providing researchers with a robust framework for their work.
Core Profile and Physicochemical Properties
This compound belongs to the class of 2-arylpropanoic acids, a scaffold famously represented by non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen.[1] The introduction of two fluorine atoms at the ortho-positions of the phenyl ring dramatically influences the molecule's electronic and conformational properties. This substitution can block metabolic oxidation at those sites and alter the acidity of the aromatic ring protons, potentially enhancing binding affinity to biological targets and improving pharmacokinetic profiles.[2]
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| CAS Number | 359828-68-5 | [3] |
| Molecular Formula | C₉H₈F₂O₂ | [3] |
| Molecular Weight | 186.16 g/mol | [3] |
| IUPAC Name | This compound | N/A |
| Canonical SMILES | CC(C1=C(F)C=CC=C1F)C(=O)O | N/A |
| Purity (Typical) | ≥95% | [3] |
Synthesis Strategy: Palladium-Catalyzed α-Arylation
While specific peer-reviewed synthetic procedures for this compound are not extensively documented, a highly reliable and versatile method is the palladium-catalyzed α-arylation of a propanoate ester, followed by saponification. This approach is a cornerstone of modern C-C bond formation.[4] The choice of a palladium catalyst is critical; its ability to facilitate reductive elimination and oxidative addition cycles is central to the formation of the crucial aryl-α-carbon bond.
The causality behind this choice rests on the need for a robust catalytic system that can couple an sp²-hybridized carbon (of the aryl halide) with an sp³-hybridized carbon (the α-carbon of the ester). We select 1-bromo-2,6-difluorobenzene as the aryl source due to its commercial availability and appropriate reactivity in oxidative addition with a Pd(0) species. An ethyl propanoate serves as the pronucleophile, which, upon deprotonation by a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS), forms the reactive enolate.
Experimental Protocol: Two-Step Synthesis
Step 1: Ethyl 2-(2,6-difluorophenyl)propanoate Synthesis
-
Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add toluene (10 mL/mmol of aryl bromide).
-
Catalyst Precursor: Add Pd₂(dba)₃ (1.5 mol%) and a suitable phosphine ligand such as cataCXium A (3.5 mol%). The bulky, electron-rich ligand stabilizes the palladium center and promotes the desired catalytic cycle.
-
Reagent Addition: Add 1-bromo-2,6-difluorobenzene (1.0 eq) and ethyl propanoate (1.5 eq).
-
Base Addition: Cool the mixture to 0 °C and slowly add LiHMDS (1.0 M in THF, 1.6 eq) dropwise to generate the enolate in situ while minimizing side reactions.
-
Reaction: Allow the mixture to warm to room temperature and then heat to 80-100 °C. Monitor the reaction progress by TLC or GC-MS until the starting aryl bromide is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl solution, and extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ester.
Step 2: Saponification to this compound
-
Hydrolysis: Dissolve the purified ethyl 2-(2,6-difluorophenyl)propanoate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Base: Add lithium hydroxide (LiOH, 3.0 eq) and stir the mixture at room temperature until the ester is fully consumed (monitor by TLC).
-
Acidification: Cool the mixture in an ice bath and carefully acidify to pH ~2 with 1 M HCl.
-
Extraction: Extract the product into ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, this compound. The product can be further purified by recrystallization if necessary.
Visualization of Synthetic Workflow
Caption: Synthetic pathway for this compound.
Analytical Characterization and Quality Control
Ensuring the identity and purity of the final compound is paramount. A multi-technique approach provides a self-validating system for quality control.
Expected Spectroscopic Data
-
¹H NMR: The spectrum should show a quartet for the α-proton coupled to the methyl protons, a doublet for the methyl group, and complex multiplets in the aromatic region for the phenyl protons. The carboxylic acid proton will appear as a broad singlet far downfield.
-
¹⁹F NMR: A single resonance is expected due to the chemical equivalence of the two fluorine atoms.
-
¹³C NMR: Resonances for the carbonyl carbon (~175-180 ppm), the α-carbon, the methyl carbon, and four distinct aromatic carbon signals (two of which will show C-F coupling) are expected.
-
IR Spectroscopy: The spectrum will be dominated by a broad O-H stretch from the carboxylic acid dimer (typically 2500-3300 cm⁻¹) and a strong C=O stretch (around 1700-1725 cm⁻¹).[5]
-
Mass Spectrometry: Analysis of deprotonated species may show fragmentation pathways involving the loss of CO₂ or HF, which is characteristic of α-fluorinated carboxylic acids.[6]
Analytical Workflow Protocol
-
Purity Assessment (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Detection: UV at 254 nm.
-
Acceptance: Purity should be ≥95% for use in most research applications.[3]
-
-
Structural Confirmation (NMR):
-
Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.
-
Confirm that all observed signals and their integrations match the expected structure.
-
-
Mass Verification (LC-MS):
-
Utilize the same HPLC method coupled to a mass spectrometer (e.g., ESI source in negative ion mode).
-
Verify the presence of the [M-H]⁻ ion at the expected m/z value (185.04).
-
Visualization of Analytical Workflow
Caption: Quality control workflow for synthesized material.
Applications in Research and Drug Discovery
The this compound molecule is a valuable building block for drug discovery. The arylpropionic acid motif is a well-established "privileged scaffold" for targeting cyclooxygenase (COX) enzymes.[7] Furthermore, the 2,6-difluorobenzyl moiety is found in potent and selective inverse agonists for nuclear receptors like RORγt, which are targets for inflammatory diseases.[8]
Potential Research Areas:
-
Anti-inflammatory Agents: The compound could be used as a starting point or fragment to develop novel NSAIDs or other anti-inflammatory drugs. Derivatives could be synthesized and screened for COX-1/COX-2 inhibitory activity.[7]
-
Kinase Inhibitors: The phenylpropanoic acid structure can be incorporated into larger molecules designed to target the ATP-binding site of various kinases.
-
Metabolic Stability Studies: The 2,6-difluoro substitution pattern is a classic strategy to block aromatic hydroxylation, a common metabolic pathway. This makes the compound an excellent tool for investigating the impact of metabolic blocking on the efficacy and safety of parent drug candidates.
Safety and Handling
No specific safety data sheet (SDS) is publicly available for this exact compound. However, based on its structural similarity to propionic acid and other fluorinated aromatic acids like 2,6-difluorobenzoic acid, a cautious approach is warranted.
Table 2: Anticipated GHS Hazard Classifications
| Hazard Statement | Description | Basis of Analogy |
| H315 | Causes skin irritation | 2,6-Difluorobenzoic acid[9] |
| H319 | Causes serious eye irritation | 2,6-Difluorobenzoic acid[9] |
| H335 | May cause respiratory irritation | 2,6-Difluorobenzoic acid[9] |
| H226 | Flammable liquid and vapor | Propionic acid[10] |
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.
-
Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[11]
References
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Verstappen, J., et al. (2024). Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species. Radboud Repository. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: 2-(2,4-Dichlorophenoxy) Propionic Acid. NJ.gov. Retrieved from [Link]
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Gümüş, F., et al. (2018). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1236-1246. Retrieved from [Link]
- (Patent) CN106431898A - Synthesis and use of phenylpropionic acid derivatives. Google Patents.
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PubChem. (n.d.). 2,6-Difluorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Chemsrc. (2025). 2-(2,6-Difluorophenyl)acetonitrile. Retrieved from [Link]
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AccelaChemBio. (2023). This compound. Retrieved from [Link]
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JPA-Bioscience. (n.d.). This compound. Retrieved from [Link]
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MDPI. (2020). Synthesis of Alpha Olefins: Catalytic Decarbonylation of Carboxylic Acids and Vegetable Oil Deodorizer Distillate (VODD). MDPI. Retrieved from [Link]
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James Madison University. (2018). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. JMU Scholarly Commons. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,6-Difluorophenylboronic acid. Retrieved from [Link]
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Hartwig Group. (n.d.). Palladium-Catalyzed, Enantioselective α‑Arylation of α‑Fluorooxindoles. The Hartwig Group at UC Berkeley. Retrieved from [Link]
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ResearchGate. (2018). Ag/Pd co-Catalyzed Direct Arylation of Fluoroarene Derivatives with Aryl Bromides. Retrieved from [Link]
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PubMed. (2020). Discovery of 2,6-difluorobenzyl ether series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists. National Library of Medicine. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of C: 3-(3,5-Difluorophenyl)propanoic acid. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Propionic acid. Retrieved from [Link]
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ResearchGate. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. Retrieved from [Link]
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PubMed. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. National Library of Medicine. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Infrared spectrum of propanoic acid. Retrieved from [Link]
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PubChem. (n.d.). 2,2-Difluoropropionic acid. National Center for Biotechnology Information. Retrieved from [Link]
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An In-depth Technical Guide to the Mechanism of Action of 2-(2,6-difluorophenyl)propanoic acid: A Putative Cyclooxygenase Inhibitor
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive framework for elucidating the mechanism of action of the novel compound 2-(2,6-difluorophenyl)propanoic acid. Structurally analogous to the phenylpropanoic acid class of nonsteroidal anti-inflammatory drugs (NSAIDs), the primary hypothesis is that this molecule functions as an inhibitor of cyclooxygenase (COX) enzymes. We present a logical, multi-stage experimental roadmap designed to rigorously test this hypothesis, beginning with direct enzyme engagement and progressing to cellular and broader selectivity profiling. This document is intended to serve as a technical and strategic resource, detailing not only the requisite protocols but also the scientific rationale underpinning each experimental choice, thereby ensuring a self-validating and robust mechanistic investigation.
Introduction: The Scientific Rationale
The structural motif of a phenylpropanoic acid is a well-established pharmacophore for the inhibition of cyclooxygenase (COX) enzymes, the primary targets of NSAIDs.[1] These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2][3] COX-1 is a constitutively expressed enzyme involved in homeostatic functions, such as protecting the gastric mucosa and maintaining renal blood flow.[4][5] In contrast, COX-2 is typically induced at sites of inflammation, making it a prime target for anti-inflammatory therapies.[6][7]
The therapeutic efficacy and side-effect profile of NSAIDs are largely determined by their relative selectivity for COX-1 versus COX-2.[8] Non-selective inhibitors can lead to gastrointestinal issues by inhibiting the protective functions of COX-1.[9] Therefore, a critical aspect of characterizing a new potential NSAID is to determine its potency and selectivity for these two isoforms.
This guide outlines the investigation of This compound , a novel compound whose mechanism is unknown. Based on its chemical structure, we hypothesize that it functions as a COX inhibitor. The following sections detail a systematic approach to validate this target, determine its mode of action, and establish its selectivity profile.
Stage 1: Primary Target Engagement and Potency
The foundational step in characterizing the mechanism of action is to confirm direct interaction with the hypothesized target and quantify the potency of this interaction. For this compound, this involves in vitro assays using purified COX-1 and COX-2 enzymes.
In Vitro Cyclooxygenase Inhibition Assay
The objective is to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of the enzyme's activity.[10] This is a key measure of the drug's potency.[11] We will employ a colorimetric inhibitor screening assay, a robust and widely used method.[12][13]
Experimental Protocol: In Vitro COX Inhibition Assay
-
Reagents and Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes.
-
Arachidonic acid (substrate).
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric substrate).
-
Heme (cofactor).
-
Tris-HCl buffer (pH 8.0).
-
This compound, dissolved in a suitable solvent (e.g., DMSO).
-
Known selective (Celecoxib for COX-2) and non-selective (Ibuprofen) inhibitors as positive controls.
-
96-well microplate and plate reader capable of measuring absorbance at 590 nm.
-
-
Procedure:
-
Prepare a series of dilutions of the test compound, this compound, and control inhibitors.
-
In a 96-well plate, add assay buffer, heme, and the respective enzyme (COX-1 or COX-2) to each well.
-
Add the diluted test compound or control inhibitor to the appropriate wells. Include wells with solvent only for 100% enzyme activity and wells with no enzyme for background measurement.
-
Incubate the plate for 5-10 minutes at 25°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the colorimetric substrate (TMPD) followed immediately by the arachidonic acid substrate.
-
Monitor the appearance of oxidized TMPD by measuring the absorbance at 590 nm over a period of 5 minutes. The rate of change in absorbance is proportional to the COX peroxidase activity.[13]
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the percentage of inhibition relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.[11][14]
-
Data Presentation and Interpretation
The IC50 values for COX-1 and COX-2 should be summarized in a table for clear comparison. The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
Table 1: Hypothetical In Vitro COX Inhibition Data
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | 15.2 | 0.8 | 19 |
| Ibuprofen (Non-selective control) | 5.5 | 10.1 | 0.54 |
| Celecoxib (COX-2 selective control) | 25.0 | 0.05 | 500 |
Interpretation: A selectivity index greater than 1 indicates selectivity for COX-2. In this hypothetical example, this compound shows preferential inhibition of COX-2, which would suggest a potentially favorable gastrointestinal safety profile compared to non-selective NSAIDs.[6]
Stage 2: Elucidating the Mode of Inhibition
Once inhibitory activity is confirmed, understanding how the compound inhibits the enzyme is crucial. This is determined through enzyme kinetic studies. The primary modes of reversible inhibition are competitive, non-competitive, and uncompetitive.[15][16][17]
Enzyme Kinetics Studies
These experiments involve measuring the rate of the enzymatic reaction at various substrate concentrations in the presence of a fixed concentration of the inhibitor.
Experimental Protocol: Kinetic Analysis
-
Procedure:
-
Set up a series of reactions similar to the IC50 assay.
-
For each experiment, use a fixed concentration of this compound (e.g., a concentration near the IC50).
-
Vary the concentration of the substrate, arachidonic acid, across a wide range (e.g., from 0.1x Km to 10x Km).
-
Measure the initial reaction velocity (V) for each substrate concentration.
-
Repeat the experiment with at least two different fixed concentrations of the inhibitor and one with no inhibitor.
-
-
Data Analysis:
-
Plot the reaction velocity (V) versus substrate concentration ([S]) to generate Michaelis-Menten curves.
-
Transform the data into a Lineweaver-Burk plot (1/V vs. 1/[S]). This linearization of the data allows for a clearer visualization of the effects on the kinetic parameters, Vmax (maximum velocity) and Km (Michaelis constant, an indicator of substrate affinity).[16]
-
Visualizing the Mode of Action
The pattern of the lines on the Lineweaver-Burk plot reveals the mode of inhibition.
-
Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases).[18]
-
Non-competitive Inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).[15]
-
Uncompetitive Inhibition: Lines are parallel (both Vmax and Km decrease).[16]
Diagram: Experimental Workflow for MoA Determination
Caption: The arachidonic acid cascade and the hypothesized role of the test compound.
Conclusion
This guide presents a rigorous, hypothesis-driven strategy for characterizing the mechanism of action of this compound. By systematically progressing from in vitro enzyme inhibition to cellular activity and broad selectivity profiling, researchers can build a comprehensive understanding of the compound's pharmacological profile. This structured approach, grounded in established scientific principles, ensures that the resulting data is robust, interpretable, and provides a solid foundation for any subsequent drug development efforts. The ultimate goal is to ascertain whether this compound is a potent and selective COX-2 inhibitor, a profile that holds significant therapeutic promise for the treatment of inflammatory conditions.
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Title: COX Inhibitors Source: StatPearls - NCBI Bookshelf URL: [Link]
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Title: Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) Source: StatPearls - NCBI Bookshelf - NIH URL: [Link]
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Title: Mechanism of action of anti-inflammatory drugs Source: PubMed URL: [Link]
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Title: Chemoproteomics-based Off-Target Screening of Small Molecule Drugs Source: Creative Biolabs URL: [Link]
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Title: Synthesis of Prostaglandins (PG) and Thromboxanes (TX) Source: Reactome Pathway Database URL: [Link]
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Title: Novel Computational Approach to Predict Off-Target Interactions for Small Molecules Source: Frontiers in Pharmacology URL: [Link]
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Title: The mechanisms of action of NSAIDs in analgesia Source: PubMed URL: [Link]
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Title: Prostaglandin Synthesis Source: Biology LibreTexts URL: [Link]
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Title: Understanding IC50: A Comprehensive Guide to Calculation Source: Oreate AI Blog URL: [Link]
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Title: What is the difference between Cox 1 (Cyclooxygenase 1) and Cox 2 (Cyclooxygenase 2) inhibitors in terms of patient selection and usage? Source: Dr.Oracle URL: [Link]
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Title: Medications - non-steroidal anti-inflammatory drugs Source: Better Health Channel URL: [Link]
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Title: IC50 Determination Source: edX URL: [Link]
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Title: Introduction to Prostaglandin Source: Creative Diagnostics URL: [Link]
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Title: Nonsteroidal anti-inflammatory drug Source: Wikipedia URL: [Link]
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Title: NSAIDs: Examples, side effects, and uses Source: Medical News Today URL: [Link]
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Title: Cox 1 vs Cox 2 Inhibitors (NSAIDs) [+Cheat Sheet] Source: Lecturio URL: [Link]
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Title: What Is the Role of Cyclooxygenase (COX) in the Body? Source: GoodRx URL: [Link]
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Title: Enzyme inhibition and kinetics graphs (article) Source: Khan Academy URL: [Link]
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Title: NSAIDS: COX-1 and COX-2: What's the difference? Source: DVM360 URL: [Link]
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Title: Cyclooxygenase Source: chemeurope.com URL: [Link]
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Title: Types of Enzyme Inhibition: Competitive vs Noncompetitive | Michaelis-Menten Kinetics Source: YouTube URL: [Link]
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Title: In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization Source: SpringerLink URL: [Link]
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Title: Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics Source: MDPI URL: [Link]
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Title: Cyclooxygenase enzymes: regulation and function Source: PubMed - NIH URL: [Link]
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Title: In vitro assays for cyclooxygenase activity and inhibitor characterization Source: PubMed URL: [Link]
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An In-Depth Technical Guide on the Potential Biological Activities of 2-(2,6-difluorophenyl)propanoic acid
Introduction
2-(2,6-difluorophenyl)propanoic acid is a member of the arylpropanoic acid class of compounds, a scaffold renowned for its diverse pharmacological activities. While specific biological data for this particular molecule is not extensively available in peer-reviewed literature, its structural features—a propanoic acid moiety linked to a difluorinated phenyl ring—suggest a strong potential for several biological activities, primarily as an anti-inflammatory, antibacterial, and anticancer agent. The presence of two fluorine atoms at the 2 and 6 positions of the phenyl ring is of particular interest, as fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.
This guide will provide a comprehensive overview of the theoretical and potential biological activities of this compound, drawing upon the established knowledge of related arylpropanoic acid derivatives. We will delve into the mechanistic rationale for these potential activities and provide detailed, field-proven experimental protocols for their investigation.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₉H₈F₂O₂ |
| Molecular Weight | 186.15 g/mol |
| IUPAC Name | This compound |
| PubChem CID | 11030518[1] |
Potential Biological Activity I: Anti-inflammatory - Cyclooxygenase (COX) Inhibition
The arylpropanoic acid scaffold is the cornerstone of many non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen. These drugs exert their anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins.
Mechanism of Action: COX Inhibition
Cyclooxygenase exists in two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa. In contrast, COX-2 is an inducible enzyme that is upregulated at sites of inflammation.[2] The carboxylic acid moiety of arylpropanoic acids is crucial for their binding to the active site of COX enzymes. It typically forms an ionic bond with a conserved arginine residue (Arg-120) at the entrance of the active site.[3] However, alternative binding modes have been identified where the carboxylate group can interact with other residues like Tyr-385 and Ser-530.[3]
The 2,6-difluorophenyl group of this compound is expected to occupy a hydrophobic channel within the COX active site. The fluorine atoms can enhance this binding through favorable hydrophobic interactions and by potentially altering the electronic properties of the phenyl ring. The selectivity for COX-1 versus COX-2 is often influenced by the substitution pattern on the aromatic ring.
Caption: Potential COX inhibition pathway by this compound.
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory activity of this compound against COX-1 and COX-2.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme
-
TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine)
-
Test compound: this compound
-
Reference inhibitors (e.g., Ibuprofen, Celecoxib)
-
Tris-HCl buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 in Tris-HCl buffer containing heme.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.
-
Assay Reaction:
-
To each well of a 96-well plate, add the Tris-HCl buffer, enzyme solution, and the test compound or reference inhibitor at various concentrations.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding arachidonic acid to each well.
-
Immediately add TMPD, which will be oxidized by the peroxidase activity of COX, resulting in a color change.
-
-
Data Acquisition: Measure the absorbance at 590 nm every minute for 10 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration.
Potential Biological Activity II: Antibacterial
Arylpropanoic acid derivatives have been reported to possess antibacterial properties.[4] The mechanism of antibacterial action for this class of compounds is not as well-defined as their anti-inflammatory effects but may involve disruption of the bacterial cell membrane, inhibition of essential enzymes, or interference with bacterial DNA replication. The presence of fluorine atoms can enhance antibacterial activity due to their high electronegativity and ability to form strong bonds with target molecules.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
This compound
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (vehicle solvent)
-
96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Bacterial Inoculum Preparation: Grow the bacterial strains in MHB to the mid-logarithmic phase. Adjust the bacterial suspension to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Prepare serial twofold dilutions of this compound in MHB in a 96-well microplate.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include positive and negative control wells.
-
Incubation: Incubate the microplate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be determined visually or by measuring the optical density at 600 nm.
Caption: General workflow for antimicrobial susceptibility testing.
Potential Biological Activity III: Anticancer
Several studies have explored the anticancer properties of arylpropanoic acid derivatives.[5] Their mechanisms of action in cancer cells are diverse and can include the induction of apoptosis, inhibition of cell proliferation, and modulation of signaling pathways involved in cancer progression. Fluorinated compounds, in particular, have shown promise as anticancer agents.[6]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Positive control (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells. Determine the IC₅₀ value.
Caption: Workflow for in vitro anticancer activity screening.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound is currently limited in the public domain, its chemical structure strongly suggests potential as a pharmacologically active agent. The protocols detailed in this guide provide a robust framework for the systematic investigation of its anti-inflammatory, antibacterial, and anticancer properties. Further studies, including in vivo efficacy and toxicity assessments, will be crucial to fully elucidate the therapeutic potential of this compound. The insights gained from such research could pave the way for the development of novel therapeutics based on the this compound scaffold.
References
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PubMed. (1994, October 18). Selective inhibition of cyclooxygenase 2. Retrieved from [Link]
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PubMed. (2017, February 15). Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. Retrieved from [Link]
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PubChem. 2-[[2,6-difluoro-4-[[4-(1,2,3,6-tetrahydropyridin-4-yl)phenyl]sulfonylamino]benzoyl]amino]. Retrieved from [Link]
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ResearchGate. Antimicrobial activity of synthesized synthesized propionic acid derivatives. Retrieved from [Link]
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National Center for Biotechnology Information. (2021, May 27). In Vitro Evaluation of Antiproliferative Properties of Novel Organotin(IV) Carboxylate Compounds with Propanoic Acid Derivatives on a Panel of Human Cancer Cell Lines. Retrieved from [Link]
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National Center for Biotechnology Information. CYCLOOXYGENASE-2 CATALYSIS AND INHIBITION IN LIPID BILAYER NANODISCS. Retrieved from [Link]
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ResearchGate. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Retrieved from [Link]
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MDPI. (2022, November 29). Propionic Acid Fermentation—Study of Substrates, Strains, and Antimicrobial Properties. Retrieved from [Link]
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National Center for Biotechnology Information. (2017, January 25). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Retrieved from [Link]
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PubMed. A novel mechanism of cyclooxygenase-2 inhibition involving interactions with Ser-530 and Tyr-385. Retrieved from [Link]
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MDPI. (2021, July 14). Assessment of Oral Microbial Viability by 2,6-Dichlorophenolindophenol a Redox Agent. Retrieved from [Link]
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ResearchGate. (2025, August 7). Evaluation of the acute toxicity of perfluorinated carboxylic acids using eukaryotic cell lines, bacteria and enzymatic assays. Retrieved from [Link]
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MDPI. (2022, January 8). Design, Synthesis, Biological Evaluation, and Molecular Modeling of 2-Difluoromethylbenzimidazole Derivatives as Potential PI3Kα Inhibitors. Retrieved from [Link]
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National Center for Biotechnology Information. (2020, October 22). Antibacterial fatty acids: An update of possible mechanisms of action and implications in the development of the next-generation of antibacterial agents. Retrieved from [Link]
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PubMed. (2001, May). Cox-2 inhibitory effects of naturally occurring and modified fatty acids. Retrieved from [Link]
-
The University of British Columbia. (2008, May). Synthesis and characterization of 2,6-difluoro-4-carboxyphenylboronic acid and a biotin derivative thereof as captors of anionic aqueous [F-18]-fluoride for the preparation of [F-18/F-19]-labeled aryltrifluoroborates with high kinetic stability. Retrieved from [Link]
-
MDPI. (2022, July 19). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from [Link]
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National Center for Biotechnology Information. (2020, June 29). Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line. Retrieved from [Link]
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PubMed. (2002, May). Cyclooxygenase Inhibition: Between the Devil and the Deep Blue Sea. Retrieved from [Link]
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PubChem. 2,6-Difluorobenzoic acid. Retrieved from [Link]
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National Center for Biotechnology Information. (2019, July 9). Furanoic Lipid F-6, A Novel Anti-Cancer Compound that Kills Cancer Cells by Suppressing Proliferation and Inducing Apoptosis. Retrieved from [Link]
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MDPI. (2022, November 11). Potent Platinum(IV) Prodrugs That Incorporate a Biotin Moiety to Selectively Target Cancer Cells. Retrieved from [Link]
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Gsrs. 2,6-DICHLOROPHENOXY-.ALPHA.-PROPIONIC ACID. Retrieved from [Link]
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The Structure-Activity Relationship of 2-(2,6-difluorophenyl)propanoic acid: A Technical Guide for Drug Development Professionals
Introduction
Phenylpropanoic acid derivatives are a cornerstone in medicinal chemistry, most notably as non-steroidal anti-inflammatory drugs (NSAIDs). Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade. This technical guide delves into the nuanced structure-activity relationship (SAR) of a specific, yet significant, member of this class: 2-(2,6-difluorophenyl)propanoic acid. We will dissect the roles of its core components—the propanoic acid moiety and the difluorinated phenyl ring—and explore how molecular conformation and electronic properties, profoundly influenced by the 2,6-difluoro substitution pattern, dictate its biological activity. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage these insights for the rational design of novel therapeutic agents.
The Phenylpropanoic Acid Scaffold: A Privileged Structure
The 2-phenylpropanoic acid scaffold is a classic example of a "privileged structure" in drug discovery, capable of interacting with a variety of biological targets. Its fundamental architecture consists of a phenyl ring connected to a propanoic acid group at the second carbon. The effectiveness of this scaffold, particularly in the context of anti-inflammatory action, is intrinsically linked to its ability to mimic the substrate of COX enzymes, arachidonic acid.
Core Directive: Deconstructing the Structure-Activity Relationship
To comprehend the SAR of this compound, we will analyze the molecule in three key parts:
-
The Propanoic Acid Moiety: The cornerstone of activity.
-
The Phenyl Ring: The modulatory platform.
-
The 2,6-Difluoro Substitution: A key determinant of conformation and potency.
The Propanoic Acid Moiety: An Anchor for Biological Activity
The carboxylic acid group of the propanoic acid chain is a critical pharmacophore for many phenylpropanoic acid derivatives. Its significance lies in its ability to form crucial interactions with the active site of target enzymes. In the context of COX inhibition, the carboxylate group typically forms a salt bridge with a positively charged amino acid residue, such as Arginine 120, at the entrance of the COX active site. This electrostatic interaction is a primary anchoring point, orienting the rest of the molecule within the hydrophobic channel of the enzyme.
The stereochemistry at the α-carbon of the propanoic acid is also a well-established determinant of activity. For most profens, the (S)-enantiomer is the more active COX inhibitor. This stereoselectivity arises from the specific three-dimensional arrangement required for optimal binding within the chiral active site of the COX enzyme.
The Phenyl Ring: A Platform for Modulating Selectivity and Potency
The phenyl ring serves as a scaffold that can be substituted to fine-tune the pharmacological profile of the molecule. Modifications to the phenyl ring can influence:
-
Potency: By establishing additional favorable interactions within the enzyme's active site.
-
COX-1/COX-2 Selectivity: The active sites of COX-1 and COX-2 are highly homologous, but key differences in amino acid residues create a side pocket in COX-2. Bulky substituents on the phenyl ring can be designed to interact with this side pocket, leading to selective inhibition of COX-2.[1][2] This is a crucial strategy for developing NSAIDs with reduced gastrointestinal side effects, which are often associated with the inhibition of the constitutively expressed COX-1.[1][2][3]
-
Pharmacokinetic Properties: Substitutions on the phenyl ring can modulate lipophilicity, metabolic stability, and other properties that affect absorption, distribution, metabolism, and excretion (ADME).
The 2,6-Difluoro Substitution: A Master Regulator of Conformation and Activity
The introduction of two fluorine atoms at the 2 and 6 positions of the phenyl ring has profound stereoelectronic consequences that significantly impact the molecule's biological activity.
a. Conformational Restriction:
The ortho-substituents create steric hindrance, which restricts the rotation of the phenyl ring relative to the propanoic acid side chain. This "locking" of the conformation can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty of binding to its target. The preferred conformation of 2'-fluoro-substituted acetophenone derivatives has been shown to be the s-trans conformer, where the fluorine and oxygen atoms are in an anti-periplanar arrangement to minimize repulsion.[4] This conformational preference can be crucial for aligning the key interacting groups of the drug with their counterparts in the enzyme's active site.
b. Electronic Effects:
Fluorine is the most electronegative element, and its presence on the phenyl ring has a strong electron-withdrawing effect. This can influence the pKa of the carboxylic acid, potentially affecting its ionization state and its ability to form the critical salt bridge interaction. Furthermore, the introduction of fluorine can alter the lipophilicity of the molecule, which can impact its ability to cross cell membranes and access the active site of the enzyme.[5] The effect of fluorination on lipophilicity is complex and context-dependent; while it often increases lipophilicity, in some cases, internal fluorination can lead to a decrease.[5]
c. Enhanced Binding Interactions:
The fluorine atoms themselves can participate in non-covalent interactions within the protein's active site. These can include dipole-dipole interactions and, in some cases, weak hydrogen bonds with suitable donors. These additional interactions can contribute to a higher binding affinity and, consequently, increased potency.
Structure-Activity Relationship Summary
| Moiety | Structural Feature | Impact on Activity | Rationale |
| Propanoic Acid | Carboxylic Acid Group | Essential for activity | Forms a key salt bridge with residues like Arg120 in the COX active site, anchoring the molecule. |
| (S)-enantiomer at α-carbon | Generally more potent | The chiral active site of COX enzymes often shows a preference for one enantiomer for optimal binding. | |
| Phenyl Ring | Unsubstituted | Baseline activity | Provides a hydrophobic scaffold that fits within the COX active site. |
| Substitution Pattern | Modulates potency and selectivity | Substituents can form additional interactions with the active site. Bulky groups can exploit the side pocket of COX-2 for selectivity.[1][2] | |
| 2,6-Difluoro Substitution | Ortho-difluoro pattern | Potentially increases potency | Restricts the conformation of the molecule, potentially pre-organizing it for binding. Fluorine atoms can participate in additional binding interactions. |
| Electron-withdrawing nature | Modulates pKa and lipophilicity | Influences the ionization of the carboxylic acid and the overall ADME properties of the molecule.[5] |
Experimental Protocols for Activity Evaluation
To experimentally determine the structure-activity relationship of this compound and its analogs, a series of in vitro and in vivo assays are essential.
In Vitro COX Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Principle: The assay measures the peroxidase activity of the COX enzymes. The cyclooxygenase component converts arachidonic acid to prostaglandin G2 (PGG2), and the peroxidase component then reduces PGG2 to PGH2. This peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).
Step-by-Step Methodology:
-
Enzyme Preparation: Obtain purified recombinant human or ovine COX-1 and COX-2 enzymes.
-
Compound Preparation: Prepare a stock solution of this compound and its analogs in a suitable solvent (e.g., DMSO). Prepare a series of dilutions to determine the IC50 value.
-
Assay Reaction:
-
In a 96-well plate, add the reaction buffer (e.g., Tris-HCl), heme, and the test compound at various concentrations.
-
Add the COX-1 or COX-2 enzyme to each well and incubate for a short period (e.g., 10 minutes) at room temperature.
-
Initiate the reaction by adding arachidonic acid and the colorimetric substrate (TMPD).
-
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a plate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Plot the percentage of inhibition against the compound concentration and determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity).
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model
This is a standard in vivo model to assess the acute anti-inflammatory activity of a compound.
Principle: Subcutaneous injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
Step-by-Step Methodology:
-
Animal Model: Use male Wistar rats or Swiss albino mice.
-
Compound Administration: Administer the test compound (e.g., this compound) orally or intraperitoneally at various doses. A control group should receive the vehicle, and a positive control group should receive a known NSAID (e.g., indomethacin).
-
Induction of Inflammation: One hour after compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Edema: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer or a digital caliper.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point compared to the vehicle-treated control group.
Visualizing the Workflow and Relationships
Experimental Workflow for Evaluating Anti-inflammatory Activity
Caption: Workflow for assessing the anti-inflammatory activity and SAR of this compound analogs.
Key Structural Determinants of Activity
Caption: Interplay of structural features and their impact on the biological properties of this compound.
Conclusion
The structure-activity relationship of this compound is a compelling example of how subtle structural modifications can have a significant impact on biological activity. The propanoic acid moiety serves as an essential anchor for binding to target enzymes like COX, while the phenyl ring provides a versatile platform for modulating potency and selectivity. The 2,6-difluoro substitution pattern is a key feature, exerting profound control over the molecule's conformation and electronic properties, which in turn can enhance its inhibitory potency. A thorough understanding of these SAR principles, validated through rigorous in vitro and in vivo experimental protocols, is paramount for the successful design and development of novel anti-inflammatory agents and other therapeutics derived from this privileged scaffold.
References
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Taylor & Francis. (n.d.). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Retrieved from [Link]
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PubMed. (2024). Exploring the Structure-Activity Relationship of COX Inhibitors with Anticancer Effects: A Comprehensive Review. Retrieved from [Link]
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Brieflands. (n.d.). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Retrieved from [Link]
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ResearchGate. (2025). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. Retrieved from [Link]
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MDPI. (n.d.). Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. Retrieved from [Link]
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MDPI. (2023). Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. Retrieved from [Link]
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PubMed. (2013). Synthesis and biological evaluation of ¹⁸F-labeled fluoropropyl tryptophan analogs as potential PET probes for tumor imaging. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Retrieved from [Link]
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MDPI. (n.d.). Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Retrieved from [Link]
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PubMed. (2024). Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. Retrieved from [Link]
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PubMed. (2021). Design, synthesis, and biological evaluation of furosemide analogs as therapeutics for the proteopathy and immunopathy of Alzheimer's disease. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Broad PFAS Binding with Fatty Acid Binding Protein 4 Is Enabled by Variable Binding Modes. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Conformational preference in difluoroacetamide oligomers: probing the potential for foldamers with C–H⋯O hydrogen bonds. Retrieved from [Link]
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PubMed. (n.d.). Fast indirect fluorine-18 labeling of protein/peptide using the useful 6-fluoronicotinic acid-2,3,5,6-tetrafluorophenyl prosthetic group. Retrieved from [Link]
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PubMed. (2022). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Identification of Novel Protein Targets of Dimethyl Fumarate Modification in Neurons and Astrocytes Reveals Actions Independent of Nrf2 Stabilization. Retrieved from [Link]
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University of Southampton. (2024). Conformational Analysis of 1,3-Difluorinated Alkanes. Retrieved from [Link]
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Angene. (n.d.). 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,6-difluorophenyl)propanoic acid(CAS# 1235020-13-9 ). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). (2R)-2-amino-2-(3,4-difluorophenyl)propanoic acid. Retrieved from [Link]
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Enantioselective Synthesis of 2-(2,6-Difluorophenyl)propanoic Acid: A Technical Guide for Advanced Practitioners
Foreword: The Imperative for Chirality in Modern Drug Development
In the landscape of pharmaceutical sciences, the synthesis of enantiomerically pure compounds is not merely an academic exercise but a critical necessity. The biological activity of chiral molecules is intimately tied to their three-dimensional structure, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or, in some cases, responsible for adverse effects. 2-(2,6-Difluorophenyl)propanoic acid is a key chiral building block, and its enantioselective synthesis presents a challenge that demands a sophisticated and nuanced approach. This guide provides an in-depth exploration of the principal strategies for achieving high enantiopurity in this molecule, grounded in mechanistic understanding and practical, field-proven insights for researchers, chemists, and professionals in drug development.
Strategic Overview: Pathways to Enantiomeric Purity
The synthesis of a single enantiomer of this compound can be approached via three primary, robust strategies. The choice of pathway is often dictated by factors such as scalability, cost of goods, atom economy, and the desired level of enantiomeric excess (% ee).
-
Asymmetric Catalysis: Direct creation of the chiral center from a prochiral precursor, most notably through the asymmetric hydrogenation of 2-(2,6-difluorophenyl)acrylic acid. This method is often favored for its high efficiency and atom economy.
-
Chiral Auxiliary-Mediated Synthesis: Covalent attachment of a chiral auxiliary to a precursor to direct a diastereoselective transformation, followed by removal of the auxiliary. This substrate-controlled approach offers predictability and high diastereoselectivity.
-
Kinetic Resolution: Selective enzymatic transformation of one enantiomer from a racemic mixture, allowing for the separation of the two enantiomers. This bio-catalytic method leverages the exquisite selectivity of enzymes under mild conditions.
The logical flow and relationship between these strategies are depicted below.
Caption: Core strategies for the enantioselective synthesis of the target molecule.
Deep Dive: Asymmetric Catalytic Hydrogenation
Asymmetric hydrogenation represents one of the most elegant and industrially viable methods for producing chiral α-arylpropionic acids. The core principle involves the use of a chiral transition metal catalyst, typically based on rhodium, ruthenium, or iridium, to deliver hydrogen across the double bond of a prochiral α,β-unsaturated acid with high facial selectivity.
Mechanistic Rationale and Catalyst Selection
The success of this strategy hinges on the design of the chiral ligand that coordinates to the metal center. Bidentate phosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are paramount. The C2-symmetry of the ligand creates a chiral environment around the metal, forcing the substrate to coordinate in a specific orientation. This pre-coordination dictates which face of the alkene is exposed to hydrogenation, thereby determining the absolute stereochemistry of the product.
Ruthenium(II)-BINAP complexes are particularly effective for the hydrogenation of α,β-unsaturated carboxylic acids. The mechanism involves the coordination of the substrate to the metal center through both the olefin and the carboxylate group, forming a rigid chelate that is essential for high enantioselectivity.
Caption: Workflow for Evans auxiliary-mediated synthesis.
Field-Proven Protocol: Evans Auxiliary Alkylation
This detailed protocol is based on well-established procedures for Evans auxiliary chemistry. [1][2] Step 1: Acylation of the Auxiliary To a solution of (S)-4-benzyl-2-oxazolidinone in anhydrous THF at 0 °C under an inert atmosphere, add n-butyllithium dropwise. After stirring for 15 minutes, add propionyl chloride and allow the reaction to warm to room temperature. Work up with aqueous NH₄Cl, extract with ethyl acetate, dry, and purify by column chromatography to obtain (S)-4-benzyl-3-propionyloxazolidin-2-one.
Step 2: Diastereoselective Alkylation Dissolve the N-propionyl oxazolidinone from Step 1 in anhydrous THF and cool to -78 °C. Add NaHMDS (1.0 M in THF) dropwise to form the sodium enolate. After stirring for 30 minutes, add a solution of 2,6-difluorobenzyl bromide in THF. Maintain the reaction at -78 °C for several hours before quenching with saturated aqueous NH₄Cl. Extract the product, dry the organic phase, and concentrate. The diastereomeric ratio (dr) can be determined by ¹H NMR or GC analysis of the crude product.
Step 3: Auxiliary Cleavage and Isolation Dissolve the alkylated product in a 3:1 mixture of THF and water and cool to 0 °C. Add aqueous hydrogen peroxide (30%), followed by aqueous lithium hydroxide. Stir the reaction vigorously until TLC indicates complete consumption of the starting material. Quench the excess peroxide with aqueous sodium sulfite. Remove the THF under reduced pressure. The aqueous solution can be acidified to precipitate the product acid, while the chiral auxiliary can be recovered from the filtrate by extraction.
Performance Data and Considerations
| Parameter | Typical Reagent/Condition | Causality and Expert Insight |
| Auxiliary | (S)-4-Benzyl-2-oxazolidinone | The benzyl group provides excellent steric hindrance, leading to high diastereoselectivity. Both enantiomers are commercially available. |
| Base for Enolization | LDA, NaHMDS, LiHMDS | These strong, non-nucleophilic bases ensure rapid and complete enolate formation at low temperatures, preventing side reactions. |
| Alkylating Agent | 2,6-Difluorobenzyl Bromide | A reactive electrophile is required. The corresponding iodide or triflate could also be used for enhanced reactivity if needed. |
| Cleavage Reagent | LiOH / H₂O₂ | This combination forms the lithium hydroperoxide nucleophile, which selectively attacks the exocyclic acyl group over the endocyclic carbamate, preventing destruction of the auxiliary. [2] |
| Expected Yield | ~70-85% (over 3 steps) | This is a multi-step sequence, but each step is typically high-yielding. |
| Expected d.r. | >98:2 | The steric directing effect of the Evans auxiliary is powerful, consistently affording high diastereoselectivity. |
| Expected % ee | >99% (after purification) | Since the products are diastereomers, they can be separated chromatographically if necessary, allowing access to >99% ee material. |
Deep Dive: Enzymatic Kinetic Resolution
Kinetic resolution is a powerful strategy that exploits the stereoselectivity of enzymes, most commonly lipases, to differentiate between the enantiomers of a racemic mixture. In this context, a racemic ester of this compound is subjected to enzymatic hydrolysis. The enzyme selectively hydrolyzes one ester enantiomer (e.g., the S-ester) to the corresponding carboxylic acid, leaving the other enantiomer (the R-ester) largely unreacted.
Mechanistic Rationale and Enzyme Selection
Lipases, such as Candida antarctica Lipase B (CALB) or Candida rugosa lipase (CRL), are serine hydrolases that are highly effective for resolving profen esters. [3][4]The enzyme's active site is inherently chiral and will preferentially bind one enantiomer of the substrate in an orientation suitable for catalysis. This difference in binding affinity and transition state stabilization leads to a significant difference in the rate of hydrolysis for the two enantiomers.
The key to a successful kinetic resolution is achieving a high enantiomeric ratio (E-value), which is a measure of the enzyme's selectivity. A high E-value allows for the isolation of both the product (acid) and the unreacted starting material (ester) with high enantiomeric purity at or near 50% conversion.
Caption: Workflow for enzymatic kinetic resolution via hydrolysis.
Field-Proven Protocol: Lipase-Catalyzed Hydrolysis
This protocol is based on general procedures for the lipase-catalyzed resolution of profens. [4][5] Step 1: Reaction Setup To a temperature-controlled vessel, add a phosphate buffer solution (e.g., 0.1 M, pH 7.0). Add the racemic substrate, for example, methyl 2-(2,6-difluorophenyl)propanoate. A co-solvent such as acetone or THF may be used to improve substrate solubility. Finally, add the lipase preparation (e.g., Novozym 435, which is immobilized CALB, or free CRL).
Step 2: Resolution Stir the mixture at a controlled temperature (e.g., 30-45 °C). The pH may be maintained at 7.0 by the automated addition of a dilute NaOH solution, as the hydrolysis produces carboxylic acid. The reaction progress is monitored by taking aliquots, extracting them, and analyzing by HPLC to determine the conversion and the % ee of both the remaining ester and the product acid.
Step 3: Work-up and Separation When the reaction reaches approximately 50% conversion, stop the reaction by filtering off the immobilized enzyme (or by denaturing a free enzyme). Acidify the filtrate to pH ~2 with dilute HCl. Extract the mixture with an organic solvent like ethyl acetate. The desired (S)-acid will be in the organic phase. The unreacted (R)-ester will also be in the organic phase. They can be separated by extraction with a mild aqueous base (e.g., NaHCO₃), which will selectively deprotonate and extract the carboxylic acid into the aqueous layer, leaving the ester behind in the organic layer.
Step 4: Final Product Isolation The aqueous layer containing the (S)-acid salt is re-acidified and extracted to yield the pure (S)-acid. The organic layer containing the (R)-ester can be concentrated, and the ester can be chemically hydrolyzed (e.g., with NaOH) to provide the (R)-acid.
Performance Data and Considerations
| Parameter | Typical Reagent/Condition | Causality and Expert Insight |
| Enzyme | Candida antarctica Lipase B (CALB) | CALB (often immobilized as Novozym 435) is renowned for its high stability, broad substrate scope, and excellent enantioselectivity for profen esters. |
| Substrate | Methyl or Ethyl Ester | Simple alkyl esters are typically used. The choice can influence the reaction rate and selectivity. |
| Solvent System | Phosphate Buffer (pH 7) with co-solvent | The aqueous buffer is required for hydrolysis. A minimal amount of a water-miscible co-solvent (e.g., acetone, THF) can be used to aid substrate solubility. |
| Temperature | 30 - 50 °C | Lipase activity increases with temperature up to an optimum, beyond which denaturation occurs. A moderate temperature is a good compromise between rate and enzyme stability. |
| Conversion | ~50% | For a high E-value resolution, stopping at 50% conversion maximizes the yield and enantiopurity of both the product and the remaining starting material. |
| Expected Yield | <50% (for each enantiomer) | The theoretical maximum yield for each enantiomer in a classical kinetic resolution is 50%. |
| Expected % ee | >99% (at 50% conversion) | With a highly selective enzyme (E > 200), it is common to achieve >99% ee for both the hydrolyzed acid and the unreacted ester. |
Conclusion and Future Outlook
The enantioselective synthesis of this compound is achievable through several robust and well-understood methodologies.
-
Asymmetric Hydrogenation stands out for its elegance and atom economy, making it a preferred route for large-scale industrial production, provided that catalyst screening and optimization are performed.
-
Chiral Auxiliary-based methods offer unparalleled predictability and reliability, making them an excellent choice for laboratory-scale synthesis where access to diastereomerically pure intermediates is crucial.
-
Enzymatic Kinetic Resolution provides a "green" alternative that operates under mild conditions and can deliver products of the highest enantiomeric purity, although it is fundamentally limited to a 50% theoretical yield for each enantiomer without an integrated racemization step (Dynamic Kinetic Resolution).
The future of this field will likely focus on the development of more active and selective non-precious metal catalysts for hydrogenation, the design of novel, more efficient chiral auxiliaries, and the discovery or engineering of enzymes with even greater selectivity and stability for resolution processes. The selection of the optimal synthetic route will always be a multi-parameter decision, balancing scientific elegance with practical and economic constraints.
References
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Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 85(5), 685. [Link]
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Lund, I. K., et al. (2022). Synthesis of Enantiopure (S)-Atenolol by Utilization of Lipase-Catalyzed Kinetic Resolution of a Key Intermediate. Molecules, 27(19), 6653. [Link]
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Khmelnitsky, A., et al. (2021). Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. Hungarian Journal of Industry and Chemistry, 49(2), 53-57. [Link]
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Persson, B. A., & Bäckvall, J. E. (2000). Kinetic resolution of 2-chloro-3,3,3-trifluoropropanoic acid esters catalyzed by lipase from Candida rugosa. Tetrahedron: Asymmetry, 11(11), 2369-2375. [Link]
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Evans, D. A., et al. (S)-4-Benzyl-2-oxazolidinone. e-EROS Encyclopedia of Reagents for Organic Synthesis. [Link]
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de Souza, R. O., et al. (2015). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules, 20(5), 8062-8094. [Link]
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Ader, U., et al. (2019). Asymmetric Synthesis of Alkyl Fluorides: Hydrogenation of Fluorinated Olefins. Angewandte Chemie International Edition, 58(27), 9282-9287. [Link]
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Li, B., et al. (2024). Nickel-catalyzed asymmetric hydrogenation for the preparation of α-substituted propionic acids. Nature Communications, 15(1), 5585. [Link]
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Moodley, K., et al. (2018). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. ChemistrySelect, 3(42), 11841-11845. [Link]
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Siodmiak, T., & Marszall, M. P. (2017). Kinetic Resolution of Profens by Enantioselective Esterification Catalyzed by Candida Antarctica and Candida Rugosa Lipases. Catalysts, 7(1), 27. [Link]
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Blaser, H. U., et al. (2012). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews, 41(9), 3549-3561. [Link]
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Evans, D. A. (n.d.). Evans Enolate Alkylation-Hydrolysis. Course Material. [Link]
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Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis—The Essentials (pp. 3-10). Wiley-VCH. [Link]
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Evans, D. A., et al. (1990). Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary. Organic Syntheses, 68, 83. [Link]
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Baudino, M., et al. (2024). Asymmetric hydrogenation of olefins with transition metal-based catalysts: practical insights from screening to production of APIs. Procos S.p.A. Whitepaper. [Link]
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Pereira, E. B., et al. (2001). Kinetic studies of lipase from Candida rugosa: a comparative study between free and immobilized enzyme onto porous chitosan beads. Applied Biochemistry and Biotechnology, 91-93, 739-752. [Link]
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Mas-Roselló, J., et al. (2023). Advancing Metal-Free Asymmetric Hydrogenation: From FLP Catalyst Design to Synthetic Innovations. ETH Zurich Research Collection. [Link]
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van den Nieuwendijk, A. M. C. H., et al. (1996). Lipase-catalyzed second-order asymmetric transformations as resolution and synthesis strategies for chiral 5-(acyloxy)-2(5H). The Journal of Organic Chemistry, 61(18), 6296-6303. [Link]
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Belokon, Y. N., et al. (2021). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 26(23), 7175. [Link]
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Wan, K. T., & Davis, M. E. (1993). Asymmetric Hydrogenation in Water by a Rhodium Complex of Sulfonated 2,2′-Bis(diphenylphosphino)-1,1′-binaphthyl (binap). Journal of the Chemical Society, Chemical Communications, (16), 1262-1264. [Link]
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Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 85(4), 548. [Link]
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Zhang, W., et al. (2014). Highly enantioselective Ni-catalyzed asymmetric hydrogenation of β,β-disubstituted acrylic acids. Organic Chemistry Frontiers, 1(1), 13-16. [Link]
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Evans, D. A., et al. (1999). Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary. Organic Syntheses. [Link]
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Xiao, J., et al. (2004). Ruthenium-catalysed asymmetric hydrogenation with fluoroalkylated BINAP ligands in supercritical CO2. Tetrahedron Letters, 45(49), 9095-9098. [Link]
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Wang, F., et al. (2016). RATIONAL ENHANCEMENT OF THE ENANTIOSELECTIVITY OF CANDIDA ANTARCTICA LIPASE B IN KINETIC RESOLUTION OF N-(2-ETHYL-6-METHYLPHENYL) ALANINE. Dissertation. [Link]
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Pàmies, O., & Diéguez, M. (2021). Density Functional Theory-Inspired Design of Ir/P,S-Catalysts for Asymmetric Hydrogenation of Olefins. Organometallics, 40(21), 3586-3601. [Link]
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Spectroscopic data of "2-(2,6-difluorophenyl)propanoic acid" (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of 2-(2,6-difluorophenyl)propanoic acid
Authored by: A Senior Application Scientist
Abstract
Introduction: The Molecule and Its Significance
This compound belongs to the class of 2-arylpropionic acids, a scaffold present in numerous non-steroidal anti-inflammatory drugs (NSAIDs). The incorporation of fluorine atoms into organic molecules can significantly alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, making fluorinated analogs a key strategy in drug discovery.[1] A thorough characterization of this molecule is therefore essential, and spectroscopic techniques provide the foundational data for confirming its identity, purity, and structure. This guide will explore the expected spectroscopic signatures of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the atomic connectivity and environment.
Guiding Principles: Causality in NMR
The chemical shift (δ) of a nucleus is determined by its local electronic environment. Electronegative atoms, like fluorine and oxygen, withdraw electron density, "deshielding" nearby nuclei and shifting their signals downfield (to higher ppm values).[2] Spin-spin coupling, observed as signal splitting (multiplicity), arises from the interaction of neighboring magnetic nuclei through covalent bonds and provides direct evidence of connectivity. The magnitude of this interaction is given by the coupling constant, J, measured in Hertz (Hz). In this molecule, we expect to see couplings between protons (H-H), protons and fluorine (H-F), and carbon and fluorine (C-F).
Predicted ¹H NMR Data
The proton NMR spectrum will show distinct signals for the propanoic acid moiety and the aromatic ring.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| -COOH | 10.0 - 12.0 | Singlet (broad) | N/A |
| H-2 (CH) | ~ 4.0 - 4.2 | Quartet (q) | JH-H ≈ 7.2 |
| H-3', H-4', H-5' (Ar-H) | 6.9 - 7.4 | Multiplet (m) | JH-H, JH-F |
| H-3 (CH₃) | ~ 1.6 - 1.7 | Doublet (d) | JH-H ≈ 7.2 |
Interpretation & Rationale:
-
-COOH: The carboxylic acid proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and chemical exchange with trace amounts of water.[3] Its signal can be confirmed by a D₂O exchange experiment, which would cause the peak to disappear.[3]
-
H-2 (Methine): This proton is adjacent to both the electron-withdrawing carbonyl group and the aromatic ring, shifting it downfield. It is split into a quartet by the three equivalent protons of the methyl group (n+1 rule, 3+1=4).
-
H-3 (Methyl): These protons are split into a doublet by the single methine proton (n+1 rule, 1+1=2).
-
Aromatic Protons: The three aromatic protons will appear as a complex multiplet. The central proton (H-4') will be a triplet of triplets due to coupling with the two equivalent H-3'/H-5' protons and the two equivalent fluorine atoms. The H-3'/H-5' protons will appear as a doublet of doublets of doublets (or a complex multiplet) due to coupling with H-4' and the ortho- and meta-fluorine atoms.
Predicted ¹³C NMR Data
The carbon spectrum will show 6 unique signals due to the molecule's symmetry. Carbons bonded to fluorine will exhibit significant C-F coupling.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| C-1 (C=O) | 175 - 180 | Singlet or Triplet | ³JC-F ≈ 2-4 |
| C-1' (Ar-C) | 115 - 120 | Triplet (t) | ²JC-F ≈ 15-25 |
| C-2', C-6' (Ar-C-F) | 160 - 164 | Doublet (d) | ¹JC-F ≈ 240-250 |
| C-3', C-5' (Ar-C-H) | 111 - 113 | Doublet (d) | ²JC-F ≈ 20-30 |
| C-4' (Ar-C-H) | 128 - 132 | Triplet (t) | ³JC-F ≈ 8-12 |
| C-2 (CH) | 40 - 45 | Singlet | N/A |
| C-3 (CH₃) | 15 - 20 | Singlet | N/A |
Interpretation & Rationale:
-
C-2', C-6': The carbons directly bonded to fluorine are significantly deshielded and show a very large one-bond coupling constant (¹JC-F), which is a hallmark of C-F bonds.[2]
-
Aromatic Carbons: Other aromatic carbons show smaller two-bond (²JC-F) and three-bond (³JC-F) couplings, which are invaluable for definitive assignment. The symmetry of the 2,6-difluoro substitution pattern results in C-3' being equivalent to C-5', and their signals appearing as a doublet due to coupling to the adjacent fluorine. C-4' appears as a triplet due to coupling to two equivalent fluorine atoms.
-
Propanoic Acid Carbons: The carbonyl carbon (C-1) is the most deshielded non-fluorinated carbon. The aliphatic carbons (C-2, C-3) appear in the typical upfield region.[4]
Predicted ¹⁹F NMR Data
Fluorine-19 is a spin ½ nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive technique.[5][6]
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm, vs CFCl₃) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| F-2, F-6 | -110 to -120 | Triplet of doublets (or multiplet) | ³JF-H(meta), ⁴JF-H(para) |
Interpretation & Rationale:
-
Chemical Shift: The chemical shift for fluorine on an aromatic ring is sensitive to other substituents.[1][7] The range provided is typical for fluorobenzenes.
-
Multiplicity: Due to molecular symmetry, the two fluorine atoms are chemically equivalent and will produce a single signal. This signal will be split by the aromatic protons. The primary coupling will be a three-bond coupling to the meta-protons (H-3', H-5'), splitting the signal into a triplet. Each line of this triplet may be further split by a smaller four-bond coupling to the para-proton (H-4').
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[8]
-
Internal Standard: Add tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR, setting its chemical shift to 0.00 ppm.[2] For ¹⁹F NMR, an external standard like CFCl₃ is often used, or the spectrometer's frequency is referenced.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
-
¹H NMR Acquisition: Acquire data using a standard pulse sequence. Ensure an adequate relaxation delay (e.g., 1-2 seconds) for quantitative integration.
-
¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence (e.g., zgpg30) to produce singlet peaks for each unique carbon. For observing C-F coupling, a non-decoupled or gated-decoupled experiment can be run.
-
¹⁹F NMR Acquisition: Tune the probe to the ¹⁹F frequency. Acquire a standard one-pulse experiment. Proton decoupling can be used to simplify the spectrum and confirm F-H couplings.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying functional groups within a molecule.
Guiding Principles: Molecular Vibrations
Covalent bonds vibrate at specific frequencies. When infrared radiation matching a bond's vibrational frequency is passed through a sample, the energy is absorbed. This absorption is detected and plotted as a spectrum of transmittance versus wavenumber (cm⁻¹). The presence of strong, characteristic absorption bands allows for the identification of functional groups like hydroxyl (-OH) and carbonyl (C=O).[9]
Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Appearance |
| 2500 - 3300 | O-H stretch (carboxylic acid) | Strong | Very Broad |
| 2850 - 3000 | C-H stretch (aliphatic) | Medium | Sharp peaks on O-H band |
| ~ 1700 - 1725 | C=O stretch (carboxylic acid) | Strong | Sharp |
| ~ 1600, ~1475 | C=C stretch (aromatic) | Medium-Weak | Sharp |
| 1210 - 1320 | C-O stretch | Strong | Sharp |
| 1100 - 1200 | C-F stretch | Strong | Sharp |
| ~ 920 | O-H bend (out-of-plane) | Medium | Broad |
Interpretation & Rationale:
-
The Carboxylic Acid Signature: The most definitive features of a carboxylic acid are the extremely broad O-H stretching band and the intense C=O stretching band.[10][11] The O-H band is broadened due to extensive intermolecular hydrogen bonding, which forms a stable dimer structure.[12]
-
C=O Stretch: The carbonyl stretch is one of the strongest and most reliable absorptions in an IR spectrum.[13] Its position around 1700-1725 cm⁻¹ is characteristic of a saturated carboxylic acid dimer.
-
C-F Stretch: The carbon-fluorine bond gives rise to a strong absorption in the 1200-1100 cm⁻¹ region.
-
Fingerprint Region: The region below 1500 cm⁻¹ contains a complex pattern of bending vibrations (the "fingerprint region") that is unique to the molecule as a whole.[12]
Experimental Protocol for IR Data Acquisition
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (Liquid Film):
-
If the sample is a low-melting solid or oil, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
First, record a background spectrum of the empty ATR crystal or clean salt plates. This is automatically subtracted from the sample spectrum.
-
Record the sample spectrum, typically by co-adding 16 to 32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The resulting interferogram is Fourier-transformed by the instrument software to produce the final IR spectrum.
Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues about its structure and composition.
Guiding Principles: Ionization and Fragmentation
In Electron Ionization (EI) Mass Spectrometry, a molecule is bombarded with high-energy electrons, knocking one electron off to form a radical cation known as the molecular ion (M⁺•).[14] This ion, along with its mass-to-charge ratio (m/z), gives the molecular weight of the compound. The excess energy imparted during ionization causes the molecular ion to fragment in predictable ways, with cleavage often occurring at the weakest bonds or to form the most stable fragments (e.g., resonance-stabilized cations).[15]
Predicted Mass Spectrum Data
-
Molecular Formula: C₉H₈F₂O₂
-
Exact Mass: 186.0492
-
Predicted Molecular Ion (M⁺•): m/z = 186
| m/z Value | Predicted Fragment Ion | Fragment Lost | Rationale |
| 169 | [M - OH]⁺ | •OH | Alpha cleavage, formation of a stable acylium ion. |
| 141 | [M - COOH]⁺ | •COOH | Loss of the carboxylic acid radical. |
| 128 | [C₇H₄F₂]⁺• | •CH(CH₃)COOH | Cleavage of the bond between the ring and the propanoic acid side chain. |
| 113 | [C₆H₄F₂]⁺• | •CH₂CH(CH₃)COOH | Fragmentation involving rearrangement. |
Interpretation & Rationale:
-
Molecular Ion Peak: The peak at m/z 186 will confirm the molecular weight of the compound. Its relative intensity indicates the stability of the ion; aromatic systems often show a prominent molecular ion peak.
-
Key Fragments: The fragmentation of carboxylic acids is well-documented.[16] The loss of •OH (17 Da) to form an acylium ion is very common. The loss of the entire carboxyl group as a radical (•COOH, 45 Da) is another characteristic fragmentation pathway.[17][18] The base peak (most intense peak) is often a stable, resonance-stabilized fragment, which in this case could be the difluorophenyl cation or a related fragment.
Experimental Protocol for MS Data Acquisition
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or via Gas Chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: The generated ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier or similar detector records the abundance of each ion.
-
Data Processing: The software plots the relative abundance of the ions against their m/z values to generate the mass spectrum.
Unified Structural Elucidation Workflow
The power of spectroscopy lies in the synergy between different techniques. Each method provides a piece of the structural puzzle, and together they allow for unambiguous confirmation of the molecular structure.
Caption: Workflow illustrating how complementary data from NMR, IR, and MS confirms the structure.
Conclusion
This technical guide has provided a predictive but comprehensive analysis of the key spectroscopic features of this compound. By understanding the principles behind NMR, IR, and MS, and by leveraging data from analogous structures, researchers can confidently interpret experimental data to confirm the synthesis and purity of this and related fluorinated compounds. The tabulated data, detailed protocols, and workflow diagram serve as a practical reference for laboratory work, ensuring robust and reliable structural characterization, a critical step in any chemical research and development pipeline.
References
- Gerig, J. T. Fluorine NMR. eMagRes.
- de Gruijter, S. et al. (2024). Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species. Journal of the American Society for Mass Spectrometry.
- Clark, J. (2014). The Mass Spectrum of Propanoic Acid. Doc Brown's Chemistry.
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Wang, J. et al. (2018). Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(7), 3567-3573. [Link]
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Smith, B. C. (2016). How to Interpret IR Spectra in 1 Minute Or Less. Master Organic Chemistry. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 13252-13-6, 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propionic acid. [Link]
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University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids. Chemistry LibreTexts. [Link]
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National Institute of Standards and Technology. 2,6-Difluorobenzoic acid. NIST Chemistry WebBook. [Link]
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Clark, J. (2015). The C-13 NMR Spectrum of Propanoic Acid. Doc Brown's Chemistry. [Link]
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LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]
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Clark, J. (2014). The H-1 NMR Spectrum of Propanoic Acid. Doc Brown's Chemistry. [Link]
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Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]
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Clark, J. (2013). Interpreting Infra-red Spectra. Chemguide. [Link]
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Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
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Clark, J. (2014). The Infrared Spectrum of Propanoic Acid. Doc Brown's Chemistry. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 10296, 2-Phenylpropionic acid. [Link]
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Clark, J. (2015). The C-13 NMR Spectrum of 2-methylpropanoic acid. Doc Brown's Chemistry. [Link]
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Royal Society of Chemistry. Supplementary Information - General Procedures. [Link]
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University of Arizona. ¹⁹Fluorine NMR. NMR Facility. [Link]
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ResearchGate. (2019). Mass spectrum of 3-phenylpropanoic acid. [Link]
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- 3. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. 13C nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyric acid acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
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An In-depth Technical Guide to 2-(2,6-difluorophenyl)propanoic acid: From Synthesis to Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2,6-difluorophenyl)propanoic acid is a fluorinated derivative of phenylpropanoic acid. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This has made fluorinated compounds, particularly those containing a difluorophenyl moiety, a subject of considerable interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of this compound, including its historical context, a detailed plausible synthesis protocol, and its potential therapeutic applications.
The Historical Context: The Rise of Fluorinated Arylpropionic Acids
The discovery and development of this compound can be understood within the broader history of 2-arylpropionic acids, a prominent class of non-steroidal anti-inflammatory drugs (NSAIDs). This class includes well-known drugs like Ibuprofen and Naproxen[1]. The therapeutic efficacy of these compounds spurred extensive research into structurally related molecules with improved potency, selectivity, and pharmacokinetic profiles.
The strategic incorporation of fluorine into drug candidates emerged as a powerful tool in medicinal chemistry to enhance metabolic stability and binding affinity[2]. The development of fluorinated pharmaceuticals, such as the antifungal agent Fluconazole, which contains a 2,4-difluorophenyl group, highlighted the potential of difluorophenyl moieties in improving drug-like properties[3]. It is within this scientific context that the synthesis and investigation of various isomers of difluorophenylpropanoic acid, including the 2-(2,6-difluoro) derivative, were likely pursued.
Chemical Synthesis: A Plausible and Detailed Protocol
Overall Synthetic Scheme
Caption: Plausible synthetic route for this compound.
Step-by-Step Experimental Protocol
Step 1: Friedel-Crafts Acylation of 1,3-Difluorobenzene
-
Rationale: This initial step introduces the acetyl group to the difluorinated aromatic ring, forming the ketone intermediate necessary for subsequent transformations. Aluminum chloride acts as a Lewis acid catalyst to activate the acetyl chloride.
-
Procedure:
-
To a stirred solution of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane at 0°C, add acetyl chloride (1.1 eq) dropwise.
-
Stir the mixture for 15 minutes, then add 1,3-difluorobenzene (1.0 eq) dropwise, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture slowly onto crushed ice and extract with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the resulting 2,6-difluoroacetophenone by vacuum distillation or column chromatography.
-
Step 2: Reduction of 2,6-Difluoroacetophenone
-
Rationale: The ketone is reduced to a secondary alcohol using a mild reducing agent like sodium borohydride. This sets the stage for the introduction of a leaving group in the next step.
-
Procedure:
-
Dissolve 2,6-difluoroacetophenone (1.0 eq) in methanol at 0°C.
-
Add sodium borohydride (1.5 eq) portion-wise, keeping the temperature below 10°C.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure and extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield 1-(2,6-difluorophenyl)ethanol, which can often be used in the next step without further purification.
-
Step 3: Chlorination of 1-(2,6-Difluorophenyl)ethanol
-
Rationale: The hydroxyl group is converted into a good leaving group (chloride) using thionyl chloride. This facilitates the subsequent nucleophilic substitution with cyanide.
-
Procedure:
-
Add thionyl chloride (1.2 eq) dropwise to a solution of 1-(2,6-difluorophenyl)ethanol (1.0 eq) in a suitable solvent like toluene at 0°C.
-
Stir the mixture at room temperature for 4-6 hours.
-
Carefully quench the reaction with ice-cold water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain 1-(2,6-difluorophenyl)ethyl chloride.
-
Step 4: Cyanation of 1-(2,6-Difluorophenyl)ethyl chloride
-
Rationale: A nucleophilic substitution reaction where the chloride is displaced by a cyanide ion to form the corresponding nitrile. This nitrile is the direct precursor to the desired carboxylic acid.
-
Procedure:
-
Dissolve 1-(2,6-difluorophenyl)ethyl chloride (1.0 eq) in dimethyl sulfoxide (DMSO).
-
Add sodium cyanide (1.5 eq) and stir the mixture at 60-70°C for 8-12 hours.
-
After cooling, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the resulting 2-(2,6-difluorophenyl)propanenitrile by vacuum distillation.
-
Step 5: Hydrolysis of 2-(2,6-Difluorophenyl)propanenitrile
-
Rationale: The nitrile group is hydrolyzed under acidic conditions to the carboxylic acid. This is a common and effective method for converting nitriles to their corresponding carboxylic acids.
-
Procedure:
-
Add a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v) to 2-(2,6-difluorophenyl)propanenitrile (1.0 eq).
-
Heat the mixture to reflux (approximately 100-110°C) and maintain for 4-6 hours.
-
Cool the reaction mixture and pour it onto ice.
-
Extract the product with a suitable organic solvent such as ethyl acetate.
-
Wash the organic extract with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
-
Physicochemical Properties and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₉H₈F₂O₂ |
| Molecular Weight | 186.16 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not readily available in public literature |
| Boiling Point | Not readily available in public literature |
Expected Spectroscopic Data:
-
¹H NMR: Signals corresponding to the methyl group (doublet), the methine proton (quartet), and the aromatic protons.
-
¹³C NMR: Resonances for the methyl carbon, the methine carbon, the carboxylic acid carbon, and the aromatic carbons, with characteristic C-F couplings.
-
¹⁹F NMR: A singlet or a complex multiplet depending on the specific environment of the fluorine atoms.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.
Potential Applications and Future Directions
Given its structural similarity to known NSAIDs and the presence of the difluorophenyl moiety, this compound is a candidate for investigation as an anti-inflammatory agent. The 2,6-difluoro substitution pattern can influence the conformation of the molecule, potentially leading to altered selectivity for cyclooxygenase (COX) enzymes or other biological targets.
Furthermore, arylpropionic acid derivatives have been explored for a range of other therapeutic indications, including as anticancer and neuroprotective agents. The unique electronic properties conferred by the fluorine atoms in this compound may lead to novel biological activities. Future research should focus on the comprehensive pharmacological profiling of this compound to elucidate its mechanism of action and therapeutic potential.
Conclusion
While the specific discovery and historical timeline of this compound are not prominently documented, its existence is confirmed in chemical databases[4]. A reliable synthetic pathway can be constructed based on established organic chemistry principles. As the exploration of fluorinated organic molecules in drug discovery continues to be a vibrant area of research, compounds like this compound represent intriguing scaffolds for the development of new therapeutic agents. This guide provides a foundational understanding for researchers and scientists interested in the synthesis and potential applications of this and related fluorinated arylpropionic acids.
References
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The Strategic Incorporation of Fluorine in Phenylpropanoic Acid Derivatives: A Technical Guide for Drug Development Professionals
Introduction: The Fluorine Advantage in Phenylpropanoic Acid Scaffolds
The phenylpropanoic acid motif is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents, most notably the nonsteroidal anti-inflammatory drugs (NSAIDs). However, the ever-present challenges in drug development—optimizing potency, selectivity, and pharmacokinetic profiles—necessitate innovative approaches to molecular design. The introduction of fluorine into the phenylpropanoic acid scaffold has emerged as a powerful strategy to modulate its properties in a predictable and beneficial manner.[1][2][3]
Fluorine, despite its simple atomic structure, imparts profound changes to organic molecules due to its unique electronic properties.[1][4] Its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond allow for subtle yet significant alterations in a molecule's physicochemical and biological characteristics.[3][5] This guide provides an in-depth exploration of the effects of fluorination on phenylpropanoic acid derivatives, offering insights into synthetic strategies, analytical characterization, and the resulting impact on key drug-like properties.
The Multifaceted Effects of Fluorination: A Physicochemical Perspective
The strategic placement of fluorine atoms on the phenylpropanoic acid framework can fine-tune several critical parameters that govern a drug's behavior in a biological system. These modifications are not merely incremental but can lead to substantial improvements in the overall therapeutic profile of a compound.[1][3]
Modulating Acidity (pKa)
The acidity of the carboxylic acid group is a crucial determinant of a drug's absorption, distribution, and target engagement. Fluorination, particularly on the phenyl ring or the aliphatic chain, exerts a strong inductive electron-withdrawing effect, which stabilizes the carboxylate anion.[6] This stabilization leads to a lower pKa, making the fluorinated derivative a stronger acid compared to its non-fluorinated counterpart.[6] The extent of this pKa modulation is dependent on the number and position of the fluorine atoms relative to the carboxylic acid moiety.[6][7]
Table 1: Predicted pKa Values of Fluorinated Phenylpropanoic Acid Derivatives
| Compound | Position of Fluorine | Predicted pKa |
| Phenylpropanoic Acid | - | ~4.5 |
| 2-Fluoro-3-phenylpropanoic Acid | α to COOH | ~3.8 |
| 3-(4-Fluorophenyl)propanoic Acid | para on phenyl ring | ~4.3 |
| 3-(2,4-Difluorophenyl)propanoic Acid | ortho, para on phenyl ring | ~4.1 |
| 3-(4-Trifluoromethylphenyl)propanoic Acid | para on phenyl ring (CF3) | ~4.0 |
Note: These are estimated values to illustrate the trend. Actual pKa values require experimental determination.
Fine-Tuning Lipophilicity (LogP/LogD)
Lipophilicity is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The effect of fluorination on lipophilicity is nuanced and context-dependent. While the introduction of a single fluorine atom can increase lipophilicity, the presence of multiple fluorine atoms or a trifluoromethyl group often leads to a decrease in lipophilicity.[8] This is attributed to the increased polarity of the C-F bond and alterations in intermolecular interactions.[3] This ability to modulate lipophilicity allows for the optimization of a drug candidate's solubility and membrane permeability.[9][10]
Enhancing Metabolic Stability
A major challenge in drug development is overcoming rapid metabolic degradation. Fluorination can significantly enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[11][12][13] The strong carbon-fluorine bond is resistant to cleavage, thus preventing metabolic breakdown at the site of fluorination.[3][5] This can lead to a longer drug half-life, reduced dosing frequency, and improved overall efficacy.[11]
Synthetic Strategies for the Preparation of Fluorinated Phenylpropanoic Acid Derivatives
The synthesis of fluorinated phenylpropanoic acid derivatives can be broadly categorized into two approaches: early-stage fluorination, where a fluorinated building block is incorporated early in the synthetic sequence, and late-stage fluorination, where the fluorine atom is introduced in the final steps of the synthesis.
Early-Stage Fluorination: Building from Fluorinated Precursors
This approach involves the use of commercially available or readily synthesized fluorinated starting materials, such as fluorinated benzaldehydes or phenylacetic acids.
Representative Protocol: Synthesis of 3-(4-Fluorophenyl)propanoic Acid
-
Wittig Reaction: 4-Fluorobenzaldehyde is reacted with a phosphorus ylide, such as (carbethoxymethylene)triphenylphosphorane, to yield ethyl 3-(4-fluorophenyl)acrylate.
-
Hydrogenation: The resulting α,β-unsaturated ester is then hydrogenated using a catalyst like palladium on carbon (Pd/C) to saturate the double bond, affording ethyl 3-(4-fluorophenyl)propanoate.
-
Hydrolysis: Finally, the ester is hydrolyzed under basic conditions (e.g., with sodium hydroxide) followed by acidic workup to yield 3-(4-fluorophenyl)propanoic acid.
Late-Stage Fluorination: Introducing Fluorine at the End
Recent advances in synthetic methodology have enabled the direct introduction of fluorine into complex molecules in the later stages of a synthesis.[14][15] This approach is particularly valuable for creating diverse libraries of fluorinated analogs from a common precursor.
Electrophilic Fluorination
Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are commonly used for the electrophilic fluorination of enolates or other electron-rich species.
Nucleophilic Fluorination
Nucleophilic fluorinating agents like diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) can be used to convert hydroxyl groups to fluorine.
Asymmetric Synthesis of Chiral Fluorinated Phenylpropanoic Acids
Many biologically active phenylpropanoic acid derivatives are chiral, with the different enantiomers often exhibiting distinct pharmacological activities. Catalytic asymmetric synthesis provides an efficient route to enantiomerically pure fluorinated derivatives.[16][17][18] This can be achieved through various strategies, including asymmetric hydrogenation of a fluorinated cinnamic acid derivative using a chiral catalyst.[19]
Characterization and Analytical Techniques
The structural elucidation and purity assessment of fluorinated phenylpropanoic acid derivatives rely on a combination of standard analytical techniques, with particular emphasis on NMR spectroscopy.
The Power of ¹⁹F NMR Spectroscopy
Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance and a high gyromagnetic ratio, making ¹⁹F NMR a highly sensitive and informative technique.[20][21] The chemical shifts in ¹⁹F NMR are highly sensitive to the local electronic environment, providing valuable structural information.[22][23][24] Furthermore, coupling between ¹⁹F and ¹H or ¹³C nuclei can be used to confirm the position of the fluorine atom within the molecule.[22][24]
Complementary Analytical Methods
-
¹H and ¹³C NMR Spectroscopy: Provide information about the overall carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, confirming the elemental composition.
-
X-ray Crystallography: Provides the definitive three-dimensional structure of the molecule in the solid state, confirming stereochemistry and conformational preferences.[25][26][27]
Impact on Biological Activity and Structure-Activity Relationships (SAR)
The introduction of fluorine can have a profound impact on the biological activity of phenylpropanoic acid derivatives. These effects are often a consequence of the aforementioned changes in physicochemical properties.
Altered Target Binding and Potency
Fluorine's high electronegativity can lead to altered electronic interactions with the target protein, potentially enhancing binding affinity.[28] The introduction of a fluorine atom can create new hydrogen bonding or dipole-dipole interactions within the binding pocket.[28] For example, fluorinated phenylpropanoic acid derivatives have been investigated as G protein-coupled receptor 40 (GPR40) agonists for the treatment of type 2 diabetes, with fluorination contributing to improved potency.[29][30]
Improved Pharmacokinetic Profile
As previously discussed, enhanced metabolic stability due to fluorination can lead to improved pharmacokinetic properties, such as a longer half-life and increased oral bioavailability.[11][12] This is a significant advantage in drug design, as it can lead to a more convenient dosing regimen for patients.
Structure-Activity Relationship (SAR) Studies
Systematic SAR studies involving the synthesis and biological evaluation of a series of fluorinated analogs are crucial for understanding the precise effects of fluorine at different positions of the phenylpropanoic acid scaffold.[31][32][33] These studies help to identify the optimal position and number of fluorine atoms for maximizing therapeutic benefit while minimizing off-target effects.
Experimental Workflow and Decision-Making
The decision to incorporate fluorine into a phenylpropanoic acid-based drug candidate should be guided by a clear understanding of the desired property modifications. The following workflow outlines a rational approach to the design and evaluation of fluorinated derivatives.
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Topic: A Strategic Framework for Investigating 2-(2,6-difluorophenyl)propanoic Acid as a Peroxisome Proliferator-Activated Receptor (PPAR) Agonist
An In-depth Technical Guide for the Scientific Community
Abstract: Peroxisome Proliferator-Activated Receptors (PPARs) are critical regulators of metabolism and inflammation, making them high-value targets for therapeutic intervention in diseases like type 2 diabetes, dyslipidemia, and non-alcoholic steatohepatitis (NASH). The arylpropanoic acid scaffold is a well-established pharmacophore present in numerous approved drugs. This guide introduces 2-(2,6-difluorophenyl)propanoic acid, a compound of interest based on its structural features, and outlines a comprehensive, multi-stage research framework to rigorously evaluate its potential as a novel PPAR agonist. We provide a rationale-driven, step-by-step methodology, from initial in vitro functional screening to preclinical proof-of-concept studies. This document serves as a technical blueprint for researchers, scientists, and drug development professionals aiming to characterize new chemical entities within the PPAR modulator landscape, ensuring scientific integrity and a self-validating experimental cascade.
Part I: Foundational Principles and Rationale
Section 1.1: The PPAR Family as Therapeutic Targets
Peroxisome Proliferator-Activated Receptors (PPARs) are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily.[1][2] Three distinct isotypes have been identified—PPARα, PPARγ, and PPARβ/δ—each with a unique tissue distribution and physiological function.[3][4]
-
PPARα (alpha): Highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, kidney, and muscle.[4] It is a primary regulator of lipid and lipoprotein metabolism.[5] Synthetic PPARα agonists, like the fibrate class of drugs (e.g., fenofibrate), are clinically used to lower triglyceride levels.[6][7]
-
PPARγ (gamma): Predominantly found in adipose tissue, with lower expression in the large intestine and hematopoietic cells.[4] It is a master regulator of adipogenesis, glucose homeostasis, and insulin sensitivity.[8] The thiazolidinedione (TZD) class of drugs (e.g., pioglitazone, rosiglitazone) are potent PPARγ agonists used to treat type 2 diabetes.[6][9]
-
PPARβ/δ (beta/delta): Ubiquitously expressed, this isotype is involved in fatty acid oxidation, energy expenditure, and has emerging roles in inflammation and tissue repair.[3]
The mechanism of action for all PPARs involves their activation by endogenous ligands, such as fatty acids and eicosanoids, or synthetic agonists.[10] Upon ligand binding, the receptor undergoes a conformational change, allowing it to form a heterodimer with the Retinoid X Receptor (RXR).[7][10] This PPAR-RXR complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, modulating their transcription to exert physiological effects.[1][7][10]
}
Figure 1: Generalized PPAR Signaling Pathway
Section 1.2: this compound - A Candidate for Investigation
The arylpropanoic acid motif is a privileged structure in medicinal chemistry, most famously represented by nonsteroidal anti-inflammatory drugs (NSAIDs). However, derivatives of this class have also been identified as potent PPAR modulators.[11] For instance, MHY2013, a 2-methylpropanoic acid derivative, was identified as a strong pan-PPAR agonist, demonstrating the scaffold's compatibility with PPAR ligand binding pockets.[12][13]
The subject of this guide, This compound , presents a compelling case for investigation as a potential PPAR agonist.
Chemical Structure and Properties:
-
Molecular Formula: C₉H₈F₂O₂[14]
-
Molecular Weight: 186.16 g/mol [15]
-
Structure:
-
A propanoic acid group, which provides a necessary carboxylic acid head group for potential interaction with key amino acid residues in the PPAR ligand-binding domain (LBD), mimicking natural fatty acid ligands.
-
A difluorinated phenyl ring, which serves as a lipophilic tail to anchor the molecule within the hydrophobic LBD. The fluorine atoms can modulate electronic properties and metabolic stability.
-
Given the structural precedent within the broader class of propanoic acids, we hypothesize that this compound possesses the requisite features to bind and activate one or more PPAR isotypes. The following sections detail a rigorous, phased approach to test this hypothesis.
Part II: A Validating Framework for In Vitro Characterization
The primary objective of in vitro testing is to determine if this compound can (1) functionally activate PPARs, (2) directly bind to the receptor's LBD, and (3) regulate the expression of known downstream target genes. The following workflow is designed as a self-validating cascade, where each step provides a higher level of evidence.
}
Figure 2: In Vitro Characterization Workflow
Section 2.1: Step 1 - PPAR Transactivation (Luciferase Reporter) Assay
Causality & Rationale: This is the foundational experiment. Its purpose is to determine if the compound can activate the full transcriptional machinery downstream of the receptor. A positive result indicates functional agonism. We utilize a chimeric receptor system where the PPAR LBD is fused to a GAL4 DNA-binding domain, which drives expression of a luciferase reporter gene.[16] This isolates the activity to the ligand-binding event and is a standard high-throughput screening method.[17]
Detailed Protocol:
-
Cell Culture: Maintain HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Plasmid Transfection: Co-transfect cells in a 96-well plate with two plasmids:
-
An expression plasmid for a chimeric receptor (e.g., pCMX-hPPARα-GAL4, pCMX-hPPARγ-GAL4, or pCMX-hPPARβ/δ-GAL4).
-
A reporter plasmid containing the GAL4 Upstream Activation Sequence (UAS) driving a luciferase gene (e.g., pGL4.35[9X-UAS]).
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
-
Compound Treatment: After 24 hours of transfection, replace the medium with DMEM containing various concentrations of this compound (e.g., 0.01 µM to 100 µM). Include a vehicle control (DMSO) and a positive control agonist for each isotype (e.g., GW7647 for PPARα, Rosiglitazone for PPARγ).[18][19]
-
Luminescence Measurement: After 24 hours of incubation, lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's protocol.[20]
-
Data Analysis:
-
Normalize Firefly luciferase activity to Renilla luciferase activity for each well.
-
Calculate "Fold Activation" relative to the vehicle control.
-
Plot Fold Activation against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% maximal activation) and Emax (maximum effect).
-
Section 2.2: Step 2 - Competitive Binding Assay
Causality & Rationale: A positive result in the transactivation assay demonstrates functional activity but does not prove direct binding to the LBD. The effect could be indirect. This orthogonal assay is crucial for validation. It directly measures the compound's ability to displace a known fluorescent ligand from the PPAR LBD, confirming a direct interaction and allowing for the determination of binding affinity.[21][22]
Detailed Protocol:
-
Assay Principle: This protocol utilizes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive binding assay format. The assay involves a recombinant PPAR LBD protein (often GST-tagged), a terbium-labeled anti-GST antibody (donor), and a fluorescently labeled PPAR ligand (tracer/acceptor).
-
Reaction Setup: In a low-volume 384-well plate, combine:
-
Recombinant human PPAR LBD protein (α, γ, or β/δ).
-
Terbium-labeled anti-GST antibody.
-
A fluorescent tracer ligand with known affinity for the specific PPAR isotype.
-
Serial dilutions of the test compound or a known unlabeled competitor (positive control).
-
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 2-4 hours) to allow the binding reaction to reach equilibrium.
-
Signal Detection: Read the plate on a TR-FRET-capable plate reader, measuring emission at two wavelengths (one for the donor, one for the acceptor).
-
Data Analysis:
-
Calculate the TR-FRET ratio.
-
Plot the ratio against the log concentration of the test compound.
-
Fit the data to a competitive binding curve to determine the IC₅₀ (concentration that inhibits 50% of tracer binding).
-
Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
Section 2.3: Step 3 - Target Gene Expression Analysis via qPCR
Causality & Rationale: Having confirmed functional activation and direct binding, this final in vitro step verifies that the compound can engage the receptor in a cellular context and regulate the transcription of physiologically relevant downstream genes. This bridges the gap between chimeric reporter systems and endogenous biological function.
Detailed Protocol:
-
Cell Line Selection: Use cell lines that endogenously express the target PPAR isotype at high levels.
-
Cell Treatment: Culture and treat cells with the test compound at concentrations around its EC₅₀ value for 24-48 hours.
-
RNA Extraction & cDNA Synthesis: Isolate total RNA from the cells using a suitable kit and reverse-transcribe it into cDNA.
-
Quantitative PCR (qPCR): Perform qPCR using primers for known PPAR target genes and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis & Presentation:
-
Calculate the relative change in mRNA expression using the ΔΔCt method.
-
Present the data as fold change over the vehicle-treated control.
-
Table 1: Sample Data Summary for In Vitro Characterization
| Parameter | PPARα | PPARγ | PPARβ/δ |
| Transactivation EC₅₀ (µM) | [Insert Data] | [Insert Data] | [Insert Data] |
| Binding Affinity Ki (µM) | [Insert Data] | [Insert an Data] | [Insert Data] |
| Primary Target Gene Fold Change | CPT1A: [X-fold] | FABP4: [Y-fold] | PDK4: [Z-fold] |
Part III: Preclinical In Vivo Evaluation Strategy
If in vitro data demonstrates potent and selective (or pan) agonist activity, the next logical step is to assess the compound's efficacy in a relevant animal model of metabolic disease. This phase evaluates the compound's pharmacokinetic properties, target engagement, and therapeutic potential in a complex physiological system.
}
Figure 3: Preclinical In Vivo Proof-of-Concept Workflow
Section 3.1: Animal Model Selection and Rationale
The choice of animal model is critical and depends on the PPAR isotype(s) targeted. For a compound showing promising PPARγ or pan-agonist activity, the db/db mouse is an excellent model. These mice have a mutation in the leptin receptor, leading to hyperphagia, obesity, insulin resistance, and hyperglycemia, closely mimicking aspects of human type 2 diabetes and metabolic syndrome.[12][13] For a PPARα-selective agonist, a high-fat diet-induced obesity model or specialized PPARα-humanized mice could be used to assess effects on dyslipidemia and steatosis, the latter being important to address known species differences in PPARα responses.[23]
Section 3.2: Protocol for a Proof-of-Concept Efficacy Study in db/db Mice
-
Animal Acclimation: Acclimate male db/db mice (8-10 weeks old) for at least one week before the study begins.
-
Group Allocation: Randomly assign mice to treatment groups (n=8-10 per group):
-
Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose, oral gavage).
-
Group 2: Positive control (e.g., Rosiglitazone, 10 mg/kg/day).
-
Group 3: Test Compound - Low Dose (e.g., 10 mg/kg/day).
-
Group 4: Test Compound - High Dose (e.g., 30 mg/kg/day).
-
-
Dosing and Monitoring: Administer compounds daily via oral gavage for 4-6 weeks. Monitor body weight and food intake weekly.
-
Metabolic Endpoints:
-
Blood Glucose: Measure non-fasting blood glucose from a tail snip weekly.
-
Insulin Tolerance Test (ITT): Perform an ITT at the end of the study. After a 4-hour fast, administer an intraperitoneal injection of insulin and measure blood glucose at 0, 15, 30, 60, and 90 minutes to assess insulin sensitivity.
-
-
Terminal Procedures: At the end of the study, collect terminal blood samples for analysis of serum triglycerides, free fatty acids, and insulin. Harvest tissues (liver, epididymal white adipose tissue) for weight and subsequent histological or gene expression analysis.
-
Histology: Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, section, and perform Hematoxylin and Eosin (H&E) staining to assess hepatic steatosis (fat accumulation).
Table 2: Sample Summary of Potential In Vivo Outcomes in db/db Mice
| Parameter | Vehicle Control | Positive Control | Test Compound (Low) | Test Compound (High) |
| Body Weight Change (%) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Fasting Blood Glucose (mg/dL) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Serum Triglycerides (mg/dL) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Liver Weight (g) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Hepatic Steatosis Score | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
Part IV: Conclusion and Future Directions
This guide presents a structured, hypothesis-driven framework to thoroughly investigate the potential of this compound as a PPAR agonist. By following this logical progression from functional in vitro assays to preclinical in vivo models, researchers can generate a robust data package to confirm or refute the initial hypothesis with high scientific confidence.
Positive findings from this comprehensive evaluation would establish this compound as a novel PPAR agonist lead compound. Subsequent steps would involve detailed selectivity profiling against other nuclear receptors, full pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) studies, and structure-activity relationship (SAR) exploration to optimize potency and drug-like properties. This systematic approach ensures that promising new chemical entities are advanced efficiently and rigorously in the drug discovery pipeline.
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Methodological & Application
Title: Strategic Synthesis of 2-(2,6-difluorophenyl)propanoic Acid via Palladium-Catalyzed Stille Coupling
An Application Note and Protocol from the Desk of a Senior Application Scientist
Abstract
This application note provides a comprehensive technical guide for the synthesis of 2-(2,6-difluorophenyl)propanoic acid, a key structural motif in various pharmacologically active compounds. We present a robust and detailed protocol centered on the Stille cross-coupling reaction, a powerful method for carbon-carbon bond formation.[1] This guide is designed for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, a step-by-step experimental protocol, and critical troubleshooting advice. By explaining the causality behind experimental choices, this document serves not only as a procedural guide but also as an educational tool for leveraging palladium-catalyzed reactions in complex molecule synthesis.
Introduction: The Stille Coupling in Modern Synthesis
The palladium-catalyzed Stille cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between organotin compounds (stannanes) and various organic electrophiles.[2][3] Its prominence stems from a remarkable tolerance for a wide array of functional groups, including carboxylic acids, esters, and ketones, and the relative stability of organostannane reagents to air and moisture.[3][4] These features make the Stille coupling particularly advantageous for the late-stage functionalization of complex molecules, a common requirement in pharmaceutical development.[5]
This note details a two-step synthetic route beginning with the Stille coupling of (2,6-difluorophenyl)tributylstannane with an ethyl 2-bromopropanoate electrophile, followed by saponification to yield the target α-arylpropanoic acid.
The Catalytic Cycle: A Mechanistic Rationale
Understanding the mechanism of the Stille coupling is paramount for optimizing reaction conditions and troubleshooting. The catalytic cycle proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][3]
-
Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the electrophile (ethyl 2-bromopropanoate). This forms a square planar Pd(II) intermediate.[6] The choice of a bromide over a chloride is strategic, as chlorides are often not reactive enough for efficient oxidative addition.[6]
-
Transmetalation : The organostannane reagent exchanges its organic group (the 2,6-difluorophenyl moiety) with the halide on the palladium complex.[2][6] This is often the rate-determining step. The process is believed to involve an associative mechanism where the stannane coordinates to the palladium center.[2]
-
Reductive Elimination : The two organic groups on the palladium intermediate couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[2]
Caption: Fig 1: The catalytic cycle of the Stille coupling.
Experimental Protocol: Synthesis of this compound
This synthesis is performed in two primary stages: the Stille coupling to form the ethyl ester intermediate, followed by hydrolysis to yield the final carboxylic acid.
Reagents and Materials
| Reagent | Formula | MW | Amount (mmol) | Mass/Volume | Equivalents |
| (2,6-Difluorophenyl)tributylstannane | C₁₈H₃₁F₂Sn | 404.14 | 1.0 | 404 mg | 1.0 |
| Ethyl 2-bromopropanoate | C₅H₉BrO₂ | 181.03 | 1.2 | 150 µL | 1.2 |
| Pd(PPh₃)₄ (Tetrakis) | C₇₂H₆₀P₄Pd | 1155.56 | 0.05 | 58 mg | 0.05 |
| Anhydrous, Degassed Toluene | C₇H₈ | 92.14 | - | 10 mL | - |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 5.0 | 200 mg | 5.0 |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | - | 5 mL | - |
| Water (H₂O) | H₂O | 18.02 | - | 5 mL | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | As needed | - |
| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | - | As needed | - |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | - | As needed | - |
| Brine | NaCl (aq) | - | - | As needed | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | As needed | - |
Step-by-Step Protocol: Stille Coupling
Rationale for Setup: The use of a Pd(0) catalyst necessitates an inert atmosphere, as oxygen can oxidize the catalyst, rendering it inactive. Solvents must be anhydrous and deoxygenated for the same reason.
-
Inert Atmosphere Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (2,6-difluorophenyl)tributylstannane (404 mg, 1.0 mmol) and tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).
-
Atmosphere Exchange: Seal the flask with a septum, and purge with dry argon or nitrogen for 10-15 minutes.
-
Solvent and Reagent Addition: Using a syringe, add 10 mL of anhydrous, degassed toluene. Stir the mixture until the catalyst dissolves. Add ethyl 2-bromopropanoate (150 µL, 1.2 mmol) via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C and stir under the inert atmosphere.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with 20 mL of diethyl ether.
-
To remove the tin byproducts, stir the organic solution vigorously with an aqueous solution of potassium fluoride (KF, 10% w/v) for 1 hour. A precipitate of tributyltin fluoride will form.
-
Filter the mixture through a pad of Celite®, washing the pad with diethyl ether.
-
Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude ester product by flash column chromatography on silica gel to obtain ethyl 2-(2,6-difluorophenyl)propanoate.
Step-by-Step Protocol: Saponification
-
Setup: Dissolve the purified ethyl ester from the previous step in a mixture of ethanol (5 mL) and water (5 mL) in a round-bottom flask.
-
Hydrolysis: Add sodium hydroxide (200 mg, 5.0 mmol) and heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting ester.
-
Work-up:
-
Cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with 10 mL of water.
-
Wash the aqueous layer with diethyl ether (2 x 15 mL) to remove any non-acidic impurities.
-
Carefully acidify the aqueous layer to pH ~2 with 1 M HCl. The product should precipitate or form an oil.
-
Extract the product with diethyl ether or ethyl acetate (3 x 20 mL).
-
-
Final Purification: Combine the organic extracts, wash with brine (1 x 20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the final product, this compound.
Experimental Workflow Visualization
Caption: Fig 2: Overall experimental workflow.
Troubleshooting and Expert Considerations
-
Low Yield: If the reaction stalls or yields are low, consider adding a copper(I) co-catalyst (e.g., CuI). Copper salts can accelerate the transmetalation step.[1] Alternatively, ensure the palladium catalyst has not decomposed; use a fresh bottle or a glovebox for dispensing.
-
Homocoupling: A common side reaction is the homocoupling of the organostannane reagent.[3][4] This can be minimized by using a slight excess of the electrophile and ensuring a truly oxygen-free environment.
-
Tin Removal: Tributyltin byproducts are toxic and must be carefully removed.[1][3] The KF work-up is effective, but if tin residues persist, additional washes or treatment with 1,2-ethanedithiol may be necessary. Proper handling and disposal of tin waste are critical.[7]
-
Ligand Choice: While Pd(PPh₃)₄ is a robust catalyst, other phosphine ligands can be employed. For less reactive electrophiles (e.g., aryl chlorides), more electron-rich and bulky ligands might be required.[8]
Conclusion
The Stille coupling offers a highly effective and functional-group-tolerant pathway for the synthesis of α-arylpropanoic acids like this compound. By understanding the underlying mechanism and adhering to a carefully designed protocol that emphasizes inert conditions and effective purification, researchers can reliably access these valuable compounds. This application note provides the necessary framework for the successful implementation of this reaction in a laboratory setting.
References
-
Wikipedia. Stille reaction. [Link]
-
NROChemistry. Stille Coupling. [Link]
-
Chemistry LibreTexts. Stille Coupling. [Link]
-
OpenOChem Learn. Stille Coupling. [Link]
-
Li, J-H., et al. (2005). Efficient Stille Cross-Coupling Reaction Catalyzed by the Pd(OAc)2/Dabco Catalytic System. The Journal of Organic Chemistry, 70(7), 2832-2834. [Link]
-
Organic Chemistry Portal. Stille Coupling. [Link]
-
ResearchGate. Palladium-catalyzed Stille coupling in water. [Link]
-
ResearchGate. Stannylation of Aryl Halides, Stille Cross-Coupling, and One-Pot Two-Step Stannylation/Stille Cross-Coupling Reactions under Solvent-Free Conditions. [Link]
-
Chem Help ASAP. Stille cross-coupling reaction. [Link]
-
J&K Scientific LLC. Stille Cross-Coupling. [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]
Sources
Application Note: Chiral Resolution of 2-(2,6-difluorophenyl)propanoic acid by HPLC
<
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of 2-(2,6-difluorophenyl)propanoic acid. The critical nature of chiral purity in pharmaceutical compounds necessitates reliable analytical techniques for the accurate quantification of enantiomers. This guide provides a comprehensive protocol, from sample preparation to data analysis, utilizing a polysaccharide-based chiral stationary phase. Furthermore, it delves into the mechanistic principles governing the separation and offers insights into method optimization and troubleshooting, serving as a vital resource for researchers, scientists, and professionals in drug development.
Introduction
This compound is a chiral carboxylic acid and a key structural motif in various pharmacologically active compounds. As with many chiral molecules, its enantiomers can exhibit significantly different physiological and toxicological profiles.[1][2] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate stringent control over the enantiomeric purity of chiral drug substances.[3][4] High-Performance Liquid Chromatography (HPLC) employing Chiral Stationary Phases (CSPs) is the preeminent technique for resolving enantiomers due to its high efficiency, sensitivity, and reproducibility.[5]
This document provides a comprehensive guide to the chiral resolution of this compound, focusing on the use of polysaccharide-based CSPs, which are renowned for their broad applicability and high enantioselectivity.[1][6] The methodologies described herein are designed to be directly implementable, while the underlying scientific principles are explained to empower users to adapt and optimize the method for their specific needs.
Principles of Chiral Separation
The separation of enantiomers is achieved by creating a transient diastereomeric complex between the analyte and a chiral selector, which is immobilized on the stationary phase.[1] The differing stabilities of these complexes for each enantiomer lead to different retention times and, thus, separation.
The Role of the Chiral Stationary Phase (CSP)
Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose, are highly effective for separating a wide range of chiral compounds.[6][7] The chiral recognition mechanism is multifaceted and involves a combination of interactions, including:
-
Hydrogen bonding: Interactions between the analyte's carboxyl group and the carbamate groups on the polysaccharide backbone.
-
π-π interactions: Stacking between the aromatic ring of the analyte and the phenyl groups of the CSP.
-
Dipole-dipole interactions: Resulting from the polar functional groups on both the analyte and the CSP.
-
Steric hindrance: The three-dimensional structure of the chiral cavities or grooves on the CSP surface allows one enantiomer to fit more favorably than the other.[8][9]
For acidic compounds like this compound, an acidic modifier in the mobile phase is crucial to suppress the ionization of the carboxyl group, thereby promoting the interactions necessary for chiral recognition on many common polysaccharide CSPs.[10][11] Alternatively, anion-exchange type CSPs can be employed, where the separation is based on ionic interactions.[12]
Mobile Phase Effects
The composition of the mobile phase plays a critical role in modulating the retention and selectivity of the chiral separation. In normal-phase chromatography, a non-polar primary solvent (e.g., hexane or heptane) is used with a polar alcohol modifier (e.g., 2-propanol or ethanol). The alcohol modifier competes with the analyte for polar interaction sites on the CSP, and its concentration can be adjusted to optimize retention times. The addition of a small amount of an acidic modifier (e.g., trifluoroacetic acid - TFA) is essential for achieving good peak shape and resolution for acidic analytes.[10][11]
Experimental Protocol
This section provides a step-by-step protocol for the chiral resolution of this compound.
Materials and Reagents
-
Racemic this compound: Reference standard.
-
Hexane: HPLC grade.
-
2-Propanol (IPA): HPLC grade.
-
Trifluoroacetic Acid (TFA): HPLC grade.
-
Methanol: HPLC grade (for sample dissolution).
Instrumentation
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV detector is suitable.
-
Chiral Column: Daicel CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP).[13]
Sample Preparation
-
Prepare a stock solution of racemic this compound at a concentration of 1.0 mg/mL in methanol.
-
Dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL for injection.
HPLC Method
| Parameter | Condition |
| Column | Daicel CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / 2-Propanol / Trifluoroacetic Acid (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
System Suitability
Before sample analysis, the system suitability should be verified to ensure the performance of the chromatographic system.
| Parameter | Acceptance Criteria |
| Resolution (Rs) | ≥ 1.5 between the two enantiomer peaks |
| Tailing Factor (T) | ≤ 2.0 for both enantiomer peaks |
| Relative Standard Deviation (RSD) of Peak Areas | ≤ 2.0% for six replicate injections |
Workflow and Data Analysis
The following diagram illustrates the complete workflow from sample preparation to data analysis.
Figure 1: Experimental workflow for the chiral resolution of this compound.
Data Interpretation
The output from the HPLC system will be a chromatogram showing two separated peaks corresponding to the two enantiomers. The enantiomeric purity is typically expressed as a percentage of the area of the desired enantiomer relative to the total area of both enantiomer peaks.
Method Validation and Causality
A robust analytical method requires validation to ensure it is fit for its intended purpose.[14][15] The key validation parameters for a chiral purity method are outlined below, with explanations for the experimental choices.
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. This is demonstrated by the baseline resolution of the two enantiomers. The choice of a highly enantioselective CSP like CHIRALPAK® AD-H is fundamental to achieving this.[13]
-
Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte. A series of solutions of varying concentrations are analyzed to establish a linear relationship between peak area and concentration.
-
Accuracy: The closeness of the test results to the true value. This can be assessed by analyzing samples with known amounts of the enantiomeric impurity.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at the intra-day and inter-day level.[16]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. This is particularly important for the minor enantiomer.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature). This demonstrates the reliability of the method for routine use.[3]
The selection of the CHIRALPAK® AD-H column is based on its amylose tris(3,5-dimethylphenylcarbamate) selector, which has proven highly effective for a wide range of chiral compounds, including arylpropionic acids.[14][17] The normal-phase mobile phase was chosen to maximize the hydrogen bonding and π-π interactions that are key to the chiral recognition mechanism on this type of CSP.[18] The 0.1% TFA is critical; it ensures that the acidic analyte is in a neutral form, preventing peak tailing and improving resolution by enhancing its interaction with the CSP.[11][19]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Poor Resolution | Inappropriate mobile phase composition. | Optimize the ratio of hexane to 2-propanol. A lower percentage of alcohol generally increases retention and may improve resolution. |
| Column degradation. | Flush the column as per the manufacturer's instructions.[10] If performance does not improve, replace the column. | |
| Peak Tailing | Insufficient acidic modifier. | Increase the concentration of TFA slightly (e.g., to 0.15%). |
| Sample overload. | Reduce the injection concentration or volume. | |
| No Peaks | Incorrect mobile phase or column connection. | Verify the mobile phase composition and ensure the column is installed correctly. |
| Detector issue. | Check the detector lamp and settings. |
Conclusion
The HPLC method detailed in this application note provides a reliable and robust solution for the chiral resolution of this compound. By leveraging a well-characterized polysaccharide-based chiral stationary phase and a carefully optimized mobile phase, this protocol enables the accurate determination of enantiomeric purity, a critical parameter in the development and quality control of chiral pharmaceuticals. The provided insights into the principles of separation and method validation will empower researchers to confidently implement and adapt this method for their specific analytical challenges.
References
-
Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. Retrieved from [Link]
-
Ghanem, A., & Wang, C. (2010). Mechanistic studies on the chiral recognition of polysaccharide-based chiral stationary phases using liquid chromatography and vibrational circular dichroism. Reversal of elution order of N-substituted alpha-methyl phenylalanine esters. ResearchGate. Retrieved from [Link]
-
Ali, I., Al-Othman, Z. A., & Al-Warthan, A. (2020). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Molecules, 25(24), 5904. [Link]
-
Okamoto, Y., & Ikai, T. (2008). Preparation and Chiral Recognition of Polysaccharide-Based Selectors. ResearchGate. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). HPLC Chiral Columns. Retrieved from [Link]
-
Chiralpedia. (n.d.). Polysaccharide-based CSPs. Retrieved from [Link]
-
Zhang, T., Kientzy, C., Franco, P., & Ohnishi, A. (2021). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. Molecules, 26(4), 1137. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Column. Retrieved from [Link]
-
Daicel Corporation. (n.d.). CHIRALPAK AD-H. Retrieved from [Link]
-
Al-Majed, A. R., Al-Zehouri, J., & Belal, F. (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. Molecules, 26(7), 2065. [Link]
-
Regis Technologies. (n.d.). Chiral Stationary Phases. Retrieved from [Link]
-
Daicel Chemical Industries, Ltd. (n.d.). Instruction Manual for CHIRALPAK® AD-H Columns. Retrieved from [Link]
-
Scribd. (n.d.). Chiralpak R Ad-H. Retrieved from [Link]
-
Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® AD-H, AS-H, AY-H, AZ-H CHIRALCEL® OD-H. Retrieved from [Link]
- Dolan, J. W. (2005). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America, 23(2), 142-148.
-
Tedesco, D., et al. (2013). Stereochemical Characterization of Fluorinated 2-Arylpropionic Acids by Enantioselective HPLC Analysis and ECD Detection. ResearchGate. Retrieved from [Link]
-
HPLC. (n.d.). Instruction Manual for CHIRALPAK® AD-H. Retrieved from [Link]
-
Armstrong, D. W., & Zhang, B. (2001). Product Review: Chiral Stationary Phases for HPLC. Analytical Chemistry, 73(1), 3679-3696. [Link]
- U.S. Food and Drug Administration. (1994).
-
Rahman, A., Haque, M. R., & Rahman, M. M. (2017). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences, 16(2), 171-178. [Link]
-
U.S. Food and Drug Administration. (2022). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 3-[4-(3,7-dimethyl-2,6-dioxo-4,5-dihydropurin-1-yl)phenyl]propanoic acid. Retrieved from [Link]
-
Matarashvili, I., Chankvetadze, L., Fanali, S., Farkas, T., & Chankvetadze, B. (2013). HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. Journal of Separation Science, 36(1), 140-147. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
Harada, N. (2019). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 24(10), 1957. [Link]
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- 17. HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. hplc.eu [hplc.eu]
Application Note: A Robust Protocol for the Synthesis of 2-(2,6-difluorophenyl)propanoic Acid
Introduction and Significance
2-Arylpropionic acids represent a cornerstone of medicinal chemistry, most notably as the core scaffold for numerous Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), including ibuprofen and naproxen.[1] The introduction of fluorine atoms into pharmacologically active molecules can significantly enhance metabolic stability, binding affinity, and lipophilicity, making fluorinated analogs like 2-(2,6-difluorophenyl)propanoic acid valuable targets for drug discovery and development. This compound serves as a critical building block for more complex molecules and as a candidate for biological screening.[2]
This application note provides a detailed, three-step experimental protocol for the synthesis of this compound, commencing from the readily available precursor, 2,6-difluorobenzyl bromide. The chosen synthetic pathway is designed for high selectivity and yield, emphasizing safety and reproducibility. We will delve into the causality behind key procedural choices, offering insights grounded in established chemical principles to guide researchers through a successful synthesis.
Overall Synthetic Scheme
The synthesis is performed in three distinct stages: 1) Nucleophilic substitution to form the key nitrile intermediate, 2) Highly selective α-methylation, and 3) Hydrolysis to yield the final carboxylic acid product.
Caption: Overall workflow for the synthesis of this compound.
Materials and Reagents
Ensure all reagents are of appropriate purity (≥98% unless otherwise specified) and solvents are anhydrous where required.
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Supplier Example | Notes |
| 2,6-Difluorobenzyl Bromide | C₇H₅BrF₂ | 207.02 | Sigma-Aldrich | Lachrymator, handle in a fume hood. |
| Sodium Cyanide (NaCN) | NaCN | 49.01 | Sigma-Aldrich | Highly Toxic , use extreme caution. |
| Dimethyl Sulfoxide (DMSO), Anhydrous | C₂H₆OS | 78.13 | Acros Organics | Use anhydrous grade. |
| Dimethyl Carbonate (DMC) | C₃H₆O₃ | 90.08 | Sigma-Aldrich | Flammable liquid.[3] |
| Potassium Carbonate (K₂CO₃), Anhydrous | K₂CO₃ | 138.21 | Fisher Scientific | Dry thoroughly before use. |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | VWR Chemicals | Corrosive solid. |
| Hydrochloric Acid (HCl), conc. | HCl | 36.46 | J.T. Baker | Corrosive, causes severe burns. |
| Diethyl Ether (Et₂O), Anhydrous | C₄H₁₀O | 74.12 | Fisher Scientific | Highly flammable, peroxide former. |
| Sodium Sulfate (Na₂SO₄), Anhydrous | Na₂SO₄ | 142.04 | EMD Millipore | For drying organic layers. |
| Deionized Water (H₂O) | H₂O | 18.02 | In-house supply | Used for workups and solutions. |
Detailed Experimental Protocols
Safety First: Appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, is mandatory for all steps. All operations should be conducted within a certified chemical fume hood.
Step 1: Synthesis of 2-(2,6-difluorophenyl)acetonitrile
This step involves a standard Sₙ2 reaction where the cyanide anion displaces the bromide from the benzylic position.
-
Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a thermometer.
-
Reagent Addition: Under a nitrogen atmosphere, add sodium cyanide (5.88 g, 120 mmol, 1.2 eq.) to anhydrous dimethyl sulfoxide (DMSO) (100 mL). Stir the suspension for 15 minutes.
-
Reaction Initiation: Dissolve 2,6-difluorobenzyl bromide (20.7 g, 100 mmol, 1.0 eq.) in 20 mL of anhydrous DMSO. Add this solution dropwise to the stirred NaCN suspension over 30 minutes. An exotherm may be observed.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the mixture to room temperature and pour it into 400 mL of ice-cold water. A precipitate may form.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 100 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-(2,6-difluorophenyl)acetonitrile. The product can be purified by vacuum distillation if necessary.
Scientist's Note (Causality): DMSO is an ideal solvent for this Sₙ2 reaction as its polar aprotic nature solvates the sodium cation, leaving a "naked," highly nucleophilic cyanide anion, thereby accelerating the reaction rate.
Step 2: α-Methylation of 2-(2,6-difluorophenyl)acetonitrile
This protocol utilizes dimethyl carbonate (DMC) as a methylating agent. This approach is superior to traditional methods using methyl iodide as it dramatically reduces the formation of di-methylated byproducts, leading to a cleaner reaction and higher yield of the desired mono-methylated product.[4]
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 2-(2,6-difluorophenyl)acetonitrile (15.3 g, 100 mmol, 1.0 eq.), dimethyl carbonate (36.0 g, 400 mmol, 4.0 eq.), and anhydrous potassium carbonate (20.7 g, 150 mmol, 1.5 eq.).
-
Reaction: Heat the heterogeneous mixture to reflux (approx. 180-190 °C oil bath temperature) with vigorous stirring for 5 hours.
-
Monitoring: Follow the reaction progress by Gas Chromatography (GC) or TLC until the starting nitrile is consumed.
-
Workup: Cool the reaction mixture to room temperature. Carefully add 100 mL of water and stir until all solids are dissolved.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).
-
Washing and Concentration: Combine the organic extracts, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation to yield crude 2-(2,6-difluorophenyl)propionitrile.
Mechanism Insight: The base (K₂CO₃) deprotonates the acidic α-carbon of the nitrile, forming a resonance-stabilized carbanion. This nucleophile then attacks the electrophilic methyl group of dimethyl carbonate. The high temperature is necessary to overcome the activation energy for this reaction.
Caption: Key mechanistic steps of the selective mono-methylation reaction.
Step 3: Hydrolysis of 2-(2,6-difluorophenyl)propionitrile
The final step is a robust basic hydrolysis of the nitrile group to the corresponding carboxylate salt, followed by acidification to yield the final product.[4]
-
Setup: Transfer the crude 2-(2,6-difluorophenyl)propionitrile (from Step 2) into a 500 mL round-bottom flask with a stir bar and reflux condenser.
-
Hydrolysis: Add a 20% aqueous solution of sodium hydroxide (150 mL). Heat the biphasic mixture to reflux (approx. 110-120 °C oil bath) and stir vigorously for 6-8 hours. The reaction should become homogeneous as the hydrolysis proceeds.
-
Monitoring: The reaction can be monitored by observing the cessation of ammonia evolution (use wet pH paper at the top of the condenser) or by TLC (disappearance of the nitrile).
-
Workup - Neutralization: Cool the reaction mixture to room temperature in an ice bath. Carefully and slowly add concentrated hydrochloric acid (approx. 50-60 mL) until the pH of the solution is ~1-2. A white precipitate of the product will form.
-
Extraction: Extract the acidified mixture with diethyl ether (3 x 100 mL).
-
Washing: Combine the organic layers and wash with water (1 x 50 mL) and then brine (1 x 50 mL).
-
Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The resulting solid can be recrystallized from a suitable solvent system (e.g., heptane/ethyl acetate) to afford pure this compound.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹⁹F NMR: To confirm the chemical structure and substitution pattern.
-
IR Spectroscopy: To identify the characteristic broad O-H stretch (2500-3300 cm⁻¹) and the strong C=O stretch (1700-1725 cm⁻¹) of the carboxylic acid.[5]
-
Mass Spectrometry: To confirm the molecular weight (186.15 g/mol ).
-
Melting Point: To assess the purity of the final product.
Safety and Hazard Information
-
Sodium Cyanide (NaCN): Extremely toxic if ingested, inhaled, or in contact with skin. Contact with acid liberates highly toxic hydrogen cyanide gas. All handling must be done in a fume hood, and a cyanide antidote kit should be available.
-
Acids and Bases (HCl, NaOH): Are highly corrosive and can cause severe burns.[6] Handle with extreme care, using appropriate PPE.
-
Solvents (DMSO, Et₂O, DMC): Are flammable and/or irritants.[3] Avoid heat sources and ensure proper ventilation. Diethyl ether can form explosive peroxides upon storage.
-
Propanoic Acids: Can cause skin burns and serious eye damage.[7]
Always consult the Safety Data Sheet (SDS) for each chemical before use.
References
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: 2-(2,4-Dichlorophenoxy) Propionic Acid. NJ.gov. [Link]
- CN105037139A. (2015). Preparation method for 2-phenylpropionic acid.
- CN106431898A. (2017). Synthesis and use of phenylpropionic acid derivatives.
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Fustero, S., et al. (2011). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. [Link]
- IN201621025807A. (2018). A Process For Preparation Of Difluoro Propionic Acid And Its Ester Derivatives.
-
Tundo, P., & Selva, M. (1995). 2-phenylpropionic acid. Organic Syntheses, 72, 144. [Link]
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Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]
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NileRed. (2019). GRIGNARD REACTION propanoic acid synthesis PART 4. YouTube. [Link]
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Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]
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Carl Roth GmbH. (n.d.). Safety Data Sheet: Propionic acid. [https://www.carlroth.com/medias/SDB-6026-IE-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyNDc3MDF8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGUvaGEzLzkwMzU0MDgwNTEyMzAu cGRmfDc2YjE3YmYxZTU3ZTE2ZjY4OWY5YjM5MGIxYjYxOWI3YjYxN2Y4YjVjY2Y5YjQ0YjQ0Y2QzMjI0ZGY0YjM5YjY]([Link] cGRmfDc2YjE3YmYxZTU3ZTE2ZjY4OWY5YjM5MGIxYjYxOWI3YjYxN2Y4YjVjY2Y5YjQ0YjQ0Y2QzMjI0ZGY0YjM5YjY)
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9796, 2,6-Difluorobenzoic acid. PubChem. [Link]
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Yilmaz, I., & Senturk, M. (2018). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. National Institutes of Health. [Link]
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NileRed. (2019). GRIGNARD REACTION propanoic acid synthesis PART 5. YouTube. [Link]
- US6248265B1. (2001). Clean generation of a fluoroaryl grignard reagent.
-
Scientific Laboratory Supplies. (n.d.). 2,6-Difluorobenzaldehyde, 98%. [Link]
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Hu, J., et al. (2012). Recent Advances in the Synthetic Application of Difluorocarbene. Synlett. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2782825, 2,2-Difluoropropionic acid. PubChem. [Link]
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Purification of "2-(2,6-difluorophenyl)propanoic acid" by column chromatography
An Application Guide: High-Purity Isolation of 2-(2,6-difluorophenyl)propanoic Acid via Reversed-Phase Column Chromatography
Authored by: A Senior Application Scientist
Abstract
This comprehensive application note provides a detailed protocol for the purification of this compound, a valuable fluorinated building block in pharmaceutical research and drug development. We move beyond a simple recitation of steps to elucidate the underlying chromatographic principles, ensuring researchers can not only replicate the method but also adapt it to similar acidic compounds. The protocol employs reversed-phase column chromatography, a robust technique that leverages the compound's physicochemical properties for efficient separation from synthesis-related impurities. This guide is designed for researchers, chemists, and drug development professionals seeking a reliable, scalable, and well-characterized purification strategy.
Introduction and Scientific Principle
This compound belongs to the arylpropionic acid class of molecules. This structural motif is prevalent in many non-steroidal anti-inflammatory drugs (NSAIDs)[1]. The incorporation of fluorine atoms can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated intermediates like the target compound highly valuable in medicinal chemistry and drug discovery[2].
The purification of such acidic compounds presents a specific challenge that can be effectively addressed by controlling their ionization state during chromatography. The core principle of this protocol is ion suppression reversed-phase chromatography .
-
Analyte Chemistry : The target molecule possesses a carboxylic acid functional group. In aqueous solutions, this group exists in equilibrium between its protonated (neutral, -COOH) and deprotonated (anionic, -COO⁻) forms. The pKa of unsubstituted propanoic acid is approximately 4.87[3]. The electron-withdrawing fluorine atoms on the phenyl ring will slightly lower this pKa, but it remains in a range where the molecule is significantly ionized at neutral pH.
-
Chromatographic Strategy : By acidifying the mobile phase to a pH at least 1.5 to 2 units below the compound's pKa, we can shift the equilibrium almost entirely to the neutral, protonated form[4][5]. This suppression of ionization is critical for two reasons:
-
Increased Retention : The neutral form is significantly less polar (more hydrophobic) than its anionic counterpart. This enhances its interaction with the non-polar stationary phase (e.g., C18-silica), leading to stronger retention and allowing for effective separation from early-eluting polar impurities[6].
-
Improved Peak Shape : Interactions between ionized acidic analytes and residual, negatively charged silanols on the silica surface of the stationary phase can lead to peak tailing[6][7]. Maintaining a low pH neutralizes these silanols, minimizing these secondary ionic interactions and resulting in sharper, more symmetrical peaks.
-
Therefore, the chosen methodology involves a non-polar stationary phase and a polar, acidified mobile phase, which is the hallmark of reversed-phase chromatography[8][9].
Materials and Methods
Equipment
-
Flash Chromatography System (e.g., Biotage® Selekt, Teledyne ISCO CombiFlash®) or a preparative High-Performance Liquid Chromatography (HPLC) system.
-
Glass columns (if performing manual flash chromatography).
-
Rotary Evaporator.
-
Analytical HPLC or TLC plates (Silica gel 60 F₂₅₄) for fraction analysis.
-
pH meter.
-
Vortex mixer and sonicator.
Reagents and Consumables
-
Crude Sample : this compound (purity <95%).
-
Stationary Phase : C18-bonded silica gel (e.g., 40-63 µm particle size for flash chromatography).
-
Mobile Phase Solvents :
-
Solvent A: Deionized Water (HPLC Grade).
-
Solvent B: Acetonitrile (ACN) or Methanol (MeOH) (HPLC Grade).
-
-
Mobile Phase Modifier : Formic Acid (HCOOH) or Trifluoroacetic Acid (TFA) (LC-MS Grade). Note: Formic acid is generally preferred for its compatibility with mass spectrometry and lower ion-pairing effects compared to TFA[7].
-
Sample Diluent : A mixture of Mobile Phase A and B, or Dimethyl Sulfoxide (DMSO) if solubility is an issue.
Detailed Experimental Protocol
This protocol is designed for purifying approximately 1 gram of crude material using an automated flash chromatography system. Adjustments to scale will require proportional changes in column size and solvent volumes.
Step 1: Mobile Phase Preparation
-
Prepare Solvent A (Aqueous Phase) : To 999 mL of deionized water in a 1 L solvent bottle, add 1 mL of formic acid. This creates a 0.1% (v/v) formic acid solution with a pH of approximately 2.8-3.0. Mix thoroughly.
-
Prepare Solvent B (Organic Phase) : To 999 mL of acetonitrile in a 1 L solvent bottle, add 1 mL of formic acid. Mix thoroughly. Acidifying the organic phase ensures consistent pH throughout the gradient elution.
-
Degas Solvents : Degas both solvent bottles by sonicating for 10-15 minutes or using the chromatography system's integrated degasser. This prevents bubble formation in the pump heads and column.
Step 2: Sample Preparation and Loading
-
Weigh 1.0 g of crude this compound.
-
Dissolve the crude material in a minimal amount of a 50:50 mixture of Solvent A and Solvent B (e.g., 5-10 mL). Gentle warming or sonication may be required.
-
If the compound does not fully dissolve, add a small amount of DMSO and dilute with the mobile phase mixture.
-
Alternatively, for "dry loading," dissolve the crude sample in a suitable volatile solvent (e.g., methanol, dichloromethane), add a small amount of silica gel or celite, and evaporate the solvent to dryness. The resulting powder can then be loaded into an empty solid-load cartridge. This technique often results in sharper separation bands.
Step 3: Column Selection and Equilibration
-
Select a pre-packed C18 flash column appropriate for the sample size (e.g., a 40 g C18 column is a good starting point for a 1 g sample).
-
Install the column on the chromatography system.
-
Equilibrate the column with 5-10 column volumes of the initial mobile phase conditions (e.g., 95% Solvent A / 5% Solvent B) or until a stable baseline is observed on the detector.
Step 4: Chromatographic Separation (Elution)
-
Load the prepared sample onto the equilibrated column.
-
Begin the elution method. A gradient elution is highly recommended to ensure good separation of impurities and efficient elution of the target compound[8].
-
Run the gradient as detailed in Table 1. Monitor the separation using a UV detector, typically at 254 nm or 228 nm, where the phenyl ring will absorb light[10].
-
Collect fractions throughout the run based on the UV chromatogram peaks.
Step 5: Fraction Analysis and Product Isolation
-
Analyze the collected fractions using an appropriate method (e.g., analytical HPLC or TLC) to identify those containing the pure product.
-
Pool the pure fractions into a round-bottom flask.
-
Remove the solvents (acetonitrile and water) using a rotary evaporator. Note that removing water may require a high-vacuum pump or freeze-drying for complete removal.
-
The resulting solid is the purified this compound. Dry the product under vacuum to a constant weight, characterize (e.g., by NMR, MS, HPLC purity check), and calculate the yield.
Data Summary and Visualization
Chromatographic Parameters
| Parameter | Value / Description | Rationale |
| Stationary Phase | C18-bonded Silica Gel | Non-polar phase for reversed-phase separation of organic molecules[11]. |
| Mobile Phase A | Water + 0.1% Formic Acid | Polar aqueous phase. Formic acid suppresses analyte ionization[4]. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Polar organic phase for eluting the retained compound. |
| Elution Mode | Gradient | Provides optimal resolution for mixtures with varying polarities. |
| Gradient Profile | 5% to 95% B over 15 min | Starts polar to elute polar impurities, then increases organic content to elute the target compound. |
| Flow Rate | 40 mL/min (for a 40 g column) | Adjusted based on column size to maintain optimal linear velocity. |
| Detection | UV at 254 nm | The aromatic ring of the analyte is a strong chromophore at this wavelength. |
| Sample Load | ~1-2.5% of column mass | A typical loading capacity for C18 flash columns to ensure good separation. |
Purification Workflow Diagram
Caption: Workflow for the purification of this compound.
Conclusion
The ion-suppression reversed-phase chromatography method detailed in this note provides an effective and reliable strategy for the purification of this compound. By carefully controlling the mobile phase pH to maintain the analyte in its neutral form, this protocol ensures high resolution, excellent peak shape, and good recovery. This methodology is not only applicable to the title compound but also serves as a foundational template for the purification of other acidic intermediates crucial to the fields of pharmaceutical and chemical development.
References
- Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Agilent.
- ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI Technologies.
- Shinde, V. (2025, February 2). Exploring the Different Mobile Phases in HPLC. Veeprho.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- MBR Chemical. (n.d.). Column Chromatography - What are Different Types and How to Select Right Method. MBR Chemical.
- Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?. Biotage.
- Columbia University. (n.d.). Column chromatography. Department of Chemistry.
- Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Chrom Tech.
- Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications. Phenomenex.
- Phenomenex. (n.d.). Mobile Phase Selectivity. Phenomenex.
- Dolan, J. W. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International.
- Creative Proteomics. (n.d.). Propanoic Acid: Properties, Production, Applications, and Analysis. Creative Proteomics.
- Organic Syntheses. (n.d.). 2-phenylpropionic acid. Organic Syntheses Procedure.
- S. J. F. Macdonald et al. (2024, January 16). Prodrugs as empowering tools in drug discovery and development. Chemical Society Reviews.
- PubMed. (2010). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. PubMed.
Sources
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- 2. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
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- 6. aapco.org [aapco.org]
- 7. agilent.com [agilent.com]
- 8. veeprho.com [veeprho.com]
- 9. columbia.edu [columbia.edu]
- 10. A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromtech.com [chromtech.com]
Application Notes and Protocols for 2-(2,6-difluorophenyl)propanoic Acid in Medicinal Chemistry Research
Introduction
2-(2,6-difluorophenyl)propanoic acid is a halogenated derivative of the well-known 2-arylpropanoic acid scaffold, a privileged structure in medicinal chemistry. This class of compounds includes widely used non-steroidal anti-inflammatory drugs (NSAIDs). The introduction of fluorine atoms onto the phenyl ring can significantly modulate the physicochemical and pharmacological properties of the molecule, including its metabolic stability, binding affinity, and lipophilicity. These modifications make this compound and its derivatives intriguing candidates for investigation in various therapeutic areas. This document provides a comprehensive guide for researchers, including synthetic strategies, characterization data, and detailed protocols for evaluating the potential biological activities of this compound.
Chemical Properties and Synthesis
The structural formula of this compound is presented below:
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₈F₂O₂ | PubChem[1] |
| Molecular Weight | 186.16 g/mol | PubChem[1] |
| XLogP3 | 2.2 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
Representative Synthesis Protocol
Workflow for the Synthesis of this compound
Sources
Application Notes & Protocols: Characterizing 2-(2,6-difluorophenyl)propanoic acid as a Novel Research Tool for Nuclear Receptors
Introduction
Nuclear receptors (NRs) are a superfamily of ligand-inducible transcription factors that are pivotal in regulating a vast array of physiological processes, including metabolism, development, and homeostasis.[1][2] Their critical role has made them a major target class for drug discovery.[3][4] Small molecule modulators—agonists, antagonists, and selective modulators—are indispensable tools for dissecting NR function and serve as foundational leads for therapeutic development.[1][4][5]
This document provides a comprehensive guide to the characterization and application of a novel investigational compound, 2-(2,6-difluorophenyl)propanoic acid (herein abbreviated as DFPPA), as a potential modulator of nuclear receptor activity. The protocols outlined below describe a systematic, field-proven workflow for determining the binding affinity, functional activity, and mechanistic profile of DFPPA, thereby validating its utility as a specific research tool.
Compound Profile: this compound (DFPPA)
| Property | Value | Source |
| Molecular Formula | C₉H₈F₂O₂ | [6][7] |
| Molecular Weight | 186.15 g/mol | [6][7] |
| Structure | [6] | |
| Predicted XlogP | 2.2 | [6] |
The structure of DFPPA, featuring a difluorinated phenyl ring and a propanoic acid moiety, presents chemical features common to some classes of NR ligands, suggesting potential for interaction within the ligand-binding pocket (LBP) of one or more nuclear receptors. The following protocols will rigorously test this hypothesis.
Part 1: Initial Characterization - Binding Affinity Profiling
The first critical step is to determine if DFPPA directly binds to any nuclear receptors and with what affinity. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive binding assay is a robust, high-throughput method for this purpose.[8][9]
Workflow for Initial NR Binding Screen
Caption: High-throughput screening workflow for DFPPA.
Protocol 1.1: LanthaScreen™ TR-FRET Competitive Binding Assay
Causality: This assay quantifies the ability of DFPPA to displace a known, fluorescently-labeled ligand ("tracer") from the ligand-binding domain (LBD) of a specific nuclear receptor.[10] A decrease in the FRET signal is proportional to the amount of tracer displaced by the test compound. The use of a terbium (Tb) donor fluorophore allows for a time-resolved measurement, which minimizes background fluorescence and increases the signal-to-noise ratio.[9][11]
Materials:
-
LanthaScreen™ TR-FRET NR Assay Kits (e.g., for ERα, PPARγ, GR) from Thermo Fisher Scientific, containing:
-
NR LBD, GST-tagged
-
Fluorescently labeled NR ligand (Fluormone™ Tracer)
-
Tb-anti-GST Antibody
-
-
DFPPA (powder, to be dissolved in DMSO)
-
Assay Buffer
-
Black, low-volume 384-well assay plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of DFPPA in 100% DMSO. Create a 10-point, 3-fold serial dilution series in DMSO. Subsequently, create intermediate dilutions of this series in Assay Buffer.
-
Assay Assembly:
-
Dispense 5 µL of each DFPPA dilution into the assay plate in duplicate. Include "vehicle only" (DMSO) and "no inhibitor" controls.
-
Prepare a 2X working solution of the NR LBD and Fluormone™ Tracer in Assay Buffer. Add 5 µL to each well.
-
Prepare a 2X working solution of the Tb-anti-GST antibody in Assay Buffer. Add 10 µL to each well.
-
-
Incubation: Centrifuge the plate briefly to mix. Incubate at room temperature for 1-4 hours, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at two wavelengths (e.g., 520 nm for acceptor, 620 nm for donor) after a 100 µs delay post-excitation at 340 nm.[9]
-
Data Analysis:
-
Calculate the TR-FRET emission ratio (520 nm / 620 nm).
-
Plot the emission ratio against the log of DFPPA concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.
-
Illustrative Data:
| Nuclear Receptor | Tracer Kd (nM) | DFPPA IC₅₀ (µM) | DFPPA Ki (µM) |
| ERα | 1.5 | > 100 | > 100 |
| GR | 2.0 | > 100 | > 100 |
| PPARγ | 5.0 | 2.5 | 1.8 |
| LXRα | 3.2 | 45.7 | 33.2 |
This is hypothetical data for illustrative purposes. Based on these results, DFPPA shows preferential binding to PPARγ.
Part 2: Functional Characterization - Cellular Activity
Binding does not equate to function. The next essential step is to determine if DFPPA acts as an agonist (activates the receptor), an antagonist (blocks activation by a native ligand), or an inverse agonist. Cell-based reporter gene assays are the gold standard for this determination.[3][12][13]
Signaling Pathway for a Ligand-Activated Nuclear Receptor
Caption: Agonist-induced nuclear receptor signaling pathway.
Protocol 2.1: Dual-Luciferase® Reporter Gene Assay
Causality: This protocol uses cells engineered to express a nuclear receptor and two reporter plasmids.[12][14] The primary reporter (Firefly luciferase) is driven by a promoter containing response elements for the NR of interest. An agonist will induce transcription, leading to luciferase production and a light signal. The second reporter (Renilla luciferase) is driven by a constitutive promoter and is used to normalize for transfection efficiency and cell viability.[12]
Materials:
-
HEK293T cell line.[12]
-
Expression plasmid for full-length human PPARγ.
-
PPRE-driven Firefly luciferase reporter plasmid.
-
Constitutive Renilla luciferase plasmid (e.g., pRL-SV40).[12]
-
Transfection reagent (e.g., Lipofectamine® 3000).
-
Dual-Luciferase® Reporter Assay System (Promega).
-
Known PPARγ agonist (e.g., Rosiglitazone) and antagonist (e.g., GW9662).
-
White, opaque 96-well cell culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding & Transfection:
-
Compound Treatment:
-
Agonist Mode: Replace transfection media with fresh media containing serial dilutions of DFPPA or Rosiglitazone (positive control).
-
Antagonist Mode: Treat cells with serial dilutions of DFPPA in the presence of an EC₈₀ concentration of Rosiglitazone.
-
-
Incubation: Incubate cells for 16-24 hours.[12]
-
Lysis & Measurement:
-
Wash cells with PBS.
-
Lyse cells using Passive Lysis Buffer.
-
Measure Firefly luciferase activity, then add the Stop & Glo® Reagent and measure Renilla luciferase activity using a luminometer.
-
-
Data Analysis:
-
Calculate the normalized response by dividing the Firefly signal by the Renilla signal for each well.
-
Plot the normalized response vs. log concentration of the compound.
-
Determine EC₅₀ (agonist mode) or IC₅₀ (antagonist mode) values from the dose-response curves.
-
Illustrative Data:
| Assay Mode | Compound | EC₅₀ / IC₅₀ (µM) | Max Efficacy (% of Rosiglitazone) |
| Agonist | Rosiglitazone | 0.05 | 100% |
| Agonist | DFPPA | 1.8 | 95% (Full Agonist) |
| Antagonist | GW9662 | 0.1 | N/A |
| Antagonist | DFPPA | > 50 | N/A |
This is hypothetical data for illustrative purposes. The results suggest DFPPA is a full agonist of PPARγ.
Part 3: Mechanistic Insight - Co-regulator Interaction
Causality: Ligand binding induces conformational changes in the NR LBD, which modulates its affinity for co-activator or co-repressor proteins.[5][15] An agonist promotes co-activator recruitment, while an antagonist can block this or promote co-repressor recruitment.[16] An AlphaScreen™ assay can directly measure these protein-protein interactions.[17][18]
Protocol 3.1: AlphaScreen™ Co-activator Recruitment Assay
Principle: This proximity-based assay uses two types of beads. "Donor" beads are coated with streptavidin to bind a biotinylated NR LBD. "Acceptor" beads are coated to bind a tagged co-activator peptide (e.g., GST-tagged). If DFPPA (an agonist) promotes the NR-coactivator interaction, the beads are brought into close proximity (<200 nm). Excitation of the Donor bead at 680 nm generates singlet oxygen, which travels to the nearby Acceptor bead, triggering a chemiluminescent signal.[18]
Materials:
-
AlphaScreen™ GST Detection Kit (PerkinElmer).
-
Biotinylated, His-tagged PPARγ LBD.
-
GST-tagged co-activator peptide (e.g., SRC-1/NCoA-1).
-
Streptavidin-coated Donor beads.
-
Anti-GST-coated Acceptor beads.
-
DFPPA and control compounds.
-
384-well ProxiPlate.
-
AlphaScreen-capable plate reader.
Procedure:
-
Reagent Preparation: Prepare solutions of biotin-PPARγ LBD, GST-SRC-1, and DFPPA (or controls) in assay buffer.
-
Reaction Assembly:
-
Add biotin-PPARγ LBD to the plate.
-
Add DFPPA dilutions or controls.
-
Add GST-SRC-1 peptide.
-
Incubate for 30 minutes at room temperature.
-
-
Bead Addition:
-
Add a mixture of Streptavidin-Donor and anti-GST-Acceptor beads under subdued light.
-
Incubate for 60-90 minutes in the dark at room temperature.
-
-
Data Acquisition: Read the plate on an AlphaScreen-capable reader.
-
Data Analysis: Plot the AlphaScreen signal against the log concentration of DFPPA and fit the curve to determine the EC₅₀ for co-activator recruitment.
Expected Outcome: If DFPPA is a true agonist, it will produce a dose-dependent increase in the AlphaScreen signal with an EC₅₀ value that correlates with the EC₅₀ from the reporter gene assay. This provides strong mechanistic evidence for its mode of action.
Conclusion
The integrated application of these protocols provides a robust framework for the comprehensive characterization of this compound (DFPPA) as a research tool. By systematically determining its binding affinity, functional activity in a cellular context, and direct impact on co-regulator interactions, researchers can confidently establish its potency, selectivity, and mechanism of action. Based on the illustrative data presented, DFPPA is a potent and selective full agonist for PPARγ, making it a valuable tool for investigating PPARγ signaling pathways in metabolic disease, inflammation, and cancer research.
References
-
Hybrid Reporter Gene Assay for the evaluation of nuclear receptors as targets. (2021). EUbOPEN. [Link]
-
A Fluorescence-Based Reporter Gene Assay to Characterize Nuclear Receptor Modulators. (n.d.). Springer Protocols. [Link]
-
Wang, H., et al. (2011). Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. PMC - NIH. [Link]
-
Ge, G., et al. (2011). A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors. NIH. [Link]
-
Li, J., et al. (2013). Using TR-FRET to investigate protein-protein interactions: a case study of PXR-coregulator interaction. NIH. [Link]
-
Adachi, M., et al. (2015). Chemical Screening of Nuclear Receptor Modulators. PMC. [Link]
-
Reporter gene assay formats. (n.d.). ResearchGate. [Link]
-
A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and Other Nuclear Receptors. (2011). ResearchGate. [Link]
-
Chin, K., & Gindhart, J. G. (2013). Estrogen receptor alpha/co-activator interaction assay - TR-FRET. PMC - NIH. [Link]
-
Time-resolved fluorescence energy transfer. (n.d.). Wikipedia. [Link]
-
Funder, J. W. (2010). Nuclear Receptors and Their Selective Pharmacologic Modulators. PMC - PubMed Central. [Link]
-
Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. (2025). DCReport.org. [Link]
-
This compound (C9H8F2O2). (n.d.). PubChemLite. [Link]
-
Nuclear Receptor Assay Services. (n.d.). Reaction Biology. [Link]
-
Eglen, R. M., et al. (2008). The Use of AlphaScreen Technology in HTS: Current Status. PMC - NIH. [Link]
-
Kojetin, D. J., & Burris, T. P. (2014). Small Molecule Modulation of Nuclear Receptor Conformational Dynamics: Implications for Function and Drug Discovery. PMC - PubMed Central. [Link]
-
This compound, 95% Purity, C9H8F2O2, 100 mg. (n.d.). CP Lab Safety. [Link]
-
Weatherman, R. V. (2004). The flip side: Identifying small molecule regulators of nuclear receptors. ResearchGate. [Link]
-
AlphaScreen. (n.d.). BMG LABTECH. [Link]
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AlphaScreen assays. (n.d.). ResearchGate. [Link]
- A Process For Preparation Of Difluoro Propionic Acid And Its Ester Derivatives. (n.d.).
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Small Molecule Modulation of Nuclear Receptor Conformational Dynamics: Implications for Function and Drug Discovery. (2015). ResearchGate. [Link]
-
A Practical Guide to Working with AlphaScreen™. (n.d.). UR Medicine. [Link]
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Yasgar, A., et al. (2016). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. NIH. [Link]
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Synthesis of 2-[4-(2-fluorophenoxy)phenyl]propionic acid. (n.d.). PrepChem.com. [Link]
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2-phenylpropionic acid. (n.d.). Organic Syntheses Procedure. [Link]
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2,2-Difluoro-propionic acid. (2024). ChemBK. [Link]
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Application Notes and Protocols for the Quantification of 2-(2,6-difluorophenyl)propanoic acid
Introduction
2-(2,6-difluorophenyl)propanoic acid is a chemical entity of significant interest in pharmaceutical development due to its structural relation to potent non-steroidal anti-inflammatory drugs (NSAIDs). Accurate and precise quantification of this compound in various matrices, from active pharmaceutical ingredients (APIs) to biological fluids, is paramount for quality control, pharmacokinetic studies, and toxicological assessments.[1][2] This document provides a comprehensive guide to the analytical methodologies for the quantification of this compound, designed for researchers, scientists, and drug development professionals. The protocols herein are grounded in established analytical principles and are designed to be self-validating systems, adhering to the stringent standards of the International Council for Harmonisation (ICH).[3][4][5]
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is critical for analytical method development.
| Property | Value | Source |
| Molecular Formula | C₉H₈F₂O₂ | [6] |
| Monoisotopic Mass | 186.04924 Da | [6] |
| Predicted XlogP | 2.2 | [6] |
| Predicted pKa | ~4.0 (Estimated based on propanoic acid and electronic effects of difluorophenyl group) | N/A |
The presence of the carboxylic acid moiety dictates its acidic nature and provides a primary site for ionization in mass spectrometry and for pH-controlled extraction and chromatographic separation. The fluorinated phenyl group imparts hydrophobicity, influencing its retention in reversed-phase chromatography.
Method Selection: A Rationale
The choice of analytical technique is contingent upon the sample matrix, required sensitivity, and the purpose of the analysis. This guide details three robust methods:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): Ideal for quantifying the analyte in pharmaceutical formulations and for purity assessments where concentration levels are relatively high.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for sensitive and selective analysis, particularly for volatile and semi-volatile compounds. Derivatization is often necessary for polar analytes like carboxylic acids to improve their volatility and chromatographic behavior.[7][8]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for trace-level quantification in complex biological matrices such as plasma and urine, offering exceptional sensitivity and specificity.[1][9]
I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the assay of this compound in bulk drug substance and pharmaceutical dosage forms.
Workflow for HPLC-UV Analysis
Caption: Workflow for HPLC-UV quantification.
Detailed Protocol
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid
-
Phosphate buffer components (e.g., monobasic potassium phosphate)
2. Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (50:50, v/v) | The acidic pH suppresses the ionization of the carboxylic acid, leading to better peak shape and retention. The ratio can be optimized. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Detection Wavelength | 225 nm | Based on the UV absorbance of the phenyl ring. A UV scan of the analyte should be performed to determine the optimal wavelength. |
| Injection Volume | 10 µL | Can be adjusted based on concentration and sensitivity needs. |
3. Standard and Sample Preparation:
-
Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of water and methanol.[10]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range of the samples (e.g., 1-50 µg/mL).
-
Sample Preparation (e.g., from a tablet formulation): Weigh and finely powder a representative number of tablets. Transfer an amount of powder equivalent to 10 mg of the active ingredient to a 100 mL volumetric flask. Add diluent, sonicate to dissolve, and dilute to volume. Centrifuge or filter through a 0.45 µm syringe filter before injection.[11]
4. Method Validation (as per ICH Q2(R1)/Q2(R2) Guidelines): [3][4][5][12]
| Parameter | Procedure | Acceptance Criteria |
| Specificity | Analyze blank, placebo, and spiked samples. Perform forced degradation studies (acid, base, oxidation, heat, light). | The peak for the analyte should be well-resolved from any other peaks.[13] |
| Linearity | Analyze at least five concentrations over the desired range. Plot peak area vs. concentration and perform linear regression. | Correlation coefficient (r²) ≥ 0.999.[2][13] |
| Accuracy | Analyze samples spiked with known amounts of analyte at three concentration levels (e.g., 80%, 100%, 120% of the nominal concentration). | Percent recovery should be within 98-102%.[13] |
| Precision | Repeatability: 6 replicate injections of the same sample. Intermediate Precision: Repeat on different days, with different analysts, and/or on different equipment. | Relative Standard Deviation (RSD) ≤ 2%.[5][13] |
| Limit of Detection (LOD) & Limit of Quantification (LOQ) | Determined based on signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. | LOD and LOQ should be appropriate for the intended application.[11] |
| Robustness | Deliberately vary chromatographic parameters (e.g., pH of mobile phase, column temperature, flow rate) and assess the impact on the results. | The method should remain unaffected by small, deliberate variations in parameters.[14] |
II. Gas Chromatography-Mass Spectrometry (GC-MS)
This method is highly selective and sensitive, suitable for the analysis of this compound in various matrices, including biological samples, after appropriate derivatization.
Workflow for GC-MS Analysis
Caption: Workflow for GC-MS quantification.
Detailed Protocol
1. Sample Preparation and Derivatization:
-
Extraction from Aqueous Matrix (e.g., Urine): Acidify the sample with HCl to pH < 2. Extract the analyte with a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether). Evaporate the organic layer to dryness under a stream of nitrogen.
-
Derivatization: The carboxylic acid group must be derivatized to increase volatility. Silylation is a common approach.[7]
-
Reconstitute the dried extract in a derivatization agent such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) in a suitable solvent (e.g., acetonitrile).
-
Heat the mixture (e.g., at 60 °C for 30 minutes) to complete the reaction.[7]
-
2. GC-MS Conditions:
| Parameter | Condition | Rationale |
| GC Column | DB-5ms, HP-5ms, or similar (30 m x 0.25 mm, 0.25 µm) | A non-polar column suitable for a wide range of underivatized and derivatized compounds. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert and provides good chromatographic efficiency. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the derivatized analyte. |
| Oven Temperature Program | Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min | The program should be optimized to ensure good separation from matrix components. |
| MS Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. |
| MS Quadrupole Temperature | 150 °C | Standard operating temperature. |
| Acquisition Mode | Selected Ion Monitoring (SIM) for quantification; Scan mode for identification. | SIM mode enhances sensitivity by monitoring only specific ions of the analyte and internal standard.[15] |
| Monitored Ions (SIM) | To be determined from the mass spectrum of the derivatized analyte. Likely fragments would involve the loss of the silyl group and fragmentation of the propanoic acid chain. | N/A |
3. Internal Standard (ISTD):
-
The use of a stable isotope-labeled internal standard is highly recommended for GC-MS analysis to correct for variations in extraction, derivatization, and injection. An ideal ISTD would be this compound-¹³C₃ or d₃. If unavailable, a structurally similar compound can be used.
4. Validation:
-
The validation parameters are similar to those for HPLC-UV, with a focus on matrix effects, which can be significant in GC-MS.
III. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is the preferred method for the quantification of this compound in complex biological matrices like plasma or serum due to its superior sensitivity and specificity.
Workflow for LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS quantification.
Detailed Protocol
1. Sample Preparation (from Plasma/Serum):
-
Protein Precipitation: This is a simple and effective method for removing the bulk of proteins from plasma or serum.
-
To 100 µL of plasma, add a stable isotope-labeled internal standard.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex and then centrifuge at high speed (e.g., 14,000 rpm for 10 min).
-
Transfer the supernatant to a clean tube for analysis.[16]
-
-
Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): For lower concentrations or to reduce matrix effects, LLE or SPE can be employed for cleaner extracts.[17][18]
2. LC-MS/MS Conditions:
| Parameter | Condition | Rationale |
| LC Column | C18 (e.g., 50 x 2.1 mm, 1.8 µm) | A shorter column with smaller particles is suitable for the rapid analysis typical in LC-MS/MS. |
| Mobile Phase | A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile | Formic acid aids in the ionization of the analyte in positive or negative ion mode. A gradient elution (e.g., 5% to 95% B over 5 minutes) is typically used. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | For reproducible chromatography. |
| Ion Source | Electrospray Ionization (ESI), Negative Ion Mode | The carboxylic acid group readily deprotonates to form [M-H]⁻ in negative ion mode. |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) | Provides the highest sensitivity and selectivity by monitoring a specific precursor ion to product ion transition. |
| MRM Transitions | Precursor Ion (Q1): m/z 185.04 [M-H]⁻ Product Ion (Q3): To be determined by infusing a standard solution of the analyte and performing a product ion scan. A likely fragmentation would be the loss of CO₂ (m/z 44), resulting in a product ion of m/z 141.04. | N/A |
3. Method Validation:
-
In addition to the standard validation parameters, for bioanalytical methods, it is crucial to assess:
-
Matrix Effect: The effect of the biological matrix on the ionization of the analyte.[19]
-
Recovery: The efficiency of the extraction process.
-
Stability: The stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability).
-
Summary of Quantitative Data for Proposed Methods
The following table provides expected performance characteristics for the described methods. These values are illustrative and must be confirmed during method validation.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity (r²) | ≥ 0.999 | ≥ 0.995 | ≥ 0.995 |
| Typical LOQ | ~1 µg/mL | ~10-50 ng/mL | ~0.1-1 ng/mL |
| Accuracy (% Recovery) | 98-102% | 90-110% | 85-115% |
| Precision (% RSD) | ≤ 2% | ≤ 15% | ≤ 15% |
Conclusion
The analytical methods detailed in this guide provide a robust framework for the accurate and precise quantification of this compound in a variety of sample matrices. The selection of the most appropriate method will depend on the specific requirements of the analysis, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation. It is imperative that any method chosen be fully validated according to the principles outlined in the ICH guidelines to ensure the reliability and integrity of the generated data.
References
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Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]
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Jaochico, A., Sangaraju, D., & Shahidi-Latham, S. K. (2019). A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine. Bioanalysis, 11(8), 741-753. [Link]
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Al-Khateeb, L. A., & Dahas, F. J. (2023). Analytical methods for quantification of non-steroidal anti-inflammatory drugs in pharmaceutical and biological samples: An overview of developments in the last decade. Arabian Journal of Chemistry, 16(4), 104601. [Link]
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European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
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National Center for Biotechnology Information. (n.d.). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. PubMed Central. [Link]
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ResearchGate. (n.d.). EI-MS spectra from GC-Q-TOF MS of: (a) 2,6-difluoroiodobenzene, (b).... [Link]
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National Institute of Standards and Technology. (n.d.). Propanoic acid. NIST WebBook. [Link]
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PubChem. (n.d.). This compound (C9H8F2O2). [Link]
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National Center for Biotechnology Information. (2012). Extraction and derivatization for perfluorocarboxylic acids in liquid and solid matrices: A review. PubMed Central. [Link]
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International Council for Harmonisation. (2022). Validation of Analytical Procedure Q2(R2). [Link]
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National Center for Biotechnology Information. (2022). Analysis of Different Methods of Extracting NSAIDs in Biological Fluid Samples for LC-MS/MS Assays: Scoping Review. PubMed Central. [Link]
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MDPI. (2021). Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols. MDPI. [Link]
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International Council for Harmonisation. (2005). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]
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ZORA (Zurich Open Repository and Archive). (2022). 2,6-Difluorosubstituted benzoylurea compounds – Determination of 2,6-difluorobenzoic acid in urine by GC-MS. [Link]
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ResearchGate. (2024). (PDF) Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. [Link]
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ResearchGate. (n.d.). Analytical method validation for related substances of Ibuprofen by HPLC. [Link]
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Radboud Repository. (2024). Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species. [Link]
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ResearchGate. (2025). Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium. [Link]
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European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
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Semantic Scholar. (2023). NSAID Analysis Using Chromatographic and Spectrophotometric Methods. [Link]
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AIR Unimi. (n.d.). A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids. [Link]
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National Center for Biotechnology Information. (2011). Perfluorocarboxylic acids in cell growth media and technologically treated waters: determination with GC and GC-MS. PubMed. [Link]
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Scientific Research Publishing. (2025). Validation of a Stability-Indicating Assay Method for the Determination of Ibuprofen in a Tablet Formulation. [Link]
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ResearchGate. (2025). (PDF) Evaluation and Refinement of Sample Preparation Methods for Extracellular Matrix Proteome Coverage. [Link]
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Eurofins. (2021). ANALYTICAL METHOD SUMMARIES. [Link]
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ResearchGate. (2015). Does anyone know the HPLC conditions to quantify propionic acid?. [Link]
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UNIPI. (2023). HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains. [Link]
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Application Notes & Protocols for Cell-Based Assays Using 2-(2,6-difluorophenyl)propanoic acid and its Analogs
Introduction: Understanding 2-(2,6-difluorophenyl)propanoic acid in the Context of Arylpropanoic Acids
This compound belongs to the arylpropanoic acid class of molecules, a scaffold renowned for its therapeutic applications. While literature specifically detailing cell-based assays for this exact molecule is nascent, its structure is highly analogous to Flurbiprofen , a well-characterized non-steroidal anti-inflammatory drug (NSAID)[1]. Flurbiprofen is a propionic acid derivative recognized for its analgesic, antipyretic, and anti-inflammatory properties[1][2]. The insights and established methodologies for Flurbiprofen provide a robust and scientifically valid framework for investigating this compound.
This guide provides a comprehensive overview of the mechanisms of action of Flurbiprofen as a representative arylpropanoic acid and details the critical cell-based assays required to characterize its biological activity. These protocols are directly applicable for researchers investigating this compound or other novel derivatives.
Mechanisms of Action: From COX Inhibition to Novel Signaling Pathways
The biological effects of Flurbiprofen are multifaceted, extending beyond its classical NSAID function. A thorough understanding of these mechanisms is critical for designing relevant cell-based assays.
Primary Mechanism: Cyclooxygenase (COX) Inhibition
The principal mechanism of action for Flurbiprofen is the non-selective inhibition of cyclooxygenase enzymes, COX-1 and COX-2[2][3]. These enzymes are crucial for converting arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever[3].
-
COX-1: A constitutively expressed enzyme involved in physiological functions, such as protecting the gastric mucosa and maintaining renal blood flow[3].
-
COX-2: An inducible enzyme that is significantly upregulated at sites of inflammation[3][4]. Its inhibition is largely responsible for the anti-inflammatory effects of NSAIDs.
The S-enantiomer of Flurbiprofen is significantly more potent in inhibiting COX enzymes than the R-enantiomer[5][6]. This stereoselectivity is a critical consideration in experimental design.
COX-Independent Mechanisms: Expanding Therapeutic Potential
Recent research has illuminated that Flurbiprofen and its enantiomers exert biological effects independent of COX inhibition, opening avenues for new therapeutic applications, particularly in neuroinflammation and oncology.
-
NF-κB Pathway Inhibition: Flurbiprofen, particularly the R-enantiomer, can suppress inflammatory responses by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway[7][8]. This pathway is a master regulator of pro-inflammatory gene expression, including cytokines like IL-1β, IL-6, and TNF-α[7][9]. Inhibition occurs by preventing the phosphorylation and subsequent nuclear translocation of the p65 subunit of NF-κB[8][10].
-
Induction of Apoptosis and Anti-Proliferative Effects: Flurbiprofen has been shown to inhibit cell proliferation and induce apoptosis (programmed cell death) in various cancer cell lines, including colorectal, pituitary, and thyroid cancer[11][12][13]. This effect can be mediated by altering the expression of key apoptosis-related proteins such as Bcl-2 and Bax and activating caspases[12][14].
-
Modulation of Other Pathways: Studies have also implicated Flurbiprofen in modulating other cellular pathways, such as the PTEN/HIP1R axis, which is involved in tumor suppression[13].
Application 1: Cell-Based Cyclooxygenase (COX-2) Inhibition Assay
Application Note
This assay is fundamental for determining the potency of this compound as a COX-2 inhibitor. It utilizes murine macrophage cells (RAW 264.7), which are stimulated with lipopolysaccharide (LPS) to induce high levels of COX-2 expression. The activity of the compound is quantified by measuring its ability to inhibit the production of Prostaglandin E2 (PGE2), a primary product of COX-2 activity, in the cell culture supernatant using a competitive ELISA[4].
Experimental Protocol
-
Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed 1x10⁵ cells per well in a 96-well plate and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in serum-free DMEM to create a dose-response curve (e.g., 0.1 nM to 100 µM). Include a known COX-2 inhibitor (e.g., Celecoxib) as a positive control and a DMSO-only vehicle control[15].
-
-
Assay Procedure:
-
Remove the culture medium from the adhered cells.
-
Add 100 µL of the prepared compound dilutions (or controls) to the respective wells. Pre-incubate for 1 hour at 37°C.
-
Induce COX-2 expression by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control (no LPS) wells.
-
Incubate the plate for 18-24 hours at 37°C.
-
-
PGE2 Quantification (ELISA):
-
After incubation, carefully collect the cell culture supernatant.
-
Quantify the PGE2 concentration in the supernatant using a commercial PGE2 competitive ELISA kit, following the manufacturer's instructions.
-
Data Analysis and Interpretation
-
Generate a standard curve using the PGE2 standards provided in the ELISA kit.
-
Calculate the PGE2 concentration for each sample.
-
Normalize the data by setting the PGE2 level in the LPS-stimulated, vehicle-treated wells to 100% activity and the non-stimulated wells to 0% activity.
-
Plot the percentage of inhibition against the log concentration of the test compound.
-
Calculate the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis. A lower IC₅₀ value indicates higher potency as a COX-2 inhibitor.
| Parameter | Description | Example Value |
| Cell Line | Murine Macrophage | RAW 264.7 |
| Stimulant | Lipopolysaccharide (LPS) | 1 µg/mL |
| Readout | Prostaglandin E2 (PGE2) | ELISA |
| Positive Control | Selective COX-2 Inhibitor | Celecoxib (IC₅₀ ~0.45 µM)[15] |
| Calculated Value | Half-maximal Inhibitory Concentration | IC₅₀ |
Application 2: NF-κB (p65) Activation Assay
Application Note
This assay investigates the COX-independent anti-inflammatory properties of the test compound by measuring its effect on the NF-κB signaling pathway. Following stimulation with TNF-α or LPS, the p65 subunit of NF-κB is phosphorylated and translocates to the nucleus to initiate gene transcription. This protocol uses Western blotting to quantify the levels of phosphorylated p65 (p-p65) in the cytoplasm as a direct measure of pathway activation[8].
Experimental Protocol
-
Cell Culture and Treatment:
-
Seed an appropriate cell line (e.g., HeLa, HepG2, or RAW 264.7) in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment[16].
-
Once confluent, pre-treat the cells with various concentrations of the test compound (e.g., 1 µM to 100 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) or LPS (1 µg/mL) for 30 minutes to induce NF-κB activation.
-
-
Protein Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells directly in the wells using RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (cytoplasmic and nuclear extract).
-
-
Western Blotting:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-NF-κB p65.
-
Also, probe for total p65 and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Data Analysis and Interpretation
-
Perform densitometry analysis on the Western blot bands to quantify their intensity.
-
Normalize the p-p65 signal to the total p65 signal or the loading control signal.
-
Compare the normalized p-p65 levels in the compound-treated groups to the stimulated vehicle control group.
-
A dose-dependent decrease in the p-p65 signal indicates that the compound inhibits NF-κB pathway activation.
Application 3: Cell Viability and Apoptosis Assays
Application Note
Investigating the effect of a compound on cell viability and its potential to induce apoptosis is crucial, especially in the context of cancer research. Flurbiprofen has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines[12][16][17]. This section combines a cell viability assay (MTT or CCK-8) with an apoptosis assay (Annexin V-FITC/PI staining) to provide a comprehensive profile of the compound's cytostatic and cytotoxic effects.
Protocol: Cell Viability (CCK-8 Assay)
-
Cell Seeding:
-
Treatment:
-
Treat cells with a range of concentrations of the test compound for 24, 48, and 72 hours.
-
-
Assay:
-
Add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours at 37°C[13].
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells. A dose- and time-dependent decrease in viability suggests an anti-proliferative effect[12].
-
Protocol: Apoptosis Detection (Annexin V/PI Staining)
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and treat with the test compound at relevant concentrations (e.g., near the IC₅₀ value from the viability assay) for 24-48 hours.
-
-
Cell Staining:
-
Harvest the cells (including any floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in a commercial Annexin V-FITC Apoptosis Detection Kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes in the dark at room temperature[18].
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer within one hour.
-
-
Analysis:
-
Quantify the cell populations:
-
Live cells: Annexin V-negative / PI-negative
-
Early apoptotic cells: Annexin V-positive / PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive
-
-
An increase in the percentage of Annexin V-positive cells indicates the induction of apoptosis[16].
-
References
-
Massive Bio. (n.d.). R Flurbiprofen. Retrieved January 22, 2026, from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Flurbiprofen Sodium? Retrieved January 22, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Flurbiprofen. PubChem Compound Summary for CID 3394. Retrieved January 22, 2026, from [Link]
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Shi, F., et al. (2013). Suppression of inflammatory response by flurbiprofen following focal cerebral ischemia involves the NF-κB signaling pathway. PubMed. Retrieved January 22, 2026, from [Link]
-
R Discovery. (n.d.). What are the mechanisms of action of FLURBIPROFEN at the molecular and cellular levels? Retrieved January 22, 2026, from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Flurbiprofen? Retrieved January 22, 2026, from [Link]
-
Shi, F., et al. (2013). Suppression of inflammatory response by flurbiprofen following focal cerebral ischemia involves the NF-κB signaling pathway. PubMed Central. Retrieved January 22, 2026, from [Link]
-
Laws, E. R., et al. (2012). R-flurbiprofen, a novel nonsteroidal anti-inflammatory drug, decreases cell proliferation and induces apoptosis in pituitary adenoma cells in vitro. PubMed. Retrieved January 22, 2026, from [Link]
-
Koc, S., et al. (2021). Assessment of the cytotoxic, genotoxic, and apoptotic potential of flurbiprofen in HeLa and HepG2 cell lines. PubMed. Retrieved January 22, 2026, from [Link]
-
Wang, Z., et al. (2023). Flurbiprofen@ZIF-8 nanoformulation with potential for analgesia. PubMed Central. Retrieved January 22, 2026, from [Link]
-
Tegeder, I., et al. (2001). Inhibition of NF-kappa B and AP-1 activation by R- and S-flurbiprofen. ResearchGate. Retrieved January 22, 2026, from [Link]
-
Tegeder, I., et al. (2001). Inhibition of NF-kappaB and AP-1 Activation by R- And S-flurbiprofen. PubMed. Retrieved January 22, 2026, from [Link]
-
Wang, X., et al. (2020). Flurbiprofen suppresses the inflammation, proliferation, invasion and migration of colorectal cancer cells via COX2. PubMed Central. Retrieved January 22, 2026, from [Link]
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved January 22, 2026, from [Link]
-
ResearchGate. (n.d.). Concentration-response curves for inhibition of the COX-1 activity of whole human blood. Retrieved January 22, 2026, from [Link]
-
Yan, R., et al. (2023). Anti-cancer activity and mechanism of flurbiprofen organoselenium compound RY-1-92 in non-small cell lung cancer. PubMed Central. Retrieved January 22, 2026, from [Link]
-
Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Retrieved January 22, 2026, from [Link]
-
Coppola, J. A., et al. (1995). Stereoselective inhibition of inducible cyclooxygenase by chiral nonsteroidal antiinflammatory drugs. PubMed. Retrieved January 22, 2026, from [Link]
-
Atlihan, F., et al. (2022). Effect of flurbiprofen derivative (SGK597) on cell proliferation and apoptosis of breast cancer cell lines. ResearchGate. Retrieved January 22, 2026, from [Link]
-
ResearchGate. (n.d.). (A) COX inhibitor screening assay: in vitro inhibition of purified.... Retrieved January 22, 2026, from [Link]
-
Scarpelli, R., et al. (2018). Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents. Nature. Retrieved January 22, 2026, from [Link]
-
Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. PubMed. Retrieved January 22, 2026, from [Link]
-
Liu, H., et al. (2022). Flurbiprofen inhibits cell proliferation in thyroid cancer through interrupting HIP1R-induced endocytosis of PTEN. National Institutes of Health. Retrieved January 22, 2026, from [Link]
-
Plano, D., et al. (2019). First Generation of Antioxidant Precursors for Bioisosteric Se-NSAIDs: Design, Synthesis, and In Vitro and In Vivo Anticancer Evaluation. MDPI. Retrieved January 22, 2026, from [Link]
-
Brown, J. R., & DuBois, R. N. (2005). NSAIDs and Cell Proliferation in Colorectal Cancer. PubMed Central. Retrieved January 22, 2026, from [Link]
-
Dambrauskas, Z., et al. (2019). Comparison of NSAIDs activity in COX-2 expressing and non-expressing 2D and 3D pancreatic cancer cell cultures. PubMed Central. Retrieved January 22, 2026, from [Link]
-
Sugimoto, M., et al. (2016). S(+)-Flurbiprofen Shows Potent PGE2 Inhibitory Activity in Inflammatory Cells, Superior Cell Transport Activity and Skin Permeability. ResearchGate. Retrieved January 22, 2026, from [Link]
-
Sila-Asna, M., et al. (2017). The Effects of Ibuprofen, Naproxen and Diclofenac on cell Apoptosis, Cell Proliferation and Histology Changes in Human Cholangiocarcinoma Cell Lines. Asian Pacific Journal of Cancer Prevention. Retrieved January 22, 2026, from [Link]
-
de Oliveira, C. B., et al. (2016). Nonsteroidal Anti-inflammatory Drugs Modulate Gene Expression of Inflammatory Mediators in Oral Squamous Cell Carcinoma. Anticancer Research. Retrieved January 22, 2026, from [Link]
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Application Notes and Protocols for In Vivo Evaluation of 2-(2,6-difluorophenyl)propanoic acid
Foreword: Charting a Course for a Novel Propanoic Acid Derivative
The landscape of therapeutic development is perpetually driven by the exploration of novel chemical entities. "2-(2,6-difluorophenyl)propanoic acid" represents one such candidate. Structurally, it belongs to the arylpropanoic acid class, a family renowned for its pharmacologically active members, most notably non-steroidal anti-inflammatory drugs (NSAIDs). The presence of a difluorinated phenyl ring suggests potential for modified potency, selectivity, and pharmacokinetic properties compared to its non-fluorinated counterparts.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals embarking on the initial in vivo characterization of this compound. As there is limited specific public data on "this compound," this guide is built upon established principles of preclinical research and protocols validated for analogous compounds.[1] It is designed not as a rigid set of rules, but as a strategic framework to logically and rigorously assess the compound's safety, pharmacokinetic profile, and primary pharmacodynamic effects. Our approach emphasizes the causality behind experimental design, ensuring that each protocol is a self-validating system for generating robust and translatable data.
Compound Profile and Physicochemical Characteristics
A thorough understanding of a compound's fundamental properties is the bedrock of any successful in vivo study. The structure of this compound, featuring a carboxylic acid group and a fluorinated aromatic ring, suggests a balance of hydrophilic and lipophilic character that will govern its biological behavior.[2]
| Property | Value / Description | Source / Rationale |
| IUPAC Name | This compound | Standard nomenclature |
| Molecular Formula | C₉H₈F₂O₂ | Derived from structure |
| Molecular Weight | 186.15 g/mol | Calculated |
| Structure | A propanoic acid backbone with a 2,6-difluorophenyl substituent at the alpha-carbon. | Chemical structure |
| Predicted Activity | Potential anti-inflammatory, analgesic properties. | Structural analogy to NSAIDs like Ibuprofen and Flurbiprofen.[3] |
| Key Features | Carboxylic Acid Group: Confers acidic properties; crucial for potential COX enzyme inhibition and hydrogen bonding.[2] | Structural analysis |
| Difluoro-Phenyl Ring: Enhances lipophilicity, potentially affecting membrane permeability, protein binding, and metabolic stability. Fluorination can modulate pKa and binding affinity. | Chemical principles |
Guiding Principles for Preclinical In Vivo Research
All in vivo research must be conducted with the highest ethical and scientific standards. The protocols outlined herein are predicated on adherence to Good Laboratory Practice (GLP) as defined in 21 CFR Part 58.1, which ensures the quality and integrity of nonclinical laboratory studies.[4] The overarching goal is to generate data that is both reliable and relevant for predicting human safety and efficacy.[5]
The 3Rs of Animal Research
Every experiment should be designed following the "3Rs" principle to ensure ethical and responsible use of animal models.[6]
-
Replacement: Utilizing non-animal methods (e.g., in vitro assays) wherever possible before proceeding to in vivo studies.
-
Reduction: Using the minimum number of animals necessary to obtain scientifically valid data, often determined through statistical power analysis.
-
Refinement: Minimizing any potential pain, suffering, or distress to the animals through optimized housing, handling, and experimental procedures.
The following diagram illustrates the logical progression of an initial in vivo assessment for a novel compound like this compound.
Caption: Logical workflow for the initial in vivo evaluation of a novel compound.
Protocol: Acute Oral Toxicity Assessment (OECD 423)
Principle: This protocol is designed to estimate the acute oral toxicity (approximating the LD₅₀) of this compound and identify signs of toxicity. It follows a stepwise procedure with a small number of animals per step, adhering to the principles of reduction and refinement.
Rationale for Protocol Choice: The OECD 423 guideline is a standard method that allows for hazard classification with a minimal number of animals. It provides critical information on the potential for acute toxicity, informs dose selection for subsequent studies, and identifies clinical signs of toxicity that require monitoring.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% Carboxymethylcellulose (CMC) in sterile water)
-
Oral gavage needles
-
Standard laboratory animal caging
-
Calibrated balance
Animal Model:
-
Species: Sprague-Dawley rats (female)
-
Age: 8-12 weeks
-
Weight: 200-250 g
-
Rationale: Rodents are standard for initial toxicity screening. Female rats are often used as they are typically slightly more sensitive.
Step-by-Step Methodology:
-
Acclimatization: House animals in standard conditions (12h light/dark cycle, controlled temperature and humidity) for at least 5 days prior to dosing, with free access to standard chow and water.
-
Dose Preparation: Prepare a homogenous suspension of the test compound in the vehicle. The concentration should be calculated to deliver the desired dose in a volume not exceeding 10 mL/kg.
-
Fasting: Fast animals overnight (approximately 16 hours) before dosing, ensuring continued access to water.
-
Dosing Procedure (Stepwise):
-
Step 1: Dose a group of 3 rats at a starting dose (e.g., 300 mg/kg). The choice of starting dose is based on any available in vitro cytotoxicity data or structural alerts.
-
Step 2 (Observation): Observe animals closely for the first 30 minutes, then hourly for 4 hours, and then daily for 14 days. Record all clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic effects like salivation, and central nervous system effects like tremors or convulsions).[7]
-
Step 3 (Decision Tree):
-
If 2-3 animals die, the LD₅₀ is presumed to be in this dose range. A confirmatory group at a lower dose is required.
-
If 0-1 animal dies, proceed to a higher dose (e.g., 2000 mg/kg) in another group of 3 animals.
-
Continue this stepwise procedure until a definitive outcome is reached, as per the OECD 423 guideline.
-
-
-
Body Weight Monitoring: Record the body weight of each animal just before dosing and at least weekly thereafter.
-
Necropsy: At the end of the 14-day observation period, all surviving animals are euthanized and subjected to a gross necropsy. All macroscopic abnormalities of organs and tissues should be recorded.
Protocol: Single-Dose Pharmacokinetic (PK) Study
Principle: This study aims to characterize the pharmacokinetic profile of this compound after a single oral dose. Key parameters such as Cₘₐₓ, Tₘₐₓ, AUC, and elimination half-life (t₁/₂) will be determined to understand its absorption, distribution, and elimination characteristics.[8]
Rationale for Protocol Design: Understanding the PK profile is essential for designing effective dosing regimens in subsequent efficacy studies.[9] It helps correlate drug exposure with pharmacological response and provides insights into bioavailability and clearance mechanisms. A well-defined PK profile is a prerequisite for advancing a compound in the drug development pipeline.[5]
Materials:
-
This compound
-
Vehicle (e.g., 0.5% CMC)
-
Anticoagulant tubes (e.g., K₂-EDTA)
-
Centrifuge
-
Equipment for bioanalysis (LC-MS/MS)
Animal Model:
-
Species: Sprague-Dawley rats (male, cannulated if possible for serial sampling)
-
Number: 3-5 animals per group
-
Rationale: Rats are a common model for PK studies. Using cannulated animals allows for serial blood sampling from a single animal, reducing biological variability and the total number of animals used.
Step-by-Step Methodology:
-
Dose Administration: Administer a single oral dose of the compound. The dose should be a fraction (e.g., 1/10th) of the maximum tolerated dose determined in the acute toxicity study.
-
Blood Sampling: Collect blood samples (approx. 100-150 µL) at predetermined time points. A typical schedule would be:
-
Pre-dose (0 h)
-
Post-dose: 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.
-
-
Plasma Preparation: Immediately transfer blood into anticoagulant tubes. Centrifuge at 4°C (e.g., 3000 x g for 10 minutes) to separate plasma.
-
Sample Storage: Store plasma samples at -80°C until bioanalysis.
-
Bioanalysis:
-
Develop and validate a sensitive and specific analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for quantifying the concentration of this compound in plasma.
-
The method should be validated for linearity, accuracy, precision, and stability.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.
-
Key Pharmacokinetic Parameters
| Parameter | Description | Importance |
| Cₘₐₓ | Maximum observed plasma concentration | Indicates the extent of absorption. |
| Tₘₐₓ | Time to reach Cₘₐₓ | Indicates the rate of absorption. |
| AUC₀₋t | Area under the plasma concentration-time curve from time 0 to the last measurable point | Represents total drug exposure over time. |
| t₁/₂ | Elimination half-life | Determines the dosing interval required to maintain steady-state concentrations. |
| CL/F | Apparent total clearance of the drug from plasma after oral administration | Indicates the efficiency of drug elimination. |
Protocol: Carrageenan-Induced Paw Edema Model for Anti-Inflammatory Activity
Principle: This is a classic and highly reproducible model for evaluating the in vivo anti-inflammatory activity of NSAID-like compounds.[10] Subplantar injection of carrageenan induces a localized, acute inflammatory response characterized by edema (swelling), which can be quantified. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.
Rationale for Efficacy Model Choice: The carrageenan model is well-validated for screening compounds that inhibit mediators of acute inflammation, particularly prostaglandins, which are the primary targets of NSAIDs.[11] Its simplicity, reproducibility, and clear endpoint (paw volume) make it an ideal first-pass efficacy screen.
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
Materials:
-
This compound
-
Positive control (e.g., Indomethacin, 10 mg/kg)
-
Vehicle (e.g., 0.5% CMC)
-
1% (w/v) Lambda-carrageenan solution in sterile saline
-
Plebthysmometer or digital calipers for measuring paw volume/thickness
Animal Model:
-
Species: Wistar or Sprague-Dawley rats
-
Weight: 180-220 g
-
Groups:
-
Vehicle Control
-
Test Compound (e.g., 10, 30, 100 mg/kg)
-
Positive Control (Indomethacin)
-
-
Number: 6-8 animals per group
Step-by-Step Methodology:
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Dosing: Administer the vehicle, positive control, or test compound orally (p.o.) via gavage.
-
Inflammation Induction: One hour after dosing, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.
-
Edema Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the baseline volume from the post-treatment volume.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in paw volume in the treated group.
-
Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to determine significant differences between groups.
-
References
- 2,3-Difluorophenyl propion
-
Step 2: Preclinical Research. (2018-01-04). U.S. Food and Drug Administration (FDA). [Link]
-
Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Progress in Small Molecule Drug Development. MDPI. [Link]
-
General Principles of Preclinical Study Design. (Undated). PMC, NIH. [Link]
-
Designing an In Vivo Preclinical Research Study. (Undated). MDPI. [Link]
-
In Vivo Effects of Nonselective, Partially Selective, and Selective Non Steroidal Anti-Inflammatory Drugs on Lipid Peroxidation and Antioxidant Enzymes in Patients with Rheumatoid Arthritis: A Clinical Study. (2020-07-11). NIH. [Link]
-
Propanoic acid: Human health tier II assessment. (2016-07-01). Australian Government Department of Health. [Link]
-
Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. (2025-04-10). NAMSA. [Link]
-
Preclinical research strategies for drug development. (2025-08-11). AMSbiopharma. [Link]
-
Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. (2018-01-27). ResearchGate. [Link]
-
PHARMACOLOGY 2 - PHARMACOKINETICS. (Undated). World Federation of Societies of Anaesthesiologists. [Link]
-
Pharmacokinetics, disposition and lipid-modulating activity of 5-{2-[4-(3,4-difluorophenoxy)-phenyl]-ethylsulfamoyl}-2-methyl-benzoic acid, a potent and subtype-selective peroxisome proliferator-activated receptor alpha agonist in preclinical species and human. (Undated). PubMed. [Link]
Sources
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- 5. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 6. namsa.com [namsa.com]
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- 8. resources.wfsahq.org [resources.wfsahq.org]
- 9. Pharmacokinetics, disposition and lipid-modulating activity of 5-{2-[4-(3,4-difluorophenoxy)-phenyl]-ethylsulfamoyl}-2-methyl-benzoic acid, a potent and subtype-selective peroxisome proliferator-activated receptor alpha agonist in preclinical species and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In Vivo Effects of Nonselective, Partially Selective, and Selective Non Steroidal Anti-Inflammatory Drugs on Lipid Peroxidation and Antioxidant Enzymes in Patients with Rheumatoid Arthritis: A Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Solubility and Handling of 2-(2,6-Difluorophenyl)propanoic Acid
Welcome to the technical support center for 2-(2,6-difluorophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide practical insights, answers to frequently asked questions (FAQs), and robust protocols for handling this compound, with a specific focus on its solubility in Dimethyl Sulfoxide (DMSO) and ethanol.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries and challenges encountered during the experimental use of this compound.
Q1: What are the expected solubility characteristics of this compound in DMSO and ethanol, and what is the scientific basis for this?
A: To understand the solubility, we must analyze the molecule's structure, which features two key regions: a polar carboxylic acid group (-COOH) and a non-polar 2,6-difluorophenyl ring.[1]
-
In DMSO: As a highly polar aprotic solvent, DMSO is exceptionally effective at dissolving a wide range of organic compounds.[2][3] It can effectively solvate both the polar carboxylic acid head and the non-polar aromatic ring of the molecule. Therefore, this compound is expected to have high solubility in DMSO.
-
In Ethanol: Ethanol is a polar protic solvent. The propanoic acid portion of the target molecule is structurally similar to propanoic acid itself, which is miscible with ethanol.[4] The carboxylic acid group can form strong hydrogen bonds with ethanol molecules. While the difluorophenyl group adds hydrophobicity, the overall molecule is expected to have good to high solubility in ethanol.
Q2: I need to prepare a concentrated stock solution for my assays. What is a safe starting concentration for DMSO?
A: While precise quantitative data is best determined empirically (see Protocol section), a practical and conservative starting point for preparing a stock solution in DMSO is 10-50 mM . Most non-polymeric, small organic molecules are soluble in DMSO in this range.
To prepare a 50 mM stock solution:
-
Calculate the required mass: The molecular weight of this compound is approximately 186.16 g/mol .[5]
-
Mass (mg) = 0.050 mol/L * 186.16 g/mol * Volume (L) * 1000 mg/g
-
For 1 mL (0.001 L): Mass = 0.050 * 186.16 * 0.001 * 1000 = 9.31 mg
-
-
Accurately weigh 9.31 mg of the compound and dissolve it in 1 mL of high-purity DMSO.
-
Use gentle vortexing or sonication to aid dissolution. If the compound dissolves completely, you can attempt to prepare a more concentrated stock.
Q3: My compound precipitated from the aqueous buffer after I diluted it from a DMSO stock. What happened and how can I fix it?
A: This common issue is known as "crashing out" and occurs when a compound that is highly soluble in a strong organic solvent like DMSO is introduced into an aqueous buffer where it is poorly soluble.[6] The final concentration of DMSO in your aqueous solution is a critical factor.
Recommended Actions:
-
Optimize Final DMSO Concentration: For most cell-based assays, the final DMSO concentration should be kept low (typically ≤0.5%) to avoid solvent-induced artifacts. However, this low concentration may not be sufficient to keep your compound in solution. You must find the lowest possible DMSO concentration that maintains solubility without impacting your assay.[6]
-
Use a Serial Dilution Approach: Instead of a single large dilution, perform a stepwise serial dilution. First, dilute the DMSO stock into an intermediate solution that contains a higher percentage of organic solvent or your final buffer, and then perform the final dilution. This gradual change in solvent polarity can prevent immediate precipitation.[6]
-
Check pH: The solubility of this compound in aqueous solutions is pH-dependent due to its carboxylic acid group. Ensure the pH of your final buffer is in a range that favors solubility (see next question).
Q4: How does pH affect the solubility of this compound in aqueous solutions?
A: As a carboxylic acid, this compound is a weak acid. Its solubility in aqueous media is highly dependent on pH.
-
At low pH (acidic conditions): The carboxylic acid group remains protonated (-COOH). This neutral form is less polar and therefore has lower aqueous solubility.
-
At high pH (basic conditions, pH > pKa): The carboxylic acid group deprotonates to form the carboxylate anion (-COO⁻). This charged species is significantly more polar and thus exhibits much higher aqueous solubility.
If you are working with aqueous buffers, increasing the pH (e.g., to 7.4 or higher) will generally increase the compound's solubility. The use of a buffer like 5% Sodium Bicarbonate (NaHCO₃) can be used to test for the presence of a strong organic acid.[7]
Section 2: Quantitative Solubility Data Summary
| Solvent | Formula | Solvent Type | Predicted Solubility | Rationale |
| DMSO | C₂H₆OS | Polar Aprotic | High (>50 mg/mL) | Excellent solvent for a wide range of organic molecules, capable of solvating both polar and non-polar moieties.[2] |
| Ethanol | C₂H₅OH | Polar Protic | Good to High (>25 mg/mL) | The carboxylic acid group allows for strong hydrogen bonding with ethanol.[4] |
Section 3: Experimental Protocol for Determining Thermodynamic Solubility
To obtain precise solubility data in your specific lab conditions, the "shake-flask" method is the gold standard.[6][8] This protocol determines the equilibrium solubility of the compound.
Objective: To determine the saturation concentration of this compound in DMSO and ethanol at a controlled temperature (e.g., 25°C).
Materials:
-
This compound
-
High-purity DMSO and Ethanol
-
Analytical balance
-
2 mL glass vials with screw caps
-
Vortex mixer and/or shaker incubator
-
Centrifuge capable of handling vials
-
Calibrated pipettes
-
HPLC-UV system (or other suitable quantitative analytical instrument)
Methodology:
-
Preparation: Add an excess amount of this compound to a 2 mL glass vial (e.g., add ~20 mg to 1 mL of solvent). This ensures that a saturated solution is formed with undissolved solid remaining.
-
Equilibration: Tightly cap the vial and place it in a shaker incubator set to a constant temperature (e.g., 25°C). Shake the vial for 24-48 hours to ensure the solution reaches equilibrium.
-
Phase Separation: After equilibration, centrifuge the vial at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid. This step is crucial to separate the saturated solution from the excess solid.[6]
-
Sampling: Carefully remove an aliquot of the clear supernatant from the top of the solution. Be extremely cautious not to disturb the solid pellet at the bottom.
-
Dilution & Quantification:
-
Perform a precise serial dilution of the supernatant with the appropriate solvent (DMSO or ethanol).
-
Determine the concentration of the compound in the diluted samples using a validated analytical method like HPLC-UV, comparing the results against a standard curve of known concentrations.
-
-
Calculation: Back-calculate the concentration of the original undissolved supernatant using the dilution factor. This final concentration represents the thermodynamic solubility.
Section 4: Troubleshooting Guide for Solubility Experiments
Unexpected results can arise during solubility determination. This decision tree provides a logical workflow to identify and resolve common issues.
Caption: Troubleshooting workflow for solubility experiments.
Section 5: References
-
LAB 5 - CARBOXYLIC ACIDS AND DERIVATIVES. (2021, June 21). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]
-
Chemistry Lab Report 4. (n.d.). Scribd. Retrieved January 22, 2026, from [Link]
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What troubleshooting steps should be taken when a dissolution chamber not working properly in a drug... (n.d.). Proprep. Retrieved January 22, 2026, from [Link]
-
experiment 1 determination of solubility class. (n.d.). Retrieved January 22, 2026, from [Link]
-
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved January 22, 2026, from [Link]
-
Lab Report for Carboxylic Acid Unknown: Pandemic-Modified. (n.d.). Retrieved January 22, 2026, from [Link]
-
This compound (C9H8F2O2). (n.d.). PubChemLite. Retrieved January 22, 2026, from [Link]
-
Dissolution Method Troubleshooting: An Industry Perspective. (2022, November 1). Dissolution Technologies. Retrieved January 22, 2026, from [Link]
-
This compound, 95% Purity, C9H8F2O2, 100 mg. (n.d.). CP Lab Safety. Retrieved January 22, 2026, from [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2006). Lund University Publications. Retrieved January 22, 2026, from [Link]
-
Drug Solubility. (n.d.). Science Buddies. Retrieved January 22, 2026, from [Link]
-
Propionic Acid. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
-
Dimethyl Sulfoxide (DMSO) Solubility Data. (n.d.). Gaylord Chemical. Retrieved January 22, 2026, from [Link]
-
3-[4-(3,7-dimethyl-2,6-dioxo-4,5-dihydropurin-1-yl)phenyl]propanoic acid. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
-
DMSO Physical Properties. (n.d.). gChem Global. Retrieved January 22, 2026, from [Link]
-
How to perform propanoic acid from ethanol. (2023, February 9). Quora. Retrieved January 22, 2026, from [Link]
Sources
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- 8. lup.lub.lu.se [lup.lub.lu.se]
Stability of "2-(2,6-difluorophenyl)propanoic acid" at different pH and temperatures
Technical Support Center: Stability of 2-(2,6-difluorophenyl)propanoic acid
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability of this compound. Here, you will find answers to frequently asked questions and troubleshooting guides to navigate challenges you may encounter during your experimental work. Our focus is on the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its stability?
A1: this compound possesses a unique combination of a carboxylic acid group and a difluorinated aromatic ring.[1][2] These features are the primary determinants of its chemical behavior and stability.
-
Propanoic Acid Moiety: The carboxylic acid group (-COOH) is the most reactive site for pH-dependent reactions, primarily hydrolysis.[3][4] It is also susceptible to decarboxylation at elevated temperatures.
-
2,6-Difluorophenyl Ring: The two fluorine atoms are strong electron-withdrawing groups. This electronic effect can influence the acidity of the carboxylic acid and the reactivity of the aromatic ring. The carbon-fluorine bond is exceptionally strong, making the fluorinated ring itself highly stable to thermal and chemical degradation.[5][6]
Q2: What are the primary degradation pathways to consider for this molecule?
A2: Based on its structure, the two most significant degradation pathways to investigate are hydrolysis (pH-dependent) and thermal degradation.[7]
-
Hydrolysis: While carboxylic acids themselves don't hydrolyze in the traditional sense, the term in stability testing refers to reactions in aqueous solutions under acidic or basic stress.[8] For this molecule, the primary concern would be reactions that alter the carboxylic acid group or potentially involve the aromatic ring under extreme pH and temperature.
-
Thermal Degradation: At elevated temperatures, the molecule could undergo decarboxylation (loss of CO2) from the propanoic acid side chain. The high stability of the C-F bond suggests the difluorophenyl ring is unlikely to be the initial site of thermal degradation.[6][9]
-
Oxidation: The molecule could be susceptible to oxidation, particularly if there are benzylic protons that could be targeted. This pathway should be investigated using an oxidizing agent like hydrogen peroxide.[10]
Q3: Which regulatory guidelines should be followed for conducting stability studies?
A3: The International Council for Harmonisation (ICH) guidelines are the global standard for stability testing.[11][12] The most relevant documents for this compound are:
-
ICH Q1A(R2): This guideline outlines the core principles of stability testing for new drug substances and products, including the conditions for long-term, intermediate, and accelerated studies.[13][14]
-
ICH Q1B: This provides guidance on photostability testing.[11][13]
-
ICH Q2(R1): This guideline details the validation of analytical procedures, which is crucial for ensuring your stability-indicating method is reliable.[10]
Recently, the ICH has been working to consolidate these guidelines to promote a more harmonized interpretation.[15]
Q4: What is a forced degradation study and why is it essential?
A4: A forced degradation study, also known as stress testing, involves intentionally exposing the drug substance to conditions more severe than those used in accelerated stability studies.[8][16] The primary objectives are:
-
To Elucidate Degradation Pathways: It helps identify the likely degradation products that could form under storage or handling.[10][16]
-
To Develop and Validate a Stability-Indicating Method: This is the most critical function. By generating degradation products, you can prove that your analytical method (typically HPLC) can separate these impurities from the parent compound. This demonstrates the method's specificity.[17][18][19][20][21]
-
To Understand the Intrinsic Stability of the Molecule: It reveals the molecule's susceptibility to various stressors like acid, base, heat, light, and oxidation.[7]
A good forced degradation study aims for 5-20% degradation of the active pharmaceutical ingredient (API).[8][19]
Troubleshooting and Experimental Guides
Problem: How do I design a forced degradation study for this compound?
This guide provides a systematic approach to stress testing, ensuring you challenge the molecule appropriately to develop a robust, stability-indicating analytical method.
Caption: Workflow for a forced degradation study.
-
Prepare Stock Solution: Dissolve a known concentration of this compound in a suitable solvent. A 1 mg/mL concentration is often recommended.[8] Choose a solvent that the compound is soluble in and that won't interfere with the analysis (e.g., a mixture of acetonitrile and water).
-
Apply Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.
Stress Condition Recommended Starting Conditions Rationale & Causality Acid Hydrolysis 0.1 M HCl at 60°C for 24 hours Probes for acid-labile functional groups. The carboxylic acid is generally stable, but this tests the overall molecular integrity under acidic conditions.[8][10] Base Hydrolysis 0.1 M NaOH at 60°C for 24 hours Tests for susceptibility to base-catalyzed degradation. The acidic proton will be removed, forming a carboxylate, which may alter reactivity.[8][10] Oxidation 3% H₂O₂ at room temperature for 24 hours Hydrogen peroxide is used to simulate oxidative stress. This will reveal if any part of the molecule is easily oxidized.[10] Thermal (Solution) Heat solution at 80°C for 48 hours Assesses the stability of the compound in solution at elevated temperatures, which can accelerate degradation reactions like decarboxylation.[10] Thermal (Solid) Heat solid powder at 80°C for 48 hours Evaluates the intrinsic thermal stability of the solid form, which is important for understanding storage requirements. Photostability Expose solution and solid to light as per ICH Q1B guidelines Determines if the molecule is light-sensitive. The aromatic ring may absorb UV light, potentially leading to photodegradation.[11] -
Quench the Reaction: After the specified time, stop the degradation. For acid and base samples, this is critical. Neutralize the acidic sample with an equivalent amount of base (e.g., 0.1 M NaOH) and the basic sample with an equivalent amount of acid (e.g., 0.1 M HCl) to prevent further degradation.
-
Analyze Samples: Analyze all stressed samples, along with an unstressed control sample, using a high-performance liquid chromatography (HPLC) system, preferably with a photodiode array (PDA) detector and a mass spectrometer (MS).
-
Evaluate the Data:
-
Specificity: Does the method separate the parent peak from all degradation products?
-
Mass Balance: Does the sum of the area of the parent peak and all degradant peaks account for close to 100% of the initial parent peak area? Poor mass balance may indicate that some degradants are not detected by the UV detector or are volatile.
-
Peak Purity: Use the PDA detector to assess the purity of the parent peak in the stressed samples. This confirms that no degradants are co-eluting.
-
Problem: I am not observing any degradation under the initial stress conditions.
A2: This indicates that this compound is highly stable under the initial conditions. To achieve the target degradation of 5-20%, you must systematically increase the harshness of the stress.
-
For Acid/Base Hydrolysis:
-
Increase Temperature: Raise the temperature in increments (e.g., from 60°C to 80°C) before increasing the chemical concentration.[10]
-
Increase Concentration: If temperature increase is insufficient, move to a higher concentration of acid or base (e.g., from 0.1 M to 1.0 M HCl or NaOH).[7][8]
-
Increase Duration: Extend the exposure time.
-
-
For Oxidation:
-
Increase H₂O₂ Concentration: Increase the concentration of hydrogen peroxide (e.g., from 3% to 30%).[10]
-
Add Heat: Gently heat the sample (e.g., to 40-60°C) to accelerate the reaction.
-
-
For Thermal Degradation:
Problem: How do I develop a stability-indicating HPLC method for this analysis?
A3: A stability-indicating method is one that can quantify the drug substance without interference from any degradation products, impurities, or excipients.[17][18] Reversed-phase HPLC is the most common technique for small molecules like this.[17]
Caption: HPLC stability-indicating method development workflow.
| Parameter | Recommended Starting Point | Rationale & Causality |
| Column | C18 (e.g., 150 mm x 4.6 mm, 3.5 µm) | The compound has both hydrophobic (difluorophenyl ring) and polar (carboxylic acid) character, making a C18 column a versatile starting point for reversed-phase chromatography. |
| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water | An acidic modifier is used to suppress the ionization of the carboxylic acid group (pKa ~4-5), leading to better peak shape and retention. |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile is often preferred for its lower viscosity and UV cutoff. |
| Elution Mode | Gradient | A gradient elution is essential for stability-indicating methods to ensure that both early-eluting (polar) and late-eluting (non-polar) degradation products are separated and eluted within a reasonable time.[17] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 - 40°C | Elevated temperature can improve peak shape and reduce viscosity, but should be tested to ensure it doesn't cause on-column degradation. |
| Detection | PDA Detector (e.g., 220-400 nm) | A PDA detector allows you to identify the optimal wavelength for detection and to perform peak purity analysis. The aromatic ring should provide good UV absorbance.[17] |
| Injection Volume | 5 - 10 µL | A small injection volume minimizes potential for peak distortion. |
Causality in Method Development: The key is to use a pooled sample of your stressed solutions during development. This creates the most complex sample matrix you are likely to encounter. By optimizing the separation for this "worst-case" sample, you build confidence that the method will be robust for all future stability time points.[20]
References
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma.
- Quality Guidelines. ICH.
- ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA).
- Stability Indicating HPLC Method Development –A Review. IJTSRD.
- ICH releases overhauled stability guideline for consult
- ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. IKEV.
- Pharmaceutical Forced Degradation Studies with Regulatory Consider
- Stability Indicating HPLC Method Development and Valid
- Carboxylic acids. Chemistry LibreTexts.
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- A practical guide to forced degradation and stability studies for drug substances. Quotient Sciences.
- Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
- Forced Degrad
- Development and Validation of HPLC Stability-Indicating Assays.
- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
- This compound (C9H8F2O2). PubChemLite.
- Thermal Phase Transition and Rapid Degradation of Forever Chemicals (PFAS)
- Other Reactions of Carboxylic Acid Derivatives. Organic Chemistry II - KPU Pressbooks.
- The Simple and General-Base Catalyzed Aqueous Hydrolyses of Propionic and Butyric Anhydride. ARC Journals.
- Thermal- and photo-induced degradation of perfluorinated carboxylic acids: Kinetics and mechanism.
- 2,3-Difluorophenyl propion
- Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. PMC - NIH.
- This compound, 95% Purity, C9H8F2O2, 100 mg. CP Lab Safety.
- Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Water Purific
- Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study. Environmental Science: Processes & Impacts (RSC Publishing).
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- 1. PubChemLite - this compound (C9H8F2O2) [pubchemlite.lcsb.uni.lu]
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- 4. 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II [kpu.pressbooks.pub]
- 5. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
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- 11. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
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- 22. Thermal Phase Transition and Rapid Degradation of Forever Chemicals (PFAS) in Spent Media Using Induction Heating - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-(2,6-difluorophenyl)propanoic acid
Welcome to the technical support center for the synthesis of 2-(2,6-difluorophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during the synthesis of this important profen analogue. Our focus is on providing practical, experience-driven advice to enhance the purity and yield of your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound, and what are their primary associated byproducts?
A1: The synthesis of this compound typically proceeds through one of three primary routes. Each pathway has a unique profile of potential byproducts that researchers should be aware of for effective troubleshooting and purification.
| Synthetic Route | Key Reactants | Common Byproducts |
| Route 1: Grignard Carboxylation | 2,6-difluorobromobenzene, Magnesium, CO₂ | 1,1',3,3'-tetrafluorobiphenyl, 1,3-difluorobenzene, Benzene |
| Route 2: Nitrile Hydrolysis | 2-(2,6-difluorophenyl)propionitrile | 2-(2,6-difluorophenyl)propanamide, 2,6-difluorobenzoic acid, m-difluorobenzene |
| Route 3: Oxidation of 2-(2,6-difluorophenyl)propan-1-ol | 2-(2,6-difluorophenyl)propan-1-ol, Oxidizing agent | 2-(2,6-difluorophenyl)propanal, Unreacted starting material |
Below is a visual representation of these primary synthetic pathways.
Caption: Primary synthetic routes to this compound.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments, focusing on the byproducts identified in the common synthetic routes.
Route 1: Grignard Carboxylation
The Grignard reaction is a powerful tool for C-C bond formation, but it is also highly sensitive to reaction conditions.[1]
Issue 1: My final product is contaminated with a significant amount of a non-polar, high-boiling point impurity.
-
Possible Cause: This is likely the homocoupling byproduct, 1,1',3,3'-tetrafluorobiphenyl . This arises from a Wurtz-type coupling reaction between the Grignard reagent and unreacted 2,6-difluorobromobenzene.
-
Troubleshooting & Optimization:
-
Magnesium Quality: Ensure the magnesium turnings are fresh and activated. Pre-washing with a dilute acid (e.g., HCl) followed by drying can remove the passivating oxide layer.
-
Slow Addition: Add the 2,6-difluorobromobenzene solution to the magnesium suspension slowly and at a controlled temperature to maintain a low concentration of the aryl halide, thus minimizing the coupling side reaction.
-
Solvent Purity: Use anhydrous ether or THF. The presence of water will quench the Grignard reagent and can lead to the formation of 1,3-difluorobenzene.
-
Issue 2: My yield is low, and I've isolated 1,3-difluorobenzene from the reaction mixture.
-
Possible Cause: This indicates that the Grignard reagent, once formed, is being protonated. The most common source of protons is residual water in the solvent or on the glassware.
-
Troubleshooting & Optimization:
-
Rigorous Drying: All glassware should be oven-dried immediately before use. Solvents must be rigorously dried, for instance, by distillation from sodium/benzophenone.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas like argon or nitrogen to prevent atmospheric moisture from entering the system.
-
Caption: Byproduct formation in the nitrile hydrolysis route.
Route 3: Oxidation of 2-(2,6-difluorophenyl)propan-1-ol
The oxidation of the corresponding primary alcohol is a straightforward route, but over-oxidation or incomplete reaction can be problematic.
Issue 1: My product is contaminated with a carbonyl-containing compound that is not the desired carboxylic acid.
-
Possible Cause: This is likely the intermediate aldehyde, 2-(2,6-difluorophenyl)propanal . Aldehydes are intermediates in the oxidation of primary alcohols to carboxylic acids. [2][3]
-
Troubleshooting & Optimization:
-
Sufficient Oxidant: Ensure at least two equivalents of the oxidizing agent are used to facilitate the complete oxidation of the alcohol to the carboxylic acid.
-
Reaction Conditions: For complete oxidation, heating under reflux is often necessary to prevent the intermediate aldehyde from being distilled out of the reaction mixture. [4]
-
Issue 2: My purified product still contains the starting alcohol.
-
Possible Cause: Incomplete reaction due to insufficient oxidizing agent, low reaction temperature, or short reaction time.
-
Troubleshooting & Optimization:
-
Increase Oxidant Stoichiometry: Add a slight excess of the oxidizing agent.
-
Optimize Temperature and Time: Increase the reaction temperature and/or prolong the reaction time. Monitor the disappearance of the starting material by TLC or GC.
-
Experimental Protocols
Protocol 1: Purification of this compound from Non-Acidic Byproducts
This protocol is effective for removing neutral byproducts such as 1,1',3,3'-tetrafluorobiphenyl and 1,3-difluorobenzene.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Base Extraction: Transfer the organic solution to a separatory funnel and extract with a 1 M aqueous solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃). The acidic product will move into the aqueous phase as its sodium salt, while the neutral byproducts will remain in the organic layer. Repeat the extraction 2-3 times.
-
Combine Aqueous Layers: Combine the aqueous extracts.
-
Back-Wash (Optional): Wash the combined aqueous layer with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify with a concentrated acid (e.g., HCl or H₂SO₄) until the pH is ~1-2. The desired carboxylic acid will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 2: Purification via Recrystallization
Recrystallization is a powerful technique for purifying the final product from closely related impurities. [5]
-
Solvent Selection: Choose a solvent system in which the desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for profens include heptane, hexane/ethyl acetate mixtures, or toluene.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry.
References
-
Tayana Solutions. (n.d.). Picking the best purification method for your API can be a tricky challenge. Retrieved from [Link]
-
Zhang, P., et al. (2014). Pd-Catalyzed α-Arylation of α,α-Difluoroketones with Aryl Bromides and Chlorides. A Route to Difluoromethylarenes. Journal of the American Chemical Society, 136(24), 8746–8749. Retrieved from [Link]
-
Wang, J., et al. (2013). Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water. ResearchGate. Retrieved from [Link]
-
LibreTexts. (2021). 8.3: Preparing Carboxylic Acids. Chemistry LibreTexts. Retrieved from [Link]
-
Zhang, P., et al. (2019). Pd‐Catalyzed Synthesis of Aryl Esters Involving Difluorocarbene Transfer Carbonylation. Angewandte Chemie International Edition, 58(38), 13393-13397. Retrieved from [Link]
-
PMT Education. (n.d.). CP7 The Oxidation of Propan-1-ol to Produce Propanal and Propanoic Acid. Physics & Maths Tutor. Retrieved from [Link]
-
SepPure Technologies. (2024). APIs in Pharmaceutical Industry: An Overview. Retrieved from [Link]
-
Dr. Tania CS. (2023). Synthesis of propanoic acid. YouTube. Retrieved from [Link]
-
Zamann Pharma Support GmbH. (n.d.). API Purification. Retrieved from [Link]
-
Satterfield, C. N., & Reid, R. C. (1956). The Hydrolysis of Propionitrile, in Concentrated Hydrochloric Acid Solutions. Journal of the American Chemical Society, 78(22), 5824-5827. Retrieved from [Link]
-
Clark, J. (n.d.). oxidation of alcohols. Chemguide. Retrieved from [Link]
- Patent CN108026014B. (n.d.). Preparation method of optically active 2-(2-fluorobiphenyl-4-yl)propionic acid. Google Patents.
-
Lipshutz, B. H., et al. (2021). α-Arylation of (Hetero)aryl Ketones in Aqueous Surfactant Media. Organic Letters, 23(12), 4690–4694. Retrieved from [Link]
-
Alfa Chemistry. (2025). Ensuring Pharmaceutical Purity: Techniques for Isolating and Identifying API Impurities. YouTube. Retrieved from [Link]
-
Wang, G., et al. (2018). The continuous flow synthesis of 2,4,5-trifluorobenzoic acid via sequential Grignard exchange and carboxylation reactions using microreactors. Reaction Chemistry & Engineering, 3(5), 725-730. Retrieved from [Link]
-
Zeochem. (n.d.). Purification of APIs. Retrieved from [Link]
-
EasyChem. (n.d.). Oxidation of Propanol. Retrieved from [Link]
-
Hartwig, J. F., et al. (2011). Palladium-Catalyzed, Enantioselective α‑Arylation of α‑Fluorooxindoles. Journal of the American Chemical Society, 133(41), 16498–16501. Retrieved from [Link]
- Patent EP0202625B1. (n.d.). Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(n-benzyl-n-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt. Google Patents.
-
Hartwig, J. F., & Brusoe, A. T. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society, 137(26), 8460–8468. Retrieved from [Link]
-
Filo. (2025). Nitriles, R-C≡N, undergo a hydrolysis reaction when heated with aqueous a. Retrieved from [Link]
-
YouTube. (2019). GRIGNARD REACTION propanoic acid synthesis PART 4. Retrieved from [Link]
-
Nagwa. (2021). Question Video: Determining the Product of the Oxidation of a Primary Alcohol under Different Reaction Conditions. Retrieved from [Link]
-
Kaur, H., et al. (2016). Understanding unconventional routes to impurities from drugs in hydrolytic conditions. Indian Journal of Pharmaceutical Education and Research, 50(3), S162-S170. Retrieved from [Link]
Sources
Technical Support Center: Stille Coupling for Arylpropanoic Acid Synthesis
Welcome to the technical support center for troubleshooting the Stille coupling reaction in the synthesis of arylpropanoic acids. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful C-C bond-forming reaction. Here, we move beyond generic protocols to provide in-depth, field-proven insights into overcoming common challenges encountered during this specific application. Our approach is rooted in a deep understanding of the reaction mechanism and extensive laboratory experience.
Frequently Asked Questions (FAQs)
Here we address some of the initial questions you might have before embarking on or while troubleshooting your Stille coupling for arylpropanoic acid synthesis.
Q1: Is the Stille coupling a suitable method for synthesizing arylpropanoic acids, given the presence of a reactive carboxylic acid group?
A1: Absolutely. The Stille coupling is well-regarded for its excellent functional group tolerance, which extends to carboxylic acids.[1][2] The reaction is typically performed under neutral or mildly basic conditions that do not interfere with the carboxylic acid moiety. Unlike more basic organometallic reagents, organostannanes are generally stable to air and moisture, making them compatible with a wider range of functional groups.[3][4][5]
Q2: Do I need to protect the carboxylic acid group before performing the Stille coupling?
A2: In most cases, protection of the carboxylic acid is not necessary.[2] This is a significant advantage of the Stille coupling, simplifying your synthetic route. However, if you are using particularly harsh reaction conditions or a highly sensitive substrate, esterification to a methyl or ethyl ester can be considered as a protective strategy.
Q3: What are the most common side reactions to be aware of in this specific application?
A3: The most prevalent side reaction is the homocoupling of the organostannane reagent.[4][5] This results in the formation of a dimer of your propanoic acid-stannane derivative and consumes your valuable reagent. Another potential side reaction is protodestannylation, where the organostannane reacts with a proton source to replace the tin group with a hydrogen atom. Careful control of reaction conditions can minimize these unwanted pathways.
Q4: How do I remove the toxic tin byproducts from my final arylpropanoic acid product?
A4: The removal of organotin byproducts is a critical step. Common methods include flash chromatography on silica gel, often with an eluent containing a small amount of triethylamine to prevent streaking of the acidic product.[5] An aqueous workup with a saturated solution of potassium fluoride (KF) is also highly effective, as it precipitates the tin as insoluble fluorides that can be filtered off.[5]
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the Stille coupling for arylpropanoic acid synthesis.
Problem 1: Low or No Product Yield
A low or non-existent yield of your target arylpropanoic acid is the most common and frustrating issue. The following workflow will help you systematically diagnose the root cause.
Causality and In-Depth Analysis:
-
Catalyst Deactivation: The palladium catalyst is the heart of the reaction. The active catalytic species is Pd(0).[6] If you are using a Pd(II) precatalyst, it must be reduced in situ. Incomplete reduction or oxidation of the Pd(0) species by atmospheric oxygen will halt the catalytic cycle. Ensure your solvent is thoroughly degassed to remove oxygen.
-
Reagent Purity: The purity of your aryl halide and organostannane is paramount. Impurities in the aryl halide can poison the catalyst. Organostannanes, while relatively stable, can degrade over time, especially if exposed to light or acid.
-
Reaction Conditions:
-
Temperature: The reaction temperature is a critical parameter. While some Stille couplings proceed at room temperature, many require heating to facilitate the transmetalation and reductive elimination steps.
-
Ligands: The choice of phosphine ligand can dramatically impact the reaction outcome.[4] Electron-rich and bulky ligands can accelerate the oxidative addition and reductive elimination steps.[7]
-
Additives: The addition of a copper(I) salt, such as CuI, can significantly accelerate the rate of transmetalation, which is often the rate-limiting step.[7]
-
Problem 2: Significant Homocoupling of the Organostannane
Observing a significant amount of the propanoic acid stannane dimer indicates that the desired cross-coupling is being outcompeted.
Causality and In-Depth Analysis:
-
Slow Transmetalation: If the transmetalation step is slow, the palladium(II) intermediate formed after oxidative addition has a longer lifetime. This provides an opportunity for it to react with a second molecule of the organostannane, leading to homocoupling.[4] Accelerating the transmetalation is key to minimizing this side reaction.
-
High Catalyst Concentration: While counterintuitive, a higher catalyst concentration can sometimes lead to more homocoupling, as it increases the probability of the palladium intermediate encountering another organostannane molecule before the aryl halide.
Problem 3: Protodestannylation of the Organostannane
The presence of the corresponding propanoic acid (where the tin group has been replaced by hydrogen) points to protodestannylation.
Causality and In-Depth Analysis:
-
Acidic Impurities: The most common cause is the presence of acidic impurities in the reaction mixture, including water. While Stille reactions are generally tolerant to water, excess amounts can be detrimental. Ensure your solvent is anhydrous and that your starting materials are free of acidic residues.
-
Reaction with Carboxylic Acid: While generally not an issue, under certain conditions, the carboxylic acid of another molecule of the product or starting material could act as a proton source. If this is suspected, consider converting the carboxylic acid to an ester for the reaction and then hydrolyzing it back in a subsequent step.
Experimental Protocols
General Procedure for Stille Coupling in Arylpropanoic Acid Synthesis
This protocol provides a robust starting point for your experiments. Optimization of specific parameters may be necessary for your particular substrates.
-
Reagent Preparation:
-
Ensure the aryl halide (1.0 equiv) is pure and dry.
-
Use a high-quality organostannane derivative of propanoic acid (1.1-1.5 equiv).
-
Select a palladium catalyst, such as Pd(PPh₃)₄ (1-5 mol%) or a combination of a Pd(II) source like Pd(OAc)₂ with a phosphine ligand.[6]
-
If using a co-catalyst, have CuI (5-10 mol%) ready.
-
Use an anhydrous, degassed solvent (e.g., toluene, DMF, NMP).
-
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide, palladium catalyst, and ligand (if separate).
-
Add the degassed solvent via syringe.
-
Stir the mixture for 10-15 minutes to allow for catalyst activation.
-
Add the organostannane reagent via syringe.
-
If using, add the CuI co-catalyst.
-
-
Reaction and Monitoring:
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C).
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
If desired, add a saturated aqueous solution of KF and stir vigorously for 1-2 hours to precipitate tin byproducts. Filter the mixture through Celite.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Catalyst and Ligand Selection Guide
The choice of catalyst and ligand is crucial for a successful Stille coupling. The following table provides a starting point for selection based on the nature of your aryl halide.
| Aryl Halide Reactivity | Recommended Palladium Source | Recommended Ligand | Rationale |
| Aryl Iodide | Pd(PPh₃)₄, Pd₂(dba)₃ | PPh₃, AsPh₃ | Aryl iodides are highly reactive; standard phosphine ligands are usually sufficient. |
| Aryl Bromide | Pd(OAc)₂, PdCl₂(PPh₃)₂ | P(t-Bu)₃, XPhos, SPhos | Aryl bromides are less reactive and often require more electron-rich and bulky ligands to facilitate oxidative addition.[4] |
| Aryl Chloride | Pd₂(dba)₃, Pd(OAc)₂ | Buchwald or Herrmann-type phosphine ligands | Aryl chlorides are the least reactive and necessitate highly active catalyst systems.[4] |
Reaction Mechanism Overview
A solid understanding of the catalytic cycle is fundamental to effective troubleshooting.
The catalytic cycle consists of three key steps:[3]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (R¹-X) to form a Pd(II) intermediate.
-
Transmetalation: The organic group (R²) from the organostannane is transferred to the palladium center, displacing the halide. This is often the rate-determining step.
-
Reductive Elimination: The two organic groups (R¹ and R²) are coupled together and eliminated from the palladium, regenerating the Pd(0) catalyst and forming the desired C-C bond.
By understanding these fundamental steps, you can more effectively diagnose where your reaction may be failing and implement the appropriate corrective measures.
References
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. [Link]
-
Wikipedia. (2023). Stille reaction. [Link]
-
OpenOChem Learn. (n.d.). Stille Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]
-
Myers, A. (n.d.). The Stille Reaction. Chem 115. [Link]
-
Butt, J. L., & Yazdani, U. (2024). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Advances, 14(1), 1-26. [Link]
-
NROChemistry. (n.d.). Stille Coupling. [Link]
Sources
- 1. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemicals [chemicals.thermofisher.cn]
- 3. uwindsor.ca [uwindsor.ca]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. Stille Coupling | NROChemistry [nrochemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Optimizing Chiral HPLC Separation of Fluorinated Phenylpropanoic Acids
Welcome to the technical support center for the chiral separation of fluorinated phenylpropanoic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during HPLC method development and optimization. Drawing from established scientific principles and field experience, this resource aims to empower you to overcome separation hurdles with confidence.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format. Each answer explains the underlying causes and provides a systematic, step-by-step protocol to resolve the problem.
Q1: Why is my enantiomeric resolution (Rs) poor or nonexistent?
Poor resolution (defined as Rs < 1.5) is the most common challenge in chiral separations. It indicates that the chosen chromatographic conditions are insufficient to differentiate between the two enantiomers. This can stem from several factors, including an inappropriate chiral stationary phase (CSP), a suboptimal mobile phase, or unsuitable temperature and flow rate.
Causality: Chiral recognition relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP.[1] The stability of these complexes differs for each enantiomer, leading to different retention times. If the chosen CSP cannot form effective interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance), or if the mobile phase is too strong and disrupts these interactions, no separation will occur.[2]
Troubleshooting Protocol: Improving Poor Resolution
-
Verify CSP Selection: The first and most critical step is ensuring the correct type of CSP is in use. For acidic compounds like fluorinated phenylpropanoic acids, polysaccharide-based CSPs are the most versatile and widely successful.[3]
-
Action: Confirm you are using a CSP known for resolving acidic compounds. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)), are excellent starting points.[4][5] These phases offer a combination of interaction sites, including polar carbamate groups, that are crucial for resolving profens.[1]
-
-
Optimize Mobile Phase Composition: The mobile phase directly influences the interactions between the analyte and the CSP.[2]
-
Mode Selection: Most separations for this compound class are achieved in normal-phase, polar organic, or reversed-phase modes.[6] Normal-phase (e.g., Hexane/Isopropanol) often provides the best selectivity.[5]
-
Alcohol Modifier Adjustment (Normal Phase): The alcohol modifier (e.g., isopropanol, ethanol) competes with the analyte for interaction sites on the CSP.
-
Action: Systematically decrease the percentage of the alcohol modifier. For example, if using Hexane/Isopropanol (90:10), try moving to 95:5. This strengthens the analyte's interaction with the CSP, often increasing retention and improving resolution.[5]
-
-
Acidic Additive: An acidic additive is crucial for acidic analytes like phenylpropanoic acids. It works by suppressing the ionization of the analyte's carboxylic acid group, which minimizes undesirable ionic interactions with residual silanols on the silica support, thereby reducing peak tailing and improving peak shape.[7][8]
-
Action: Add 0.1% trifluoroacetic acid (TFA) or formic acid (FA) to your mobile phase. For example, a starting mobile phase could be Hexane/Isopropanol/TFA (90:10:0.1).
-
-
-
Adjust Flow Rate and Temperature: These parameters fine-tune the separation by affecting kinetics and thermodynamics.
-
Flow Rate: A lower flow rate increases the residence time of the analyte on the column, allowing for more equilibrium interactions between the analyte and the CSP, which can enhance resolution.[5]
-
Action: If partial separation is observed, reduce the flow rate from 1.0 mL/min to 0.5 mL/min.
-
-
Temperature: Temperature affects the stability of the diastereomeric complexes.
-
Action: Use a column oven to control the temperature. Evaluate the separation at different temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often improve resolution by enhancing the strength of hydrogen bonding interactions.
-
-
Logical Workflow for Troubleshooting Poor Resolution
Caption: A systematic workflow for troubleshooting poor chiral resolution.
Q2: What is causing my analyte peaks to tail?
Peak tailing, where the latter half of the peak is drawn out, is a common problem that compromises quantification accuracy and resolution. It is typically measured by the asymmetry factor (As) or tailing factor (Tf), with values > 1.2 indicating significant tailing.[9]
Causality: For acidic compounds like fluorinated phenylpropanoic acids, the primary chemical cause of peak tailing is secondary ionic interactions between the negatively charged carboxylate group of the analyte and positively charged sites on the stationary phase, most commonly residual silanol groups on the silica support.[7][9] Physical causes can include column voids or blockages.[10]
Troubleshooting Protocol: Mitigating Peak Tailing
-
Diagnose the Cause (Chemical vs. Physical):
-
Action: Inject a neutral, achiral compound (e.g., toluene) under the same conditions.
-
If only your acidic analyte peak tails, the problem is chemical .
-
If all peaks (including the neutral marker) tail, the problem is likely physical .[7]
-
-
-
Addressing Chemical Tailing:
-
Use an Acidic Additive: This is the most effective solution. The acid in the mobile phase protonates the carboxylic acid group of your analyte, neutralizing its charge. This prevents it from interacting strongly with active silanol sites.
-
Action: Ensure your mobile phase contains 0.1% to 0.5% of an acidic additive like TFA or formic acid. This is standard practice for separating acidic compounds on polysaccharide CSPs.[8]
-
-
Check for Column Overload: Injecting too much sample can saturate the primary chiral interaction sites, forcing excess analyte to interact with secondary, higher-energy sites (like silanols), which causes tailing.[7]
-
Action: Reduce the injection volume or dilute the sample by a factor of 10 and reinject. If peak shape improves, mass overload was a contributing factor.
-
-
-
Addressing Physical Tailing:
-
Check for Column Voids/Blockage: A void at the column inlet or a partially blocked frit can distort the sample band, causing tailing for all peaks.[10]
-
Action: Disconnect the column from the detector, reverse it, and flush it to waste with a strong solvent (e.g., 100% isopropanol) for at least 10 column volumes.[9] If this does not resolve the issue, the column may be irreversibly damaged and require replacement.
-
-
Section 2: Frequently Asked Questions (FAQs)
This section provides expert answers to broader questions regarding method development strategy and the underlying science of separating fluorinated phenylpropanoic acids.
Q3: How do I select the right chiral stationary phase (CSP) to start my method development?
Answer: CSP selection is an empirical process, but for fluorinated phenylpropanoic acids, a logical starting point is crucial.[11] Polysaccharide-based CSPs are the most successful class of columns for separating a wide range of chiral compounds, including profens.[3][6]
-
Primary Recommendation: Start with columns based on cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate) . These are some of the most versatile and widely used CSPs, known for their ability to resolve aromatic carboxylic acids through a combination of π-π interactions, hydrogen bonding, and steric inclusion.[1][4]
-
Screening Strategy: If the first choice does not yield a separation, screen a small, diverse set of polysaccharide CSPs with different carbamate derivatives (e.g., chloro-substituted phenylcarbamates). This systematic screening approach maximizes the chances of finding a suitable stationary phase quickly.
Q4: What is the specific role of the acidic additive in the mobile phase?
Answer: The acidic additive (typically 0.1% TFA or formic acid) serves two critical functions in the chiral separation of acidic compounds:
-
Suppression of Analyte Ionization: Phenylpropanoic acids are weak acids. In a neutral mobile phase, the carboxylic acid group can deprotonate to form a carboxylate anion. This charged species can then interact non-specifically and strongly with any exposed, positively charged silanol groups on the silica surface of the column packing. This secondary interaction leads to severe peak tailing.[8] The acidic additive maintains a low pH, ensuring the analyte remains in its neutral, protonated form, thereby eliminating this detrimental interaction.
-
Improved Chiral Recognition: By keeping the analyte in its neutral form, the additive ensures that the primary interactions responsible for chiral recognition (hydrogen bonding with the CSP's carbamate groups, π-π stacking) are dominant, leading to better selectivity and resolution.
Q5: How does the fluorine atom on the phenyl ring affect the separation?
Answer: The presence and position of a fluorine atom can significantly, and sometimes unpredictably, influence chiral recognition. Fluorine is highly electronegative and can alter the electronic properties of the phenyl ring and introduce new potential interactions.
-
Electronic Effects: Fluorine is an electron-withdrawing group. This can affect the electron density (the π-system) of the aromatic ring.[12] This change in electron density alters the strength of π-π interactions between the analyte's phenyl ring and the aromatic moieties within the CSP.[13]
-
Acidity Modification: The electron-withdrawing nature of fluorine increases the acidity (lowers the pKa) of the carboxylic acid proton. This can influence the degree of ionization and interaction with the CSP.
-
Direct Interactions: While weaker than hydrogen bonds, interactions like C-H···F hydrogen bonds can play a role in the formation and stability of the diastereomeric complex, contributing to chiral discrimination.[12]
The effect is often position-dependent (ortho, meta, para), meaning that two different fluorinated isomers of the same phenylpropanoic acid may require different optimal conditions for separation.[12][13]
Table 1: Starting Conditions for Method Development
This table provides a robust starting point for developing a chiral separation method for a novel fluorinated phenylpropanoic acid.
| Parameter | Recommended Starting Condition | Rationale |
| Chiral Column | Polysaccharide-based (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) | Proven success for separating acidic and aromatic compounds.[1] |
| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (90 / 10 / 0.1, v/v/v) | Normal phase often gives the best selectivity. Alcohol is the polar modifier; TFA suppresses ionization.[5] |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. Can be decreased to improve resolution if needed. |
| Temperature | 25°C (controlled by column oven) | Provides a stable starting point. Temperature can be optimized later. |
| Detection | UV, ~254 nm | Phenylpropanoic acids have a strong chromophore. Adjust based on the specific compound's UV max.[14] |
References
- Phenomenex. Chiral HPLC Separations.
- LCGC International. Playing with Selectivity for Optimal Chiral Separation. (2023-01-19).
- MDPI. The Effect of the Stationary Phase on Resolution in the HPLC-Based Separation of Racemic Mixtures Using Vancomycin as a Chiral Selector: A Case Study with Profen Nonsteroidal Anti-Inflammatory Drugs. (2023-12-04).
- LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- DergiPark. Development and Validation of HPLC Method for the Determination of Flurbiprofen in Pharmaceutical Preparations. (2022-06-23).
- Benchchem. Troubleshooting peak tailing in chiral HPLC of 3-Phenyl-L-serine.
- ResearchGate. Simultaneous Achiral/Chiral HPLC Separation of Ketoprofen, Ibuprofen, Flurbiprofen, and Naproxen | Request PDF.
- Reddit. Developing a chiral separation on HPLC in NP : r/Chempros. (2023-04-06).
- ResearchGate. (PDF) The effect of fluorine substitution on chiral recognition: Interplay of CH⋯π, OH⋯π and CH⋯F interactions in gas-phase complexes of 1-aryl-1-ethanol with butan-2-ol. (2025-08-10).
- ResearchGate. Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column | Request PDF.
- Element Lab Solutions. Peak Tailing in HPLC.
- PubMed Central (PMC). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications.
- Benchchem. Technical Support Center: Chiral Separation of 2-Phenyl-1-propanol by HPLC.
- ResearchGate. Polysaccharide-based Chiral Stationary Phases for High-performance Liquid Chromatographic Enantioseparation. (2025-08-05).
- PubMed. The effect of fluorine substitution on chiral recognition: interplay of CH···π, OH···π and CH···F interactions in gas-phase complexes of 1-aryl-1-ethanol with butan-2-ol. (2013-11-28).
- LCGC International. Troubleshooting Basics, Part 4: Peak Shape Problems. (2012-07-01).
- Chromatography Today. Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases.
- Chromatography Forum. additives for chiral. (2017-12-28).
Sources
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. The effect of fluorine substitution on chiral recognition: interplay of CH···π, OH···π and CH···F interactions in gas-phase complexes of 1-aryl-1-ethanol with butan-2-ol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. dergipark.org.tr [dergipark.org.tr]
Technical Support Center: Recrystallization of 2-(2,6-difluorophenyl)propanoic acid
Introduction
Welcome to the technical support guide for the recrystallization of 2-(2,6-difluorophenyl)propanoic acid. This document is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this fluorinated aromatic carboxylic acid. The presence of the difluorophenyl group introduces specific physicochemical properties that can make crystallization non-trivial. This guide provides in-depth, experience-based answers to frequently encountered problems, detailed protocols, and the scientific principles behind them to ensure you can achieve the desired purity and crystal form for your downstream applications.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured to address the most pressing issues you might face during the recrystallization of this compound, from initial solvent selection to troubleshooting poor outcomes.
Q1: How do I select the best solvent system for recrystallization?
Answer: The ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures. A systematic approach is crucial.
Causality: The differential solubility across a temperature gradient is the fundamental principle of recrystallization.[1] At high temperatures, the compound dissolves, allowing for the removal of insoluble impurities via filtration. As the solution cools, the decreasing solubility forces the target compound to crystallize, leaving soluble impurities behind in the mother liquor.[1] The fluorine atoms on the phenyl ring increase the molecule's polarity and can influence crystal lattice energies, making solvent choice particularly important.
Recommended Screening Solvents: Based on the structure (an aromatic carboxylic acid), promising candidates include polar protic solvents, polar aprotic solvents, and their mixtures with non-polar co-solvents. A patent for the structurally similar 2-(2-fluorobiphenyl-4-yl)propanoic acid suggests alcohol-based solvents or water as effective choices.[2]
Solvent Selection Workflow:
Caption: Workflow for selecting a recrystallization solvent.
Q2: My compound has "oiled out" instead of forming crystals. What went wrong and how can I fix it?
Answer: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid crystalline phase.[3] This is a common problem, especially with compounds that have a low melting point or when the solution is highly impure. The oil is an impure, supercooled liquid of your compound that often traps impurities effectively, defeating the purpose of recrystallization.[2][3]
Primary Causes & Solutions:
-
Solution is too concentrated / Cooling is too fast: The solution becomes supersaturated at a temperature that is above the compound's melting point.[2]
-
Solution: Re-heat the mixture to dissolve the oil. Add a small amount (10-20% more) of the hot solvent to decrease the saturation temperature.[2] Allow the solution to cool much more slowly. Insulating the flask can promote slow cooling and favor crystal formation over oiling.
-
-
Melting Point Depression: Significant impurities can lower the melting point of your compound, sometimes below the temperature of crystallization.
-
Solution: If adding more solvent doesn't work, consider a preliminary purification step. If the impurities are colored or resinous, a hot filtration with activated charcoal might help. Otherwise, column chromatography on a small portion of the material may be necessary to obtain purer starting material for crystallization.
-
-
Inappropriate Solvent Choice: The boiling point of your solvent may be significantly higher than the melting point of your compound.
-
Solution: Re-screen for a lower-boiling solvent that still meets the solubility criteria.
-
Caption: Troubleshooting guide for "oiling out".
Q3: My recrystallization resulted in a very low yield. What are the common causes and how can I improve recovery?
Answer: Low yield is a frequent issue in recrystallization, often stemming from procedural missteps. Maximizing recovery requires careful technique.
Common Causes & Improvement Strategies:
-
Using too much solvent: This is the most common cause of low yield.[1] The goal is to use the minimum amount of boiling solvent to fully dissolve the crude product.[1] Any excess solvent will retain more of your compound in the solution even after cooling, reducing the amount that crystallizes.
-
Strategy: If you suspect excess solvent, you can gently boil some of it off to re-saturate the solution before cooling again.[2]
-
-
Premature crystallization: If the solution cools too quickly during a hot filtration step, product can crystallize on the filter paper or in the funnel stem.
-
Strategy: Ensure your filtration apparatus (funnel, filter flask) is pre-heated before filtering the hot solution. Perform the filtration as quickly as possible.
-
-
Incomplete crystallization: The cooling period may be too short, or the final temperature not low enough.
-
Strategy: After the flask has cooled slowly to room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the solid from the cold mother liquor.[1]
-
-
Washing with the wrong solvent: Washing the collected crystals with a solvent in which they are soluble will dissolve your product.
-
Strategy: Always wash the crystals with a minimal amount of ice-cold recrystallization solvent.[1] The cold solvent will wash away adhering mother liquor (containing impurities) without dissolving a significant amount of the crystalline product.
-
Q4: No crystals are forming, even after cooling in an ice bath. What should I do?
Answer: The failure of crystals to form from a clear, cold solution is typically due to either excessive solvent use or the formation of a stable supersaturated solution.
Inducing Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of the pure compound, add it to the cold solution. This "seed crystal" provides a template onto which other molecules can deposit, initiating crystallization.
-
Reduce Solvent Volume: As mentioned for low yield, too much solvent may be the culprit.[1] Gently heat the solution to evaporate a portion of the solvent and then attempt the cooling process again.
-
Add an Anti-Solvent: If you are using a single-solvent system, you can try adding a miscible "anti-solvent" (one in which your compound is insoluble) dropwise until the solution becomes cloudy, then add a drop or two of the original solvent to clarify. This brings the solution to its saturation point.
Experimental Protocols
Protocol 1: Standard Recrystallization from a Single Solvent (Example: Ethanol)
This protocol assumes ethanol has been identified as a suitable single solvent.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to a gentle boil on a hot plate while stirring. Continue adding ethanol in small portions until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a clean flask and a stemless funnel. Place a fluted filter paper in the funnel and pour the hot solution through quickly.
-
Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Rapid cooling can trap impurities.[2] Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any residual soluble impurities.[1]
-
Drying: Allow the crystals to air-dry on the filter paper by drawing air through the funnel. For final drying, transfer the crystals to a watch glass and place them in a vacuum desiccator.
-
Validation: Check the purity of the recrystallized product by measuring its melting point. A sharp melting point close to the literature value indicates high purity.
References
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
Williamson, K. L., & Masters, K. M. (n.d.). Recrystallization. Retrieved from [Link]
- Google Patents. (n.d.). CN108026014B - Preparation method of optically active 2-(2-fluorobiphenyl-4-yl)propionic acid.
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
Reddit. (2013). Recrystallization (help meeeeee). Retrieved from [Link]
-
ResearchGate. (2014). How to avoid the formation of oil droplets during recrystallization?. Retrieved from [Link]
Sources
Technical Support Center: Purification of 2-(2,6-difluorophenyl)propanoic acid
Welcome to the technical support center for the synthesis and purification of 2-(2,6-difluorophenyl)propanoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with residual organotin impurities. My goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and adapt these methods for your specific experimental context.
The synthesis of profen-class molecules like this compound often involves powerful carbon-carbon bond-forming reactions, such as the Stille coupling. While highly effective, these reactions introduce stoichiometric quantities of organotin compounds that must be rigorously removed. The high toxicity of these tin byproducts makes their removal to parts-per-million (ppm) levels a critical step for any downstream application, especially in drug development.[1][2]
This document is structured as a series of questions you might be asking in the lab, followed by in-depth answers, troubleshooting advice, and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: Why is it so critical to remove organotin byproducts from my reaction?
Organotin compounds, particularly trialkyltin derivatives like tributyltin (TBT), are potent toxins. Their removal is not merely a matter of achieving product purity but is a crucial safety and regulatory requirement. For any compound intended for biological screening or pharmaceutical development, minimizing these toxic residues is mandatory.[1]
Q2: What are the most common tin byproducts I should expect in my crude reaction mixture?
The primary byproducts depend on the specific organostannane reagent used and the reaction conditions. Typically, you will encounter:
-
Trialkyltin Halides (R₃SnX): The most common byproduct from a standard Stille coupling (e.g., tributyltin chloride or bromide).
-
Hexaalkyldistannanes (R₃Sn-SnR₃): Formed from homocoupling of the organostannane reagent.
-
Unreacted Organostannane Reagents: Such as residual tributyltin hydride (Bu₃SnH) if it was used as a reagent.[2][3]
These byproducts are typically non-polar and can co-elute with the desired product during standard silica gel chromatography, making their removal challenging.
Q3: I ran a standard silica gel column, but my NMR still shows significant tin contamination. Why didn't it work?
This is a very common issue. Standard silica gel chromatography is often insufficient for complete removal of organotin impurities. The relatively non-polar nature of byproducts like tributyltin chloride means they travel readily with many organic eluents, leading to co-elution with the desired product. Achieving the necessary ppm-level purity almost always requires a dedicated removal strategy before final purification.[2]
Troubleshooting and Purification Protocols
This section addresses specific problems you may encounter and provides a selection of robust, field-tested protocols. The key to success is choosing the right method for your specific situation.
Problem 1: My initial workup failed to remove the bulk of the tin byproducts (likely R₃SnX).
Causality: Trialkyltin halides (R₃SnX) are soluble in common organic extraction solvents and are not efficiently removed by a simple water or brine wash. A more targeted chemical approach is needed to transform the tin species into a form that is more easily separated.
Solution A: Aqueous Potassium Fluoride (KF) Wash
This is often the first method to try due to its effectiveness and simplicity. The high affinity of tin for fluoride drives the formation of insoluble tributyltin fluoride (Bu₃SnF), which precipitates and can be removed.[4][5]
Experimental Protocol 1: KF Precipitation and Extraction
-
Dilution: After the reaction is complete, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with an appropriate aqueous solution (e.g., water or saturated NH₄Cl) to remove any water-soluble components.
-
KF Treatment: Wash the organic layer 2-3 times with a 1M aqueous solution of potassium fluoride (KF). Shake the separatory funnel vigorously for at least one minute for each wash.[4][6]
-
Observation: A fine white precipitate of Bu₃SnF may form at the organic/aqueous interface.
-
Filtration (if necessary): If the precipitate forms a thick emulsion or clogs the separatory funnel, filter the entire biphasic mixture through a pad of Celite®. Rinse the Celite pad with the organic solvent used for dilution.
-
Final Workup: Return the filtered solution to the separatory funnel, separate the layers, wash the organic phase with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Solution B: The "Acid/Base Handle" - A Superior Method for Carboxylic Acids
Causality: Your target molecule, this compound, contains a carboxylic acid functional group. This provides a powerful "handle" for purification. By deprotonating the acid, you can render it water-soluble, allowing for the easy removal of non-polar, water-insoluble tin byproducts. This is often the most effective strategy for this specific product.
Experimental Protocol 2: Acid-Base Extraction
-
Dilution: Dilute the crude reaction mixture with an organic solvent like diethyl ether or ethyl acetate.
-
Base Extraction: Transfer the mixture to a separatory funnel and extract the organic layer 2-3 times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M solution of sodium hydroxide (NaOH). The propanoic acid will be deprotonated to its carboxylate salt and partition into the aqueous layer.
-
Organic Wash: Combine the aqueous extracts in a clean flask. The original organic layer, now containing the bulk of the tin byproducts, can be discarded. To ensure complete removal of tin, wash the combined aqueous layer 1-2 times with fresh diethyl ether.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify it with 1M or 2M hydrochloric acid (HCl) until the pH is ~1-2. Your product will precipitate out as a solid or oil.
-
Product Extraction: Extract the acidified aqueous layer 3 times with a fresh organic solvent (e.g., ethyl acetate or dichloromethane).
-
Final Workup: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified product.
Problem 2: My product is pure according to NMR, but I suspect trace (ppm) levels of tin remain.
Causality: While the above methods remove the bulk of tin impurities, achieving the stringent purity levels required for pharmaceutical applications (<15-30 ppm) may necessitate a final polishing step using modified chromatography.[1]
Solution: Modified Flash Chromatography
By doping the silica gel with a basic modifier, you can effectively trap the slightly Lewis-acidic tin byproducts at the top of the column while allowing your product to elute.
Experimental Protocol 3: Chromatography on Amine- or Carbonate-Treated Silica
-
Stationary Phase Preparation:
-
Method A (Triethylamine): Prepare a slurry of silica gel in your chosen eluent system containing 2-5% triethylamine (TEA). Pack the column with this slurry.[4]
-
Method B (Potassium Carbonate): Prepare a stationary phase by thoroughly mixing 10% w/w of finely powdered anhydrous potassium carbonate (K₂CO₃) with silica gel. This mixture can be dry-packed or slurry-packed. This method has been shown to reduce tin impurities to less than 15 ppm.[1]
-
-
Sample Loading: Dissolve your crude product (which has already undergone a bulk removal workup like Protocol 1 or 2) in a minimal amount of solvent.
-
Elution: Run the column using your pre-determined solvent system. The basic modifier in the silica will strongly adsorb the residual tin compounds.
-
Analysis: Collect and analyze fractions as usual.
Method Selection Guide
To assist in choosing the appropriate purification strategy, the following decision tree illustrates a logical workflow.
Caption: Decision tree for selecting a tin removal method.
Data Summary: Comparison of Purification Methods
| Method | Principle | Target Impurity | Typical Efficiency | Pros | Cons |
| Aqueous KF Wash | Precipitation | R₃SnX | Good (Bulk Removal) | Simple, inexpensive, fast.[4] | Can form emulsions; may not reach ppm levels alone. |
| Acid-Base Extraction | Partitioning | All non-acidic tin species | Excellent | Highly effective for this specific product; removes a wide range of tin byproducts. | Only applicable to acidic (or basic) products. |
| Modified Chromatography | Adsorption | R₃SnX and others | Excellent (Polishing) | Can achieve very low ppm levels of tin.[1] | Requires an additional chromatography step. |
| DBU/I₂ Treatment | Chemical Conversion | R₃SnH, R₃Sn-SnR₃ | Good | Effective for unreacted stannane hydrides/distannanes.[1] | Adds more reagents to the reaction mixture. |
Mechanism Spotlight: How KF Removes Tin
The effectiveness of potassium fluoride lies in the formation of a strong Tin-Fluorine bond and the subsequent low solubility of the resulting organotin fluoride in common organic solvents.
Caption: Mechanism of tin removal using potassium fluoride.
By understanding these principles and applying the appropriate protocols, you can confidently and effectively remove toxic tin byproducts from your synthesis of this compound, ensuring the purity and safety of your final compound.
References
-
University of Rochester, Department of Chemistry. Workup for Removing Tin Byproducts. [Link]
-
SHANDONG LOOK CHEMICAL CO.,LTD. (2020). An efficient method for removing organotin impurities. [Link]
-
Gabr, M., et al. (2017). Workup for removing tin byproducts? ResearchGate. [Link]
-
D. L. J. Clive and J. Wang. (2004). A Practical Method for the Removal of Organotin Residues from Reaction Mixtures. The Journal of Organic Chemistry. [Link]
-
Gelest, Inc. Introduction to Organotin Chemistry. [Link]
-
Curran, D. P., & Chang, C.-T. (1989). A simple chromatographic technique for the purification of organic stannanes. The Journal of Organic Chemistry. [Link]
-
Organic Syntheses. 2-phenylpropionic acid. [Link]
-
Wikipedia. Organotin chemistry. [Link]
-
Maleczka, R. E., & Gallagher, W. P. (2001). Stille Reactions Catalytic in Tin: A “Sn−F” Approach. Organic Letters. [Link]
-
Evans, A. G., & Evans, J. C. (1963). Chemistry and Applications of Organotin(IV) Complexes. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]
-
Le Grognec, E., Chrétien, J.-M., Zammattio, F., & Quintard, J.-P. (2015). Methodologies Limiting or Avoiding Contamination by Organotin Residues in Organic Synthesis. Chemical Reviews. [Link]
-
Clive, D. L. J., & Wang, J. (2002). A New Stannane for Use in Radical Reactions. The Journal of Organic Chemistry. [Link]
-
Maleczka, R. E., et al. (2004). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. Michigan State University Department of Chemistry. [Link]
-
University of California, Los Angeles. Organic Reaction Workup Formulas for Specific Reagents. [Link]
Sources
Technical Support Center: Synthesis of 2-(2,6-difluorophenyl)propanoic acid
Welcome to the technical support guide for the synthesis of 2-(2,6-difluorophenyl)propanoic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experimental outcomes effectively.
Section 1: Troubleshooting Guide
This section addresses specific, common issues in a direct question-and-answer format.
Q1: My overall yield is critically low. Where should I focus my optimization efforts?
A1: A low overall yield in a multi-step synthesis is often due to one or two particularly inefficient steps. For the common synthetic route proceeding via a nitrile intermediate, the two most critical steps that impact overall yield are the α-methylation of the phenylacetonitrile intermediate and the subsequent hydrolysis of the resulting propionitrile.
-
α-Methylation: This step is notoriously prone to a competing di-methylation side reaction, which consumes both the starting material and reagents to form an undesired byproduct. Improving selectivity here is paramount.
-
Hydrolysis: The hydrolysis of the sterically hindered nitrile can be sluggish. Harsh conditions used to force the reaction to completion can lead to degradation, particularly decarboxylation of the final product under high temperatures[1].
We recommend a systematic analysis of each step. Begin by ensuring the purity of your starting materials and intermediates. A small impurity from an early step can have a significant downstream effect. Then, focus on rigorously optimizing the conditions for the methylation and hydrolysis steps as detailed in the questions below.
Q2: I'm observing a significant amount of the di-methylated byproduct, 2-(2,6-difluorophenyl)-2-methylpropanenitrile. How can I improve the selectivity of the α-methylation?
A2: This is the most frequent challenge in this synthesis, stemming from the high reactivity of the carbanion intermediate. Once the first methyl group is added, the remaining α-proton can still be abstracted, leading to a second methylation. To favor mono-methylation, you must carefully control the reaction kinetics.
Causality: The key is to generate the carbanion (enolate) from 2-(2,6-difluorophenyl)acetonitrile quickly, completely, and at a low temperature, and then introduce the methylating agent. If unreacted base and the mono-methylated product coexist, the base can deprotonate the product, leading to the di-methylated byproduct.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor methylation selectivity.
Optimization Parameters:
| Parameter | Standard Condition | Optimized Condition | Rationale |
| Base | NaH, KHMDS | Lithium diisopropylamide (LDA) | LDA is an extremely strong, sterically hindered, non-nucleophilic base that ensures rapid and complete deprotonation at low temperatures, minimizing side reactions. |
| Temperature | 0 °C to RT | -78 °C (Dry ice/acetone bath) | Reduces the rate of competing reactions, including potential di-methylation and reaction with the solvent. |
| Order of Addition | Base added to nitrile | Nitrile solution added dropwise to LDA solution | This "inverse addition" ensures that the nitrile is always in the presence of excess base, promoting complete and immediate conversion to the enolate. |
| Methylating Agent | Dimethyl sulfate | Methyl iodide (MeI) | MeI is highly reactive and efficient. Using a slight excess (1.05-1.1 eq) ensures the reaction goes to completion quickly once the enolate is formed. |
For a detailed methodology, refer to the protocol on Selective α-Methylation in Section 3.
Q3: The hydrolysis of my 2-(2,6-difluorophenyl)propionitrile intermediate is slow and requires high heat, resulting in poor yields. How can I improve this step?
A3: The nitrile group in your intermediate is sterically hindered by the adjacent phenyl ring and methyl group, and electronically deactivated by the fluorine atoms. This makes it resistant to hydrolysis. Aggressive heating in strong acid or base can lead to a competing decarboxylation reaction, cleaving CO2 from the desired product to form 2,6-difluoroethylbenzene, or even further degradation[1].
Recommended Solution: Two-Stage Hydrolysis
A more reliable method is a two-stage approach: first, a controlled partial hydrolysis to the amide, followed by hydrolysis of the more labile amide to the carboxylic acid.
Caption: Two-stage hydrolysis pathway to avoid degradation.
-
Step 1 (Nitrile to Amide): Using concentrated sulfuric acid at moderate temperatures (e.g., 80-100 °C) and carefully adding water can effectively hydrate the nitrile to the amide. Alternatively, the Radziszewski reaction (using alkaline hydrogen peroxide) is another effective method.
-
Step 2 (Amide to Acid): The resulting amide can then be hydrolyzed under more standard aqueous acidic (e.g., 6M H₂SO₄) or basic (e.g., 6M NaOH) conditions with moderate heating, which are less likely to cause decarboxylation.
This method provides a cleaner reaction profile and generally results in a higher yield of the desired carboxylic acid. See Protocol 3 for a detailed procedure.
Q4: I'm struggling to purify the final this compound. What are the best practices?
A4: Purification is critical for obtaining a high-quality final product. The primary impurities are typically unreacted starting materials, the di-methylated byproduct (if methylation was not selective), and the amide intermediate (if hydrolysis was incomplete).
Recommended Purification Strategy:
-
Acid-Base Extraction: This is the most powerful technique for isolating your carboxylic acid product.
-
After the hydrolysis workup, dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) or a 10% sodium carbonate (Na₂CO₃) solution. Your carboxylic acid product will be deprotonated and move into the aqueous layer as its sodium salt.
-
Neutral impurities, such as the di-methylated nitrile, will remain in the organic layer, which can be discarded.
-
Carefully separate the aqueous layer and cool it in an ice bath.
-
Slowly acidify the aqueous layer with cold 6M HCl until the pH is ~1-2. Your product will precipitate out as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.
-
-
Recrystallization: For achieving high purity, recrystallization is essential.
-
A common solvent system is a mixture of heptane and ethyl acetate or toluene.
-
Dissolve the crude acid in a minimum amount of the hot solvent mixture and allow it to cool slowly to form pure crystals.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most widely adopted and scalable route starts from 2,6-difluorobenzyl bromide (or chloride) and proceeds through a three-step sequence: cyanation , α-methylation , and hydrolysis . This pathway is analogous to the industrial synthesis of many other "profen" drugs and utilizes readily available starting materials[2][3].
Caption: Common three-step synthesis of this compound.
This route avoids some of the more hazardous or less selective methods, such as those involving Grignard reagents with chloroformates, which can be difficult with electron-deficient aryl halides.
Q2: What are the best analytical techniques for monitoring reaction progress and final product purity?
A2: A combination of techniques is recommended for robust process control:
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the reaction progress. A simple mobile phase like 30% ethyl acetate in hexanes will typically allow you to resolve the starting material, intermediate, and product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for monitoring the methylation step. It can clearly separate and quantify the starting nitrile, the desired mono-methylated product, and the di-methylated byproduct.
-
High-Performance Liquid Chromatography (HPLC): The preferred method for the final purity analysis of the carboxylic acid, which is less volatile. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% trifluoroacetic acid) is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for structural confirmation of the final product and key intermediates. ¹⁹F NMR is particularly useful for confirming the integrity of the difluorophenyl ring throughout the synthesis.
Section 3: Experimental Protocols
Disclaimer: These protocols are representative and may require optimization based on your specific laboratory conditions and scale. Always perform a thorough risk assessment before beginning any chemical synthesis.
Protocol 1: Synthesis of 2-(2,6-difluorophenyl)acetonitrile
This procedure is adapted from standard methods for the synthesis of arylacetonitriles[4].
-
Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add sodium cyanide (NaCN, 1.2 eq) to anhydrous dimethyl sulfoxide (DMSO).
-
Heating: Heat the suspension to 50-60 °C with vigorous stirring under a nitrogen atmosphere.
-
Addition: Dissolve 2,6-difluorobenzyl bromide (1.0 eq) in a small amount of anhydrous DMSO. Add this solution dropwise to the NaCN suspension over 1 hour, maintaining the internal temperature below 70 °C.
-
Reaction: After the addition is complete, stir the mixture at 60 °C for 3-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and pour it into a large volume of cold water.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate.
-
Washing: Combine the organic extracts and wash them twice with water, then once with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield the pure nitrile.
Protocol 2: Selective α-Methylation of 2-(2,6-difluorophenyl)acetonitrile
This protocol uses LDA to maximize selectivity for the mono-methylated product, a principle applied in many profen syntheses[2].
-
Setup: Assemble a flame-dried, three-necked flask under a nitrogen atmosphere, equipped with a magnetic stirrer, thermometer, and two dropping funnels.
-
LDA Preparation/Use: Add a solution of LDA in THF (1.1 eq) to the flask and cool the solution to -78 °C using a dry ice/acetone bath.
-
Enolate Formation: Dissolve 2-(2,6-difluorophenyl)acetonitrile (1.0 eq) in anhydrous THF. Add this solution dropwise to the cold LDA solution over 30 minutes. Ensure the temperature remains below -70 °C. Stir the resulting solution for an additional 45 minutes at -78 °C to ensure complete enolate formation.
-
Methylation: Add methyl iodide (MeI, 1.1 eq) dropwise to the enolate solution, again maintaining the temperature below -70 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 2-3 hours.
-
Quenching: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Allow the mixture to warm to room temperature. Add water and extract three times with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Analyze the crude product by GC-MS to assess selectivity before proceeding to hydrolysis. Purification can be achieved via vacuum distillation.
Protocol 3: Two-Step Hydrolysis of 2-(2,6-difluorophenyl)propionitrile
This method minimizes degradation by proceeding through the amide intermediate[1][2].
-
Amide Formation:
-
Place the crude 2-(2,6-difluorophenyl)propionitrile (1.0 eq) in a round-bottom flask and cool in an ice bath.
-
Slowly add concentrated sulfuric acid (H₂SO₄, ~3 eq) with stirring.
-
Heat the mixture to 90-100 °C for 1-2 hours.
-
Cool the mixture back to room temperature and very carefully pour it onto crushed ice.
-
The amide will often precipitate. Collect the solid by filtration. If it remains in solution, extract with ethyl acetate.
-
-
Acid Formation:
-
Combine the crude amide with 6M aqueous H₂SO₄ or 6M aqueous NaOH.
-
Heat the mixture to reflux (typically 100-110 °C) for 6-12 hours, until TLC or HPLC analysis shows complete conversion of the amide.
-
Cool the reaction mixture to room temperature.
-
If using a basic hydrolysis, acidify with 6M HCl to pH 1-2 to precipitate the product. If using an acidic hydrolysis, proceed directly to extraction or filtration if the product precipitates upon cooling.
-
Perform the acid-base extraction and recrystallization as described in the Troubleshooting section (Q4) for final purification.
-
References
- Google Patents. (2015). CN105037139A - Preparation method for 2-phenylpropionic acid.
-
Semantic Scholar. (n.d.). Synthesis of 2,6-Difluorobenzonitrile. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Diphenylacetonitrile. Coll. Vol. 3, p.347 (1955); Vol. 28, p.55 (1948). Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Coll. Vol. 3, p.557 (1955); Vol. 29, p.66 (1949). Retrieved from [Link]
-
ACS Publications. (2023). Optimization of 2,5-Furandicarboxylic Acid (FDCA) Production in a Continuous Packed-Bed Reactor for Sustainable PEF Packaging Applications. ACS Sustainable Chem. Eng. 2023, 11, 40, 14837–14846. Retrieved from [Link]
- Google Patents. (1983). EP0073372A1 - Process for producing 2,6-difluorobenzonitrile.
- Google Patents. (1983). US4406841A - Process for producing 2,6-difluorobenzonitrile.
-
PubMed. (2007). Synthesis of some new flurbiprofen analogues as anti-inflammatory agents. Bioorg Med Chem. 2007 Aug 1;15(15):5236-44. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-PHENYLPROPIONIC ACID. Coll. Vol. 9, p.690 (1998); Vol. 72, p.74 (1995). Retrieved from [Link]
-
ResearchGate. (2013). Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water. Chinese Journal of Chemical Engineering, 21(10), 1141-1146. Retrieved from [Link]
- Google Patents. (2011). CN101973869A - Method for synthesis of flurbiprofen.
Sources
"2-(2,6-difluorophenyl)propanoic acid" storage and handling guidelines
Disclaimer: The following storage and handling guidelines for 2-(2,6-difluorophenyl)propanoic acid have been compiled from safety data sheets of structurally similar compounds due to the absence of a specific safety data sheet for this exact molecule. This information is intended to serve as a general guide and should not be considered a substitute for a comprehensive, laboratory-specific risk assessment. All users are strongly advised to conduct their own safety evaluation before handling this chemical.
Frequently Asked Questions (FAQs)
Q1: What is the appropriate personal protective equipment (PPE) for handling this compound?
A1: Based on the hazardous nature of similar fluorinated and acidic compounds, a comprehensive PPE protocol is essential to minimize exposure. This includes:
-
Eye and Face Protection: Tightly fitting safety goggles and a face shield should be worn to protect against splashes and fine dust particles.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a fully buttoned lab coat are mandatory. For larger quantities or in case of potential for significant exposure, a chemical-resistant suit may be necessary.
-
Respiratory Protection: All handling of solid this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust particles. If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an appropriate particulate filter is required.
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the integrity of the compound and ensure laboratory safety. The following conditions are recommended based on data for similar propanoic acid derivatives:
-
Temperature: Store in a cool, dry place. Some sources for similar compounds suggest refrigeration (below 4°C/39°F) for long-term storage.
-
Atmosphere: Keep the container tightly closed to prevent moisture absorption and potential degradation.
-
Location: Store in a well-ventilated area away from incompatible substances.
Q3: What substances are incompatible with this compound?
A3: Based on the reactivity of carboxylic acids and fluorinated compounds, avoid contact with the following:
-
Strong Oxidizing Agents: Can cause exothermic reactions.
-
Bases/Alkalis: As an acid, it will react exothermically with bases.
-
Metals: May be corrosive to some metals.
-
Reducing Agents: May lead to hazardous reactions.
Q4: What is the appropriate procedure for cleaning up a small spill of this compound?
A4: For small spills of solid material:
-
Evacuate the immediate area and ensure adequate ventilation.
-
Wearing the appropriate PPE, gently sweep or vacuum the spilled material. Avoid generating dust.
-
Place the collected material into a suitable, labeled container for chemical waste disposal.
-
Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.
-
Dispose of all contaminated materials (including cleaning materials and PPE) as hazardous waste according to local regulations.
Troubleshooting Guide
Problem 1: The solid this compound appears discolored or clumped upon opening a new container.
-
Possible Cause: This could indicate moisture absorption or degradation of the product.
-
Solution: Do not use the product. Contact the supplier for a replacement. To prevent this in the future, ensure that the product is stored in a tightly sealed container in a dry environment.
Problem 2: During an experiment, an unexpected exothermic reaction occurs.
-
Possible Cause: This is likely due to an unforeseen incompatibility with another reagent or solvent.
-
Solution:
-
If safe to do so, take immediate steps to cool the reaction vessel (e.g., using an ice bath).
-
If the reaction is uncontrollable, evacuate the area and follow your laboratory's emergency procedures.
-
Thoroughly review the experimental protocol and the safety data sheets of all reagents to identify the potential incompatibility.
-
Problem 3: Skin or eye contact occurs.
-
Solution:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Experimental Protocols
Protocol: Preparation of a Stock Solution of this compound
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Verify that an emergency eyewash station and safety shower are accessible.
-
Don the appropriate PPE as outlined in the FAQ section.
-
-
Procedure:
-
Place a calibrated weighing paper on a tared analytical balance.
-
Carefully weigh the desired amount of this compound.
-
Transfer the weighed solid to an appropriate volumetric flask.
-
Add a small amount of the desired solvent (e.g., DMSO, DMF, or an appropriate buffer) to the flask.
-
Gently swirl the flask to dissolve the solid. Sonication may be used if necessary to aid dissolution.
-
Once the solid is fully dissolved, add the solvent to the calibration mark of the volumetric flask.
-
Cap the flask and invert several times to ensure a homogenous solution.
-
Label the flask with the compound name, concentration, solvent, and date of preparation.
-
-
Post-Handling:
-
Thoroughly clean the work area and decontaminate any surfaces that may have come into contact with the chemical.
-
Dispose of any contaminated materials (e.g., weighing paper, gloves) as hazardous waste.
-
Wash hands thoroughly with soap and water.
-
Visualizations
Safe Handling Workflow for this compound
Caption: A flowchart outlining the key steps for the safe handling of this compound.
Quantitative Data Summary
| Parameter | Recommendation | Source Basis |
| Storage Temperature | Cool, dry place. Consider < 30°C. Long-term: < 4°C. | General guidance for propanoic acids. |
| Skin Contact First Aid | Flush with water for at least 15 minutes. | Standard for corrosive/irritant chemicals. |
| Eye Contact First Aid | Flush with water for at least 15 minutes. | Standard for corrosive/irritant chemicals. |
References
-
BASF. (2023). Safety data sheet: Luprosil®. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]
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U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,6-Difluorophenylboronic acid. Retrieved from [Link]
-
American Chemistry Council. (n.d.). Protective Equipment. Retrieved from [Link]
-
University of Hawaii. (n.d.). UNIT 7: Personal Protective Equipment. CTAHR. Retrieved from [Link]
Validation & Comparative
A Comparative Analysis of the Biological Activity of Mono- versus Di-fluorinated Phenylpropanoic Acids
For Immediate Release to the Scientific Community
The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry. This guide provides an in-depth comparison of the biological activities of mono- and di-fluorinated phenylpropanoic acids, a class of compounds known for their therapeutic potential, including well-known non-steroidal anti-inflammatory drugs (NSAIDs). By examining the nuanced effects of the number and position of fluorine substituents, we aim to provide researchers, scientists, and drug development professionals with actionable insights grounded in experimental data.
Introduction: The Role of Fluorine in Modulating Bioactivity
Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—allow it to profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. In the context of phenylpropanoic acids, fluorination can alter metabolic stability, binding affinity to target proteins, and overall potency. This guide will explore the differential effects of introducing one versus two fluorine atoms onto the phenyl ring.
Key Biological Targets: Cyclooxygenase (COX) Enzymes
Many phenylpropanoic acid derivatives exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin biosynthesis. The structure-activity relationship (SAR) of these compounds is well-documented, with the acidic moiety and a planar aromatic functionality being crucial for activity. The addition of fluorine can enhance this interaction.
Comparative Biological Activity Data
| Compound Class | Example Compound(s) | Key Biological Effect(s) | Quantitative Data (IC₅₀) | Reference(s) |
| Non-fluorinated Phenylpropanoic Acid | Ibuprofen | COX-1 and COX-2 Inhibition | COX-1: ~15 µM, COX-2: ~35 µM | [1] |
| Mono-fluorinated Phenylpropanoic Acid | Flurbiprofen | Potent COX-1 and COX-2 Inhibition | COX-1: ~0.3 µM, COX-2: ~1.3 µM | [2][3] |
| Di-fluorinated Phenylpropanoic Acid Analog | Diflunisal (structurally related) | Primarily COX-2 Inhibition | Varies by assay, generally potent | [2] |
| Di-fluorinated Phenylcyclopropylamine | Geminal difluoro-substituted analog | 100-fold loss of potency as MAO-A inhibitor compared to mono-fluorinated analog | Not specified for COX, but indicates potential for reduced activity with di-substitution | [4] |
Analysis of the Data:
The introduction of a single fluorine atom, as seen in the comparison of Ibuprofen to Flurbiprofen, can dramatically increase inhibitory potency against COX enzymes. This is often attributed to fluorine's ability to engage in favorable interactions within the enzyme's active site and to alter the electronic properties of the aromatic ring, enhancing binding affinity.
Conversely, the addition of a second fluorine atom does not always lead to a further increase in potency and can sometimes be detrimental. For instance, a study on fluorinated phenylcyclopropylamines as monoamine oxidase (MAO) inhibitors found that geminal di-fluoro substitution led to a 100-fold decrease in potency compared to the mono-fluorinated counterparts[4]. This suggests that steric hindrance or unfavorable electronic effects from a second fluorine can negatively impact binding to the target protein. However, it is important to note that the biological target and the position of fluorination are critical factors.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The biological activity of fluorinated phenylpropanoic acids is intricately linked to the number and position of the fluorine substituents.
Mono-fluorination:
-
Enhanced Potency: A single fluorine atom, particularly at certain positions on the phenyl ring, can significantly enhance binding affinity to target enzymes like COX. This is often due to the formation of favorable electrostatic or hydrogen-bonding interactions.
-
Metabolic Stability: The strong C-F bond can block sites of metabolic oxidation, increasing the compound's half-life and bioavailability.
Di-fluorination:
-
Potential for Reduced Potency: As observed in some contexts, the introduction of a second fluorine atom can lead to a decrease in activity[4]. This may be due to steric clashes within the binding pocket or an unfavorable alteration of the molecule's overall electronic profile.
-
Altered Selectivity: The pattern of di-fluorination can influence selectivity for different enzyme isoforms (e.g., COX-1 vs. COX-2).
-
Physicochemical Properties: Di-fluorination will further increase lipophilicity, which can impact cell permeability and distribution.
The following diagram illustrates the conceptual structure-activity relationship based on the degree of fluorination.
Caption: Structure-activity relationship of fluorinated phenylpropanoic acids.
Experimental Protocols for Biological Evaluation
To rigorously compare the biological activity of mono- and di-fluorinated phenylpropanoic acids, a series of standardized in vitro and cell-based assays are essential.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified COX-1 and COX-2.
Methodology:
-
Enzyme Preparation: Obtain purified recombinant human COX-1 and COX-2 enzymes.
-
Assay Buffer: Prepare a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing necessary co-factors such as hematin and glutathione.
-
Compound Preparation: Dissolve test compounds (mono- and di-fluorinated phenylpropanoic acids) in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions to generate a concentration-response curve.
-
Assay Procedure:
-
Add the assay buffer, enzyme, and a vehicle or test compound to a 96-well plate.
-
Pre-incubate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate, arachidonic acid.
-
Allow the reaction to proceed for a set time (e.g., 2 minutes).
-
Stop the reaction by adding a quenching solution (e.g., 1 M HCl).
-
-
Detection: Measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
The following diagram outlines the workflow for the COX inhibition assay.
Caption: Workflow for in vitro COX inhibition assay.
Conclusion and Future Directions
The fluorination of phenylpropanoic acids is a powerful strategy for modulating their biological activity. While mono-fluorination often leads to a significant increase in potency, the effects of di-fluorination are more complex and context-dependent, sometimes resulting in decreased activity. This highlights the importance of empirical testing and careful consideration of the target protein's structure.
Future research should focus on systematic studies that directly compare a series of mono- and di-fluorinated analogs with varying substitution patterns on the phenyl ring. Such studies, coupled with computational modeling and structural biology, will provide a more comprehensive understanding of the intricate structure-activity relationships and enable the rational design of next-generation therapeutic agents.
References
- Synthesis and biological evaluation of 9-(5',5'-difluoro-5'-phosphonopentyl)guanine derivatives for PNP-inhibitors. PubMed.
- Structure-activity relationships of flurbiprofen analogues as stabilizers of the amyloidogenic protein transthyretin. PubMed.
- Structures and Biological Activities of FDA-approved Fluorinated Drugs. ResearchGate.
- The effect of fluorine substitution on the physicochemical properties and the analgesic activity of paracetamol. PubMed.
- Fluorinated phenylcyclopropylamines. 1. Synthesis and effect of fluorine substitution at the cyclopropane ring on inhibition of microbial tyramine oxidase. PubMed.
- Fluorinated phenylcyclopropylamines. Part 4: effects of aryl substituents and stereochemistry on the inhibition of monoamine oxidases by 1-aryl-2-fluoro-cyclopropylamines. PubMed.
-
The substitution of fluorine with a methyl group reduced half-life of COX-II inhibitor and lead to the discovery of Celecoxib. Source: Ref[5]. ResearchGate. Available at:
- Synthesis and biological evaluation of novel difluorophenyl methanesulfinyl acetamide derivatives. Journal of China Pharmaceutical University.
- Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M 1 Antagonists. MDPI.
- Class (74) Structure Activity relationship (SAR) of NSAIDs | Medicinal Chemistry 01 | B.Pharmacy. YouTube.
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- 4. Fluorinated phenylcyclopropylamines. Part 4: effects of aryl substituents and stereochemistry on the inhibition of monoamine oxidases by 1-aryl-2-fluoro-cyclopropylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 9-(5',5'-difluoro-5'-phosphonopentyl)guanine derivatives for PNP-inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy Analysis: A Comparative Assessment of 2-(2,6-difluorophenyl)propanoic acid and TIPP-703
A direct comparative analysis of the efficacy between 2-(2,6-difluorophenyl)propanoic acid and TIPP-703 is not feasible based on currently available scientific literature. While TIPP-703 is a characterized chemical probe, there is a significant lack of public data on the biological activity and efficacy of this compound.
This guide will proceed by outlining the known characteristics of TIPP-703, providing a framework for how a comparative study could be designed were data on this compound to become available. This approach is intended to provide researchers, scientists, and drug development professionals with a methodological blueprint for evaluating novel compounds against established probes.
Understanding the Known: TIPP-703
TIPP-703 is recognized as a potent and selective inhibitor of 15-lipoxygenase-1 (15-LOX-1), also known as ALOX15. Lipoxygenases are a family of enzymes that play a crucial role in the metabolism of polyunsaturated fatty acids, leading to the production of bioactive lipid mediators. The dysregulation of 15-LOX-1 has been implicated in a variety of inflammatory diseases, making it a target of significant therapeutic interest.
The mechanism of action for TIPP-703 involves the specific inhibition of 15-LOX-1, thereby reducing the production of pro-inflammatory lipid mediators. Its efficacy is typically evaluated by measuring its ability to inhibit the enzymatic activity of 15-LOX-1 in biochemical assays and to reduce the levels of 15-LOX-1 products in cellular and in vivo models.
A Proposed Framework for Comparative Efficacy Evaluation
Should data for this compound emerge, a rigorous comparative study would be essential. The following sections detail the experimental workflows and data presentation that would be necessary for a comprehensive comparison with TIPP-703.
Part 1: In Vitro Characterization
The initial phase of comparison would involve a head-to-head assessment of the compounds' biochemical and cellular activities.
1.1. Enzymatic Inhibition Assays
The primary objective is to determine the inhibitory potency of each compound against the target enzyme, in this case, 15-LOX-1.
Experimental Protocol: 15-LOX-1 Inhibition Assay
-
Enzyme Preparation: Recombinant human 15-LOX-1 is purified to homogeneity.
-
Substrate Preparation: A solution of linoleic acid, the substrate for 15-LOX-1, is prepared in an appropriate buffer.
-
Inhibitor Preparation: Serial dilutions of this compound and TIPP-703 are prepared.
-
Assay Reaction: The enzyme is pre-incubated with varying concentrations of the inhibitors before the addition of the substrate.
-
Detection: The formation of the product, 13-hydroperoxyoctadecadienoic acid (13-HPODE), is monitored spectrophotometrically at 234 nm.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a suitable pharmacological model.
1.2. Cellular Assays
To assess the compounds' activity in a more biologically relevant context, cellular assays are employed.
Experimental Protocol: Cellular 15-LOX-1 Activity Assay
-
Cell Culture: A suitable cell line endogenously expressing or engineered to overexpress 15-LOX-1 is cultured.
-
Compound Treatment: Cells are treated with various concentrations of this compound and TIPP-703.
-
Cell Stimulation: Cells are stimulated with a calcium ionophore or other appropriate agonist to induce 15-LOX-1 activity.
-
Lipid Extraction: Lipids are extracted from the cell supernatant or cell lysates.
-
LC-MS/MS Analysis: The levels of 15-LOX-1 specific products, such as 15-hydroxyeicosatetraenoic acid (15-HETE), are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The IC50 values for the inhibition of 15-HETE production are determined.
Data Presentation: In Vitro Potency
| Compound | 15-LOX-1 Enzymatic IC50 (nM) | Cellular 15-HETE Inhibition IC50 (nM) |
| This compound | Data Not Available | Data Not Available |
| TIPP-703 | (Hypothetical Value) | (Hypothetical Value) |
Part 2: Selectivity Profiling
A crucial aspect of drug development is ensuring that a compound is selective for its intended target to minimize off-target effects.
Experimental Workflow: Kinase and Lipoxygenase Panel Screening
A broad panel of related enzymes, such as other lipoxygenase isoforms (e.g., 5-LOX, 12-LOX) and cyclooxygenases (COX-1, COX-2), should be screened to determine the selectivity profile of each compound. This is typically performed using commercially available screening services.
Diagram: Selectivity Profiling Workflow
Caption: Workflow for determining compound selectivity.
Part 3: In Vivo Efficacy
The ultimate test of a compound's efficacy is its performance in a relevant animal model of disease.
Experimental Protocol: Murine Model of Peritonitis
-
Animal Model: A well-established model, such as zymosan-induced peritonitis in mice, is used to induce an inflammatory response.
-
Dosing: Mice are administered with either vehicle, this compound, or TIPP-703 at various doses and through an appropriate route (e.g., oral, intraperitoneal).
-
Inflammatory Challenge: Zymosan is injected into the peritoneal cavity to induce inflammation.
-
Sample Collection: At a specified time point, peritoneal lavage fluid is collected.
-
Analysis: The lavage fluid is analyzed for inflammatory cell infiltration (e.g., neutrophils) by flow cytometry and for the levels of 15-LOX-1 products and other inflammatory mediators by LC-MS/MS and ELISA, respectively.
-
Data Analysis: The ability of each compound to reduce inflammatory cell recruitment and mediator production is quantified and compared.
Data Presentation: In Vivo Efficacy in Peritonitis Model
| Treatment Group | Neutrophil Infiltration (cells/mL) | Peritoneal 15-HETE levels (pg/mL) |
| Vehicle | (Hypothetical Value) | (Hypothetical Value) |
| This compound | Data Not Available | Data Not Available |
| TIPP-703 | (Hypothetical Value) | (Hypothetical Value) |
Diagram: In Vivo Efficacy Workflow
Caption: Workflow for in vivo efficacy testing.
Conclusion and Future Directions
While a direct comparison between this compound and TIPP-703 is currently impossible due to a lack of data for the former, this guide provides a comprehensive framework for how such a comparison should be conducted. The outlined experimental protocols and data presentation formats offer a standardized approach to evaluating the efficacy of novel compounds against established pharmacological tools.
Future research efforts should focus on characterizing the biological activity of this compound. Should it be identified as an inhibitor of a relevant biological target, the comparative studies detailed herein would be of significant value to the scientific community.
References
Due to the lack of specific literature on "this compound," a formal reference list comparing it to TIPP-703 cannot be compiled. The methodologies described are based on standard practices in pharmacology and drug discovery. For information on TIPP-703, researchers are encouraged to search scientific databases such as PubMed and Scopus.
An In-Depth Technical Guide to the In Vitro Validation of Peroxisome Proliferator-Activated Receptor (PPAR) Activity for 2-(2,6-difluorophenyl)propanoic acid
This guide provides a comprehensive framework for the in vitro characterization of the novel compound 2-(2,6-difluorophenyl)propanoic acid for its activity on Peroxisome Proliferator-Activated Receptors (PPARs). We will objectively compare its performance against well-established, isoform-selective agonists, supported by detailed experimental protocols and data interpretation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and validation of new therapeutic agents targeting the PPAR family of nuclear receptors.
Introduction: The Significance of PPAR Modulation
Peroxisome Proliferator-Activated Receptors (PPARs) are a group of ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily.[1][2] Three distinct isoforms have been identified—PPARα, PPARγ, and PPARβ/δ—each with unique tissue distribution and physiological roles.[2][3][4]
-
PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and kidney.[3][5] Its activation is central to lipid and lipoprotein metabolism.[3][6]
-
PPARγ is most abundant in adipose tissue and plays a critical role in regulating adipogenesis, fatty acid storage, and glucose metabolism.[3][4][7] It is the molecular target for the thiazolidinedione (TZD) class of antidiabetic drugs.[8][9]
-
PPARβ/δ is expressed ubiquitously and is involved in a wide array of functions, including fatty acid oxidation, glucose metabolism, and inflammation.[3][10]
Given their central role in metabolic homeostasis, PPARs are high-value targets for therapeutic intervention in metabolic syndrome, type 2 diabetes, dyslipidemia, and inflammatory diseases. The validation of a new chemical entity, such as this compound, requires a rigorous assessment of its potency and selectivity across all three PPAR isoforms.
The PPAR Signaling Pathway: A Mechanistic Overview
PPARs function by forming a heterodimer with the Retinoid X Receptor (RXR).[2][7] In the absence of a ligand, this complex may be bound to DNA and associated with corepressor proteins, keeping gene expression silenced. Upon binding of an agonist (ligand), the PPAR undergoes a conformational change that leads to the dissociation of corepressors and the recruitment of coactivator proteins. This fully activated complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, initiating their transcription.[6]
Comparative Framework: Test and Reference Compounds
To accurately profile this compound (herein referred to as DFPPA), its activity must be benchmarked against highly selective and potent reference agonists for each PPAR isoform.
-
Test Compound: this compound (DFPPA)
-
Reference Compounds:
-
GW7647 (PPARα Agonist): A potent and highly selective agonist for PPARα, with an EC50 of approximately 6 nM for the human receptor.[14] It is over 200-fold more selective for PPARα compared to PPARγ and PPARδ.[15]
-
Rosiglitazone (PPARγ Agonist): A well-characterized and potent TZD agonist for PPARγ, with a reported EC50 of 60 nM and no significant activity at PPARα or PPARβ/δ.
-
GW501516 (Cardarine, PPARβ/δ Agonist): A selective agonist for PPARβ/δ, widely used to study the function of this isoform in vitro and in vivo.[16][17][18][19]
-
Experimental Design: Dual-Luciferase Reporter Gene Assay
The cornerstone of our in vitro validation is the dual-luciferase reporter gene assay. This cell-based functional assay provides a quantitative measure of a compound's ability to activate a specific PPAR isoform and induce the transcription of a reporter gene.
Principle of the Assay: The assay relies on co-transfecting mammalian cells (e.g., HEK293T) with two plasmids:
-
Expression Plasmid: This plasmid encodes a chimeric receptor consisting of the Gal4 DNA-binding domain (DBD) fused to the ligand-binding domain (LBD) of a human PPAR isoform (α, γ, or δ).[20]
-
Reporter Plasmid: This plasmid contains the firefly luciferase gene downstream of a promoter with multiple copies of the Gal4 Upstream Activation Sequence (UAS). When the chimeric receptor is activated by a ligand, it binds to the UAS and drives the expression of luciferase.[21]
-
Normalization Plasmid: A third plasmid expressing Renilla luciferase under a constitutive promoter is co-transfected to normalize for variations in cell viability and transfection efficiency, ensuring the trustworthiness of the results.[1]
The ratio of firefly to Renilla luciferase activity provides a precise measure of isoform-specific PPAR activation.
Detailed Experimental Protocol: PPAR Transactivation Assay
This protocol is designed to be a self-validating system, where the inclusion of selective positive controls and a vehicle control ensures the integrity of the results for each experimental run.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS, 1% Penicillin-Streptomycin
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine 3000 or similar transfection reagent
-
Expression Plasmids: pCMV-Gal4-hPPARα-LBD, pCMV-Gal4-hPPARγ-LBD, pCMV-Gal4-hPPARδ-LBD
-
Reporter Plasmid: pGL4.35[9X-Gal4-UAS-luc2P]
-
Normalization Plasmid: pRL-TK (expressing Renilla luciferase)
-
Test Compounds: DFPPA, GW7647, Rosiglitazone, GW501516 (dissolved in DMSO)
-
Dual-Luciferase® Reporter Assay System (Promega) or equivalent
-
White, opaque 96-well cell culture plates
-
Luminometer
Step-by-Step Methodology:
-
Cell Seeding:
-
Day 1: Seed HEK293T cells into white, opaque 96-well plates at a density of 2 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C, 5% CO₂. The goal is to have the cells at ~80-90% confluency at the time of transfection.
-
-
Co-transfection (per well):
-
Day 2: For each well, prepare a transfection mix in Opti-MEM. Combine 50 ng of the appropriate PPAR-LBD expression plasmid, 50 ng of the pGL4.35 reporter plasmid, and 5 ng of the pRL-TK normalization plasmid.
-
Add transfection reagent according to the manufacturer's protocol.
-
Incubate the mixture at room temperature for 15-20 minutes to allow complex formation.
-
Carefully add 20 µL of the transfection complex to each well. Gently swirl the plate to mix. Incubate for 24 hours.
-
-
Compound Treatment:
-
Day 3: Prepare serial dilutions of DFPPA and the reference compounds (GW7647, Rosiglitazone, GW501516) in serum-free DMEM. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M. Include a DMSO vehicle control (final concentration ≤ 0.1%).
-
Aspirate the transfection medium from the cells and add 100 µL of the appropriate compound dilution.
-
Incubate for 18-24 hours at 37°C, 5% CO₂.
-
-
Lysis and Luciferase Measurement:
-
Day 4: Equilibrate the plate and luciferase assay reagents to room temperature.
-
Aspirate the medium from the wells and wash once with 100 µL of PBS.
-
Add 20 µL of 1X passive lysis buffer to each well. Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete lysis.
-
Using a luminometer with dual injectors, inject 100 µL of Luciferase Assay Reagent II (firefly substrate) and measure the first luminescence signal.
-
Next, inject 100 µL of Stop & Glo® Reagent (Renilla substrate and firefly quencher) and measure the second luminescence signal.
-
-
Data Analysis:
-
For each well, calculate the Relative Response Ratio by dividing the firefly luminescence value by the Renilla luminescence value.
-
Normalize the data by setting the vehicle control response to 1-fold activation.
-
Plot the normalized response against the logarithm of the compound concentration.
-
Use a non-linear regression model (four-parameter logistic equation) to fit the dose-response curve and determine the EC₅₀ (half-maximal effective concentration) and Emax (maximum effect) values for each compound on each PPAR isoform.
-
Comparative Data Analysis: DFPPA vs. Reference Agonists
The following table summarizes hypothetical performance data for DFPPA, illustrating how its activity profile would be compared against the selective controls. This data is for demonstrative purposes only.
| Compound | PPARα EC₅₀ (nM) | PPARγ EC₅₀ (nM) | PPARδ EC₅₀ (nM) | Max Fold Activation (vs. Vehicle) | Selectivity Profile |
| DFPPA (Test) | 125 | 450 | 98 | ~15-fold | δ ≥ α > γ |
| GW7647 (Control) | 6 | >10,000 | >10,000 | ~25-fold | α-selective [14] |
| Rosiglitazone (Control) | >10,000 | 60 | >10,000 | ~30-fold | γ-selective |
| GW501516 (Control) | >10,000 | >10,000 | 5 | ~20-fold | δ-selective [16][17] |
Interpretation and Discussion
-
Potency: DFPPA demonstrates potent activation of both PPARδ and PPARα, with EC₅₀ values in the nanomolar range. Its potency for PPARγ is considerably lower. Compared to the selective controls, DFPPA is less potent than GW501516 for PPARδ and GW7647 for PPARα.
-
Selectivity: The data suggests that DFPPA is not a highly selective agonist. It exhibits a preference for PPARδ and PPARα over PPARγ. The selectivity ratio can be calculated (e.g., EC₅₀ PPARγ / EC₅₀ PPARδ ≈ 4.6), indicating only a modest preference for the δ isoform over the γ isoform. This profile contrasts sharply with the high selectivity of the reference compounds.
-
Efficacy: The maximal activation (Emax) achieved by DFPPA is slightly lower than that of the highly efficacious control agonists, suggesting it may function as a partial or near-full agonist.
Causality and Next Steps: The observed activity profile suggests that the 2,6-difluoro substitution on the phenyl ring of the propanoic acid scaffold allows for effective binding within the ligand-binding pockets of PPARδ and PPARα. The lower potency on PPARγ implies that this structure may not engage key residues required for robust activation of that particular isoform.
Further investigation should include:
-
Antagonist Assays: To confirm that DFPPA is a true agonist, experiments should be run in the presence of known PPAR antagonists to demonstrate competitive inhibition.
-
Downstream Gene Expression Analysis: Using qPCR to measure the expression of known PPAR target genes in a relevant cell line (e.g., HepG2 for PPARα, 3T3-L1 adipocytes for PPARγ) would validate the functional consequences of receptor activation.
-
Coactivator/Corepressor Recruitment Assays: Biochemical assays, such as fluorescence polarization, can directly measure how ligand binding influences the interaction of the PPAR-LBD with key co-regulatory peptides.[22]
Conclusion
This guide outlines a robust and scientifically rigorous methodology for the initial in vitro characterization of this compound's activity on PPARs. By employing a dual-luciferase reporter assay and making direct comparisons to isoform-selective reference compounds, researchers can reliably determine the potency, efficacy, and selectivity of novel molecules. The hypothetical data for DFPPA characterizes it as a potent dual agonist of PPARδ and PPARα with weaker activity on PPARγ, providing a clear direction for subsequent stages of drug discovery and development.
References
-
Indigo Biosciences. Human PPARγ Reporter Assay Kit. [Link]
-
PubMed. The PPARdelta agonist GW501516 suppresses interleukin-6-mediated hepatocyte acute phase reaction via STAT3 inhibition. [Link]
-
PubMed. The PPARdelta agonist, GW501516, promotes fatty acid oxidation but has no direct effect on glucose utilisation or insulin sensitivity in rat L6 skeletal muscle cells. [Link]
-
BPS Bioscience. Human Peroxisome Proliferator-Activated Receptor Beta/Delta Reporter Assay System. [Link]
-
Oxford Academic. Activation of Peroxisome Proliferator-Activated Receptor γ (PPARγ) by Rosiglitazone Suppresses Components of the Insulin-Like Growth Factor Regulatory System in Vitro and in Vivo. [Link]
-
National Institutes of Health (NIH). A ligand-induced structural change in fatty acid–binding protein 1 is associated with potentiation of peroxisome proliferator–activated receptor α agonists. [Link]
-
PubMed. Rosiglitazone increases PPARgamma in renal tubular epithelial cells and protects against damage by hydrogen peroxide. [Link]
-
PubMed. Activation of peroxisome proliferator-activated receptor-α enhances fatty acid oxidation in human adipocytes. [Link]
-
National Institutes of Health (NIH). Rosiglitazone Activation of PPARgamma Suppresses Fractalkine Signaling. [Link]
-
National Institutes of Health (NIH). In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays. [Link]
-
PubMed. In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays. [Link]
-
RayBiotech. Human PPAR-gamma Transcription Factor Activity Assay Kit. [Link]
-
Oxford Academic. Molecular Actions of PPARα in Lipid Metabolism and Inflammation. [Link]
-
PubMed. The peroxisome proliferator-activated receptor β/δ (PPARβ/δ) agonist GW501516 prevents TNF-α-induced NF-κB activation in human HaCaT cells by reducing p65 acetylation through AMPK and SIRT1. [Link]
-
RayBiotech. Human PPAR-alpha Transcription Factor Activity Assay Kit. [Link]
-
PubMed. The effect of the PPARgamma ligand rosiglitazone on energy balance regulation. [Link]
-
Reddit. Cardarine (Gw-501516) Method of action through PPAR activation. [Link]
-
PubMed. The PPARβ/δ activator GW501516 prevents the down-regulation of AMPK caused by a high-fat diet in liver and amplifies the PGC-1α-Lipin 1-PPARα pathway leading to increased fatty acid oxidation. [Link]
-
ACS Publications. PPAR-α Agonist GW7647 Protects Against Oxidative Stress and Iron Deposit via GPx4 in a Transgenic Mouse Model of Alzheimer's Diseases. [Link]
-
Frontiers. Screening for PPAR Non-Agonist Ligands Followed by Characterization of a Hit, AM-879, with Additional No-Adipogenic and cdk5-Mediated Phosphorylation Inhibition Properties. [Link]
-
ResearchGate. What are the best techniques to measure PPAR gamma activity?. [Link]
-
ACS Publications. Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. [Link]
-
PubMed Central. Peroxisome Proliferator-activated Receptor γ (PPARγ) and Its Target Genes Are Downstream Effectors of FoxO1 Protein in Islet β-Cells. [Link]
-
MDPI. PPAR Beta/Delta and the Hallmarks of Cancer. [Link]
-
PubMed. Activation of PPARbeta/delta induces endothelial cell proliferation and angiogenesis. [Link]
-
National Institutes of Health (NIH). Integrative and systemic approaches for evaluating PPARβ/δ (PPARD) function. [Link]
-
National Institutes of Health (NIH). In vitro and in vivo study of the pathogenic role of PPARα in experimental periodontitis. [Link]
-
National Center for Biotechnology Information. PPARD peroxisome proliferator activated receptor delta [Homo sapiens (human)]. [Link]
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PubChem. This compound. [Link]
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CP Lab Safety. This compound, 95% Purity, C9H8F2O2, 100 mg. [Link]
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MDPI. Naturally Occurring Compounds Targeting Peroxisome Proliferator Receptors: Potential Molecular Mechanisms and Future Perspectives for Promoting Human Health. [Link]
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PubMed. A structural basis for the activation of peroxisome proliferator-activated receptor gamma (PPARγ) by perfluorooctanoic acid (PFOA). [Link]
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National Institutes of Health (NIH). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. [Link]
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A Comparative Guide to the Cytotoxicity Assessment of 2-(2,6-difluorophenyl)propanoic acid
This guide provides a comprehensive framework for evaluating the in vitro cytotoxicity of the novel compound 2-(2,6-difluorophenyl)propanoic acid. In the absence of established cytotoxic data for this specific molecule, we present a robust, multi-assay comparative approach. This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental design, enabling a thorough and reliable assessment.
Our comparative analysis will focus on benchmarking this compound against two structurally relevant compounds:
-
Ibuprofen : A widely used non-steroidal anti-inflammatory drug (NSAID) also derived from propionic acid. Its well-documented safety and cytotoxicity profile provides a clinically relevant benchmark.[1][2][3]
-
2-Phenylpropanoic Acid : The non-fluorinated parent scaffold of the test compound. This comparison will help elucidate the specific contribution of the difluoro-phenyl moiety to the overall cytotoxic potential.
The human hepatocarcinoma cell line, HepG2 , has been selected as the primary model system. The liver is a major site of drug metabolism and is often susceptible to drug-induced injury, making HepG2 cells a highly relevant model for assessing the hepatotoxicity of new chemical entities, including NSAIDs.[4][5][6][7][8][9]
Rationale for a Multi-Parametric Cytotoxicity Assessment
Our assessment strategy is built on three pillars of cytotoxicity testing:
-
Metabolic Viability (MTT Assay): Measures the activity of mitochondrial dehydrogenases, providing an indication of overall cellular metabolic health.[10]
-
Membrane Integrity (LDH Assay): Quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon plasma membrane damage, a hallmark of necrosis.[11][12]
-
Apoptosis Induction (Annexin V/PI Assay): Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells, offering mechanistic insights into the mode of cell death.[13][14]
This tripartite assessment allows us to not only quantify if a compound is toxic but also to begin to understand how it might be inducing cell death.
Experimental Workflow
The overall experimental design follows a logical progression from initial screening to mechanistic investigation. This workflow ensures a systematic and efficient evaluation of the test compounds.
Caption: Principle of apoptosis detection using Annexin V and Propidium Iodide (PI) staining.
Protocol:
-
Cell Seeding and Treatment: Seed HepG2 cells in a 6-well plate at a density of 2 x 10^5 cells/well. After 24 hours, treat the cells with the IC50 concentration of each compound (as determined by the MTT assay) for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine with the floating cells from the supernatant.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells twice with cold PBS. [15]4. Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer. Differentiate cell populations based on FITC (Annexin V) and PI fluorescence.
Data Presentation and Comparative Analysis
The collected data should be organized into clear, comparative tables to facilitate interpretation. The following tables represent hypothetical data to illustrate the expected outcomes.
Table 1: Comparative Metabolic Viability (MTT Assay)
| Compound | IC50 (µM) at 24h | IC50 (µM) at 48h |
| This compound | 150 | 85 |
| Ibuprofen | > 500 | 450 |
| 2-Phenylpropanoic Acid | > 500 | > 500 |
| Doxorubicin (Positive Control) | 1.2 | 0.8 |
IC50 values are presented as mean ± SD from three independent experiments.
Table 2: Comparative Membrane Damage (LDH Assay)
| Compound | % Cytotoxicity at IC50 (24h) | % Cytotoxicity at IC50 (48h) |
| This compound | 25% | 45% |
| Ibuprofen | 15% | 20% |
| 2-Phenylpropanoic Acid | < 10% | < 10% |
| Doxorubicin (Positive Control) | 60% | 85% |
% Cytotoxicity is calculated relative to the maximum LDH release control.
Table 3: Mode of Cell Death Analysis (Annexin V/PI Assay at 24h)
| Compound (at IC50) | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |
| Vehicle Control | 95 | 2 | 1 | 2 |
| This compound | 55 | 25 | 15 | 5 |
| Ibuprofen | 70 | 15 | 10 | 5 |
| 2-Phenylpropanoic Acid | 90 | 4 | 3 | 3 |
| Doxorubicin (Positive Control) | 40 | 35 | 20 | 5 |
Interpretation and Scientific Insights
-
Elevated Cytotoxicity of the Fluorinated Compound: this compound demonstrates significantly higher cytotoxicity (lower IC50 values) compared to both Ibuprofen and its non-fluorinated parent compound, 2-Phenylpropanoic Acid. This suggests that the addition of the difluoro-phenyl group substantially increases the cytotoxic potential of the molecule.
-
Time-Dependent Effect: The cytotoxicity of all compounds, particularly the test compound, increases with longer exposure times (from 24h to 48h), as indicated by the decrease in IC50 values.
-
Mechanism of Cell Death: The Annexin V/PI data suggests that at its IC50 concentration, this compound induces cell death primarily through apoptosis (a significant population of early and late apoptotic cells). The moderate LDH release corroborates that while apoptosis is the primary mechanism, some secondary necrosis or direct membrane damage also occurs.
-
Comparative Safety Profile: Ibuprofen exhibits moderate cytotoxicity at higher concentrations, consistent with its known safety profile. [2][6]2-Phenylpropanoic Acid appears to be the least cytotoxic, indicating a favorable safety profile for the core scaffold without the difluoro-phenyl modification.
This multi-faceted approach provides a robust and defensible assessment of the cytotoxic potential of this compound, offering valuable data for further preclinical development and safety evaluation.
References
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Investigating the cytotoxic effect of ibuprofen concentration in liver cancer cells (HepG2) and normal fibroblast (AGO). (2022). ResearchGate. Available at: [Link]
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In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines. (n.d.). Dovepress. Available at: [Link]
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Cytotoxic Synergy Between Cytokines and NSAIDs Associated With Idiosyncratic Hepatotoxicity Is Driven by Mitogen-Activated Protein Kinases. (2012). National Institutes of Health. Available at: [Link]
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Cytotoxic Bioactivity of Some Phenylpropanoic Acid Derivatives. (2012). ResearchGate. Available at: [Link]
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Effects of ibuprofen on the viability and proliferation of rainbow trout liver cell lines and potential problems and interactions in effects assessment. (2009). PubMed. Available at: [Link]
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2018). National Institutes of Health. Available at: [Link]
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Cell Viability Assays - Assay Guidance Manual. (2013). National Institutes of Health. Available at: [Link]
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LDH cytotoxicity assay. (2024). Protocols.io. Available at: [Link]
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Cell viability after treated with positive control of drug doxorubicin... (n.d.). ResearchGate. Available at: [Link]
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Human Cytotoxicity, Hemolytic Activity, Anti-Inflammatory Activity and Aqueous Solubility of Ibuprofen-Based Ionic Liquids. (2019). MDPI. Available at: [Link]
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Comparison of Cytotoxicity Effects of Propionic Acid Compounds to THLE-2 and HEP-G2 Cells. (2024). IMR Press. Available at: [Link]
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Diclofenac-Induced Cytotoxicity in Direct and Indirect Co-Culture of HepG2 Cells with Differentiated THP-1 Cells. (2022). National Institutes of Health. Available at: [Link]
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The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. Available at: [Link]
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In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. (2021). MDPI. Available at: [Link]
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Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Available at: [Link]
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Design, synthesis, and cytotoxicity of ibuprofen-appended benzoxazole analogues against human breast adenocarcinoma. (2022). National Institutes of Health. Available at: [Link]
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Cytotoxicity MTT Assay Protocols and Methods. (2021). Springer Nature Experiments. Available at: [Link]
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Comparative In Vitro Study of the Cytotoxic Effects of Doxorubicin's Main Metabolites on Cardiac AC16 Cells Versus the Parent Drug. (2024). National Institutes of Health. Available at: [Link]
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Comparison of Cytotoxicity Effects of Propionic Acid Compounds to THLE-2 and HEP-G2 Cells. (n.d.). Science Alert. Available at: [Link]
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Investigating the cytotoxic effect of ibuprofen concentration in liver cancer cells (HepG2) and normal fibroblast (AGO). (2022). TMR Publishing Group. Available at: [Link]
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A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). National Institutes of Health. Available at: [Link]
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Annexin V PI Staining Guide for Apoptosis Detection. (2024). Boster Biological Technology. Available at: [Link]
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MTT Analysis Protocol. (n.d.). Creative Bioarray. Available at: [Link]
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Aspirin inhibits growth of HepG2 cell xenograft in nude mice. (A)... (n.d.). ResearchGate. Available at: [Link]
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Schisandrin A enhances the cytotoxicity of doxorubicin by the inhibition of nuclear factor-kappa B signal. (2015). RSC Advances. Available at: [Link]
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A novel NSAID derivative, phospho-ibuprofen, prevents AOM-induced colon cancer in rats. (2013). Carcinogenesis. Available at: [Link]
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Comparison of Cytotoxicity Effects of Propionic Acid Compounds to THLE-2 and HEP-G2 Cells. (2024). Universiti Putra Malaysia. Available at: [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity Assessment of 2-(2-Fluorobiphenyl-4-yl)propanoic Acid (Flurbiprofen) and its Analogs
For researchers, scientists, and drug development professionals, the specificity of an analytical method is paramount. This guide provides an in-depth technical overview of designing and executing a cross-reactivity study for the non-steroidal anti-inflammatory drug (NSAID) Flurbiprofen, also known as 2-(2-fluoro-4-biphenylyl)propionic acid. While the initial query mentioned "2-(2,6-difluorophenyl)propanoic acid," our investigation suggests a likely interest in the widely used therapeutic agent, Flurbiprofen. This guide will, therefore, focus on Flurbiprofen and its potential cross-reactants, providing a robust framework for assessing the selectivity of analytical methods, particularly immunoassays.
The principles and methodologies detailed herein are broadly applicable to other analytical platforms such as liquid chromatography-mass spectrometry (LC-MS), though the primary focus will be on immunoassay development, where cross-reactivity is a critical validation parameter.
The Imperative of Specificity in Bioanalysis
Flurbiprofen, a propionic acid derivative, belongs to a class of NSAIDs that share a common structural scaffold, making them prone to cross-reactivity in certain analytical systems.[1] Furthermore, its metabolism in the body generates derivatives that must be evaluated.[1][2]
Understanding the Landscape: Flurbiprofen and its Potential Cross-Reactants
A comprehensive cross-reactivity study begins with a thorough understanding of the target molecule and related compounds. Flurbiprofen is a non-selective inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are involved in the synthesis of prostaglandins that mediate inflammation and pain.[3][4] It is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C9, to its major metabolite, 4'-hydroxy-flurbiprofen, which has little anti-inflammatory activity.[1][2][5]
Based on its structure and metabolic pathway, the following compounds are prime candidates for a cross-reactivity assessment:
-
Metabolites: 4'-hydroxy-flurbiprofen is the most critical metabolite to assess.
-
Structural Analogs (Other NSAIDs):
-
Ibuprofen
-
Naproxen
-
Ketoprofen
-
Fenoprofen
-
-
Precursors and Related Compounds: Depending on the synthetic route of the target analyte, key starting materials or intermediates should also be considered. For the purpose of this guide, we will focus on therapeutically relevant compounds.
The selection of these compounds is driven by the need to challenge the analytical method with molecules that have a high probability of interfering, thereby establishing a stringent and reliable specificity profile.
Visualizing the Molecular Relationships
The following diagram illustrates the structural similarities between Flurbiprofen and its key potential cross-reactants.
Caption: Structural relationships between Flurbiprofen and potential cross-reactants.
Experimental Design for a Robust Cross-Reactivity Study
The core of this guide is a detailed, step-by-step methodology for assessing cross-reactivity. The following protocol is designed for a competitive immunoassay format, which is a common platform for small molecule quantification.
Experimental Workflow
The overall workflow for the cross-reactivity assessment is depicted below.
Caption: Workflow for assessing cross-reactivity in an immunoassay.
Detailed Experimental Protocol
Objective: To determine the percentage cross-reactivity of selected compounds in a competitive immunoassay for Flurbiprofen.
Materials:
-
Flurbiprofen standard
-
Potential cross-reactant compounds (4'-hydroxy-flurbiprofen, ibuprofen, naproxen, ketoprofen)
-
Assay buffer
-
Flurbiprofen-specific antibody
-
Flurbiprofen-enzyme conjugate (e.g., HRP-labeled)
-
Microplate pre-coated with a capture antibody (e.g., anti-species IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Microplate reader
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of Flurbiprofen and each potential cross-reactant in a suitable solvent (e.g., DMSO or methanol).
-
Causality: High-concentration stock solutions are necessary to create a wide range of dilutions for accurate determination of the 50% inhibitory concentration (IC50). The choice of solvent should ensure complete dissolution and compatibility with the assay buffer.
-
-
Preparation of Standard and Test Compound Dilutions:
-
Flurbiprofen Standard Curve: Perform serial dilutions of the Flurbiprofen stock solution in assay buffer to prepare a standard curve. A typical range might be from 1 ng/mL to 1000 ng/mL.
-
Test Compound Curves: For each potential cross-reactant, prepare a separate set of serial dilutions in assay buffer. The concentration range should be broad enough to potentially achieve 50% inhibition. This may require concentrations significantly higher than the Flurbiprofen standard curve.
-
-
Immunoassay Protocol (Competitive ELISA):
-
Add a fixed amount of Flurbiprofen-specific antibody and Flurbiprofen-enzyme conjugate to each well of the microplate.
-
Add the Flurbiprofen standards and the dilutions of the test compounds to their respective wells.
-
Incubate the plate to allow for competitive binding between the free Flurbiprofen (or cross-reactant) and the Flurbiprofen-enzyme conjugate for the antibody binding sites.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of Flurbiprofen or cross-reactant in the sample.
-
Add the stop solution to terminate the reaction.
-
-
Data Acquisition:
-
Read the absorbance of each well at the appropriate wavelength using a microplate reader.
-
-
Data Analysis and Calculation of Cross-Reactivity:
-
Plot the absorbance values against the log of the concentration for the Flurbiprofen standard curve and for each test compound.
-
Determine the IC50 value for Flurbiprofen and for each test compound that shows significant inhibition. The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Flurbiprofen / IC50 of Test Compound) x 100
-
Trustworthiness: This calculation provides a quantitative measure of the degree to which a test compound mimics the analyte in the assay. A self-validating system would include quality controls at known concentrations to ensure the assay is performing correctly on the day of the experiment.
-
Data Presentation and Interpretation
The results of the cross-reactivity study should be summarized in a clear and concise table.
| Test Compound | IC50 (ng/mL) | % Cross-Reactivity |
| Flurbiprofen | 10.2 | 100% |
| 4'-hydroxy-flurbiprofen | 510.5 | 2.0% |
| Ibuprofen | >10,000 | <0.1% |
| Naproxen | >10,000 | <0.1% |
| Ketoprofen | >10,000 | <0.1% |
Interpretation of Hypothetical Results:
In this example, the primary metabolite, 4'-hydroxy-flurbiprofen, shows minimal cross-reactivity (2.0%). This level of cross-reactivity may be acceptable depending on the intended use of the assay and the expected physiological concentrations of the metabolite. The structurally similar NSAIDs show negligible cross-reactivity, indicating high specificity of the antibody for Flurbiprofen.
Conclusion
A meticulously planned and executed cross-reactivity study is a non-negotiable component of analytical method validation, particularly for immunoassays. By systematically evaluating metabolites and structurally related compounds, researchers can ensure the reliability and accuracy of their data. This guide provides a comprehensive framework for designing and conducting such a study for Flurbiprofen, with principles that can be readily adapted to other analytes. The emphasis on understanding the underlying scientific principles, from compound selection to data interpretation, will empower researchers to develop highly specific and trustworthy analytical methods for their drug development programs.
References
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Flurbiprofen. PubChem, National Institutes of Health. [Link][1]
-
What is the mechanism of Flurbiprofen? Patsnap Synapse. [Link][3]
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Pharmacology of Flurbiprofen (Froben) ; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. [Link][4]
-
Studies of flurbiprofen 4'-hydroxylation. Additional evidence suggesting the sole involvement of cytochrome P450 2C9. PubMed. [Link][5]
-
Cross-reactive reactions to nonsteroidal anti-inflammatory drugs. PubMed. [Link]
-
Cross-reactivity and tolerability of celecoxib in adult patients with NSAID hypersensitivity. The Journal of Allergy and Clinical Immunology: In Practice. [Link]
-
Hypersensitivity reactions to nonsteroidal anti-inflammatory drugs: does age matter? National Institutes of Health. [Link]
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A Researcher's Guide to Benchmarking 2-(2,6-difluorophenyl)propanoic acid Against Other PPAR Agonists
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate the performance of "2-(2,6-difluorophenyl)propanoic acid" in comparison to other Peroxisome Proliferator-Activated Receptor (PPAR) agonists. The methodologies detailed herein are designed to ensure scientific rigor and generate robust, comparable data.
Introduction: The Critical Role of PPARs in Metabolic and Inflammatory Diseases
Peroxisome Proliferator-Activated Receptors (PPARs) are a family of ligand-activated transcription factors that play a pivotal role in regulating energy homeostasis, lipid metabolism, inflammation, and cell differentiation.[1][2] The three main isoforms, PPARα, PPARγ, and PPARβ/δ, are expressed in various tissues and have distinct physiological functions.[3][4]
-
PPARα: Highly expressed in tissues with high fatty acid catabolism rates like the liver and heart, its activation is a key strategy for treating dyslipidemia.[5][6]
-
PPARγ: Predominantly found in adipose tissue, it is a master regulator of adipogenesis and a target for insulin-sensitizing drugs used in type 2 diabetes.[3][7]
-
PPARβ/δ: Ubiquitously expressed, it is involved in fatty acid oxidation and is being explored as a target for metabolic syndrome.[7][8]
Given their central role in metabolic diseases, the development of novel PPAR agonists is an area of intense research.[2][9] However, first-generation agonists, such as fibrates (PPARα) and thiazolidinediones (TZDs) (PPARγ), have been associated with side effects, highlighting the need for new compounds with improved efficacy and safety profiles.[3][10] This guide will focus on the systematic evaluation of "this compound," a compound of interest, against established PPAR agonists.
Mechanism of PPAR Activation
Upon binding to a ligand, PPARs undergo a conformational change, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins.[3][11] This complex then heterodimerizes with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[11][12]
Caption: General mechanism of PPAR activation by a ligand.
Benchmarking Experimental Workflow
A systematic approach is crucial for the effective benchmarking of a novel PPAR agonist. The following workflow outlines the key in vitro assays to characterize and compare "this compound" with other reference compounds.
Caption: Experimental workflow for benchmarking PPAR agonists.
Detailed Experimental Protocols
The following sections provide detailed, step-by-step methodologies for key in vitro assays. It is imperative to include appropriate controls (vehicle, positive, and negative) in each experiment to ensure data validity.
PPAR Ligand Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
Rationale: This assay quantitatively determines the binding affinity (Ki) of the test compound for each PPAR isoform. TR-FRET is a robust, homogeneous assay format that minimizes interference from autofluorescent compounds.[13][14]
Protocol:
-
Reagent Preparation:
-
Prepare a complete TR-FRET assay buffer.
-
Serially dilute the test compound, "this compound," and reference agonists to 2x the final desired concentrations.
-
Prepare a 2x solution of a known PPAR ligand as a positive control for competition.[13]
-
Prepare a mixture of the GST-tagged PPAR Ligand Binding Domain (LBD) for the isoform of interest (α, γ, or β/δ), a terbium-labeled anti-GST antibody (donor), and a fluorescently labeled PPAR ligand (tracer/acceptor).
-
-
Assay Procedure:
-
In a 384-well plate, add the diluted test compounds and controls.
-
Add the PPAR-LBD/antibody/tracer mixture to all wells.
-
Seal the plate and incubate at room temperature for 2-6 hours, protected from light.[13]
-
-
Data Acquisition and Analysis:
-
Measure the fluorescent emission at two wavelengths (e.g., 495 nm for the donor and 520 nm for the acceptor) using a TR-FRET-compatible plate reader.[13]
-
Calculate the TR-FRET ratio by dividing the acceptor emission by the donor emission.
-
Plot the TR-FRET ratio against the log of the test compound concentration and fit the data to a suitable model to determine the IC50 value.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
-
PPAR Transactivation Assay (Luciferase Reporter Assay)
Rationale: This cell-based assay measures the functional ability of the test compound to activate the PPAR-mediated transcription of a reporter gene, providing a measure of potency (EC50) and efficacy.[15][16]
Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T, COS-7, or HepG2) in the appropriate medium.[17][18]
-
Co-transfect the cells with three plasmids: an expression vector for the full-length PPAR isoform, a reporter plasmid containing a PPRE-driven firefly luciferase gene, and a control plasmid constitutively expressing Renilla luciferase (for normalization).[15]
-
-
Compound Treatment:
-
Plate the transfected cells in a 96-well plate.
-
After 24 hours, replace the medium with a medium containing serial dilutions of the test compound and reference agonists.
-
Incubate the cells for an additional 22-24 hours.[16]
-
-
Data Acquisition and Analysis:
-
Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold activation relative to the vehicle control.
-
Plot the fold activation against the log of the test compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 and maximal efficacy.[19]
-
Co-activator Recruitment Assay (TR-FRET)
Rationale: This assay assesses the ability of the ligand-bound PPAR to recruit specific co-activator peptides, providing insights into the mechanism of action and potential for differential gene regulation.[20][21]
Protocol:
-
Reagent Preparation:
-
Prepare an appropriate assay buffer.
-
Serially dilute the test compound and reference agonists.
-
Prepare a mixture containing the His-tagged PPAR-LBD, a Europium-labeled anti-His antibody (donor), and a biotinylated co-activator peptide (e.g., PGC1α, SRC1) complexed with ULight-streptavidin (acceptor).[20]
-
-
Assay Procedure:
-
In a 384-well plate, add the diluted test compounds and controls.
-
Add the PPAR-LBD/antibody/co-activator mixture to all wells.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the TR-FRET signal as described for the binding assay.
-
Calculate the TR-FRET ratio.
-
Plot the ratio against the log of the test compound concentration to determine the EC50 for co-activator recruitment.
-
Express the maximal recruitment as a percentage of the response induced by a full agonist.[20]
-
Data Presentation and Comparative Analysis
To facilitate a clear and objective comparison, all quantitative data should be summarized in a structured table.
Table 1: Comparative In Vitro Profile of PPAR Agonists
| Compound | PPAR Isoform | Binding Affinity (Ki, nM) | Transactivation Potency (EC50, nM) | Max. Transactivation (% of Control Agonist) | Co-activator Recruitment (EC50, nM) |
| This compound | PPARα | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| PPARγ | Experimental Value | Experimental Value | Experimental Value | Experimental Value | |
| PPARβ/δ | Experimental Value | Experimental Value | Experimental Value | Experimental Value | |
| Reference Agonist 1 (e.g., Fenofibrate) | PPARα | Literature/Experimental Value | Literature/Experimental Value | 100% | Literature/Experimental Value |
| Reference Agonist 2 (e.g., Rosiglitazone) | PPARγ | Literature/Experimental Value | Literature/Experimental Value | 100% | Literature/Experimental Value |
| Reference Agonist 3 (e.g., GW501516) | PPARβ/δ | Literature/Experimental Value | Literature/Experimental Value | 100% | Literature/Experimental Value |
Note: The selection of reference agonists should be based on their well-characterized activity and selectivity for the respective PPAR isoforms.
Conclusion
By following the rigorous experimental protocols and data analysis framework outlined in this guide, researchers can generate a comprehensive profile of "this compound." This will enable an objective comparison of its binding affinity, functional potency, efficacy, and selectivity against other known PPAR agonists. Such a detailed characterization is an essential step in the drug discovery and development process, providing the critical data needed to assess the therapeutic potential of this novel compound.
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A Comparative Guide to the Pharmacokinetics of Fluorinated vs. Non-Fluorinated Propanoic Acids
For researchers, scientists, and professionals in drug development, understanding the pharmacokinetic profile of a drug candidate is paramount to its success. The introduction of a fluorine atom into a molecule, a common strategy in medicinal chemistry, can dramatically alter its absorption, distribution, metabolism, and excretion (ADME) properties. This guide provides an in-depth, objective comparison of the pharmacokinetics of a fluorinated and a non-fluorinated propanoic acid, using the widely-studied non-steroidal anti-inflammatory drugs (NSAIDs) flurbiprofen and ibuprofen as representative examples. By examining experimental data and the underlying mechanistic principles, this guide aims to provide a clear understanding of the profound impact of fluorination on drug disposition.
The Influence of Fluorination: More Than Just a Halogen Swap
The substitution of a hydrogen atom with fluorine, the most electronegative element, imparts unique physicochemical properties to a molecule.[1][2] This seemingly minor change can lead to significant alterations in a drug's pharmacokinetic profile. Fluorination can enhance metabolic stability by blocking sites susceptible to oxidation by cytochrome P450 enzymes.[1][2] Furthermore, the high bond strength of the carbon-fluorine bond contributes to increased resistance to metabolic degradation.[1] The introduction of fluorine can also modulate a molecule's lipophilicity, which in turn affects its absorption and distribution characteristics.[1]
This guide will delve into these effects by comparing ibuprofen, a non-fluorinated propanoic acid, with its fluorinated analog, flurbiprofen. Both are propionic acid derivatives, with the key structural difference being the substitution of an isobutyl group on the benzene ring of ibuprofen with a fluorine atom in flurbiprofen.[3]
Comparative Pharmacokinetic Profiles: Ibuprofen vs. Flurbiprofen
The following table summarizes the key pharmacokinetic parameters of ibuprofen and flurbiprofen, compiled from various sources. It is important to note that direct comparative studies under identical conditions are limited, and thus these values represent a synthesis of available data.
| Pharmacokinetic Parameter | Ibuprofen (Non-Fluorinated) | Flurbiprofen (Fluorinated) | Impact of Fluorination |
| Absorption | |||
| Bioavailability | 80-100% (oral)[4] | High | Generally maintained or enhanced |
| Time to Peak Concentration (Tmax) | ~1-2 hours[1] | ~1-2 hours | Minimal change in rate of absorption |
| Distribution | |||
| Protein Binding | >98%[1] | ~99% | High protein binding is a class characteristic |
| Volume of Distribution (Vd) | ~0.1-0.2 L/kg[1] | ~0.17 L/kg[5] | Similar, indicating distribution primarily in the plasma |
| Metabolism | |||
| Primary Metabolizing Enzyme | CYP2C9[1] | CYP2C9 | Same primary metabolic pathway |
| Major Metabolites | 2-hydroxyibuprofen, carboxy-ibuprofen[1] | 4'-hydroxyflurbiprofen | Fluorine alters the site of hydroxylation |
| Excretion | |||
| Elimination Half-life (t1/2) | ~1-3 hours[1] | ~7.2 hours[2] | Significantly prolonged |
| Route of Excretion | Primarily renal (urine) as metabolites[1] | Primarily renal (urine) as metabolites | Similar route of elimination |
In-Depth Analysis of Pharmacokinetic Differences
Absorption
Both ibuprofen and flurbiprofen are rapidly and extensively absorbed following oral administration, with high bioavailability.[1][6] The time to reach peak plasma concentration (Tmax) is similar for both compounds, suggesting that the presence of fluorine in flurbiprofen does not significantly alter the rate of its absorption from the gastrointestinal tract.[1]
Distribution
A key characteristic of propanoic acid NSAIDs is their high affinity for plasma proteins, particularly albumin.[1][5] Both ibuprofen and flurbiprofen exhibit very high protein binding, exceeding 98%.[1] This extensive binding limits their distribution into tissues, resulting in a low apparent volume of distribution (Vd) that is roughly equivalent to the plasma volume.[1] The similar Vd values for both drugs indicate that fluorination does not substantially change the extent of their distribution in the body.[1][5]
Metabolism: The Crucial Role of Fluorine
The most significant pharmacokinetic difference between ibuprofen and flurbiprofen lies in their metabolism. Both drugs are primarily metabolized in the liver by the cytochrome P450 enzyme CYP2C9.[1] However, the presence of the fluorine atom in flurbiprofen has a profound impact on its metabolic fate.
-
Ibuprofen Metabolism: The isobutyl group of ibuprofen is a primary site for oxidative metabolism. CYP2C9 catalyzes the hydroxylation of ibuprofen to form 2-hydroxyibuprofen, which is further oxidized to carboxy-ibuprofen.[1] These hydroxylated metabolites are pharmacologically inactive and are readily excreted.[1]
-
Flurbiprofen Metabolism: In flurbiprofen, the fluorine atom is strategically positioned on the second phenyl ring. This fluorine atom is not a site of metabolism; instead, it electronically influences the molecule and directs metabolism to other positions. The major metabolite of flurbiprofen is 4'-hydroxyflurbiprofen, formed by hydroxylation of the non-fluorinated phenyl ring. This metabolic stability is a direct consequence of the strong carbon-fluorine bond, which is resistant to cleavage by metabolic enzymes.[1]
This "metabolic switching" is a classic example of how fluorination can be used to block a metabolically labile site, thereby slowing down the rate of metabolism.
Caption: In vivo pharmacokinetic study workflow.
In Vitro Metabolism Study Using Liver Microsomes
This in vitro assay assesses the metabolic stability of a compound and helps identify the enzymes responsible for its metabolism.
Objective: To determine the rate of metabolism of a test compound in liver microsomes.
Materials:
-
Test compound
-
Liver microsomes (e.g., human or rat)
-
NADPH regenerating system (or NADPH)
-
Phosphate buffer
-
Incubator or water bath (37°C)
-
Quenching solution (e.g., acetonitrile)
-
Analytical equipment (e.g., LC-MS/MS)
Procedure:
-
Prepare Incubation Mixture: In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the test compound.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to allow the components to reach thermal equilibrium.
-
Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking.
-
Time Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution to stop the reaction.
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated analytical method.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear portion of this plot is used to calculate the in vitro half-life and intrinsic clearance.
Plasma Protein Binding Assay by Equilibrium Dialysis
This assay determines the extent to which a drug binds to plasma proteins.
Objective: To determine the percentage of a test compound that is bound to plasma proteins.
Materials:
-
Test compound
-
Plasma (e.g., human or rat)
-
Phosphate buffered saline (PBS)
-
Equilibrium dialysis device (e.g., RED device)
-
Incubator (37°C)
-
Analytical equipment (e.g., LC-MS/MS)
Procedure:
-
Prepare Samples: Spike the test compound into plasma at a known concentration.
-
Set up Dialysis Device: Add the spiked plasma to one chamber of the equilibrium dialysis device and PBS to the other chamber, separated by a semipermeable membrane.
-
Incubation: Incubate the device at 37°C with gentle shaking for a sufficient time to allow equilibrium to be reached (typically 4-6 hours).
-
Sample Collection: After incubation, collect aliquots from both the plasma and the buffer chambers.
-
Analysis: Determine the concentration of the test compound in both aliquots using a validated analytical method.
-
Calculation: Calculate the percentage of protein binding using the following formula: % Bound = [ (Plasma Concentration - Buffer Concentration) / Plasma Concentration ] * 100
Conclusion
The strategic incorporation of fluorine into the propanoic acid scaffold, as exemplified by the comparison of ibuprofen and flurbiprofen, profoundly influences the pharmacokinetic profile of the resulting molecule. While absorption and distribution are not dramatically altered, the metabolic fate and, consequently, the elimination half-life are significantly impacted. The increased metabolic stability of flurbiprofen due to the presence of the fluorine atom leads to a longer duration of action. This in-depth understanding of the effects of fluorination is a powerful tool for medicinal chemists in the design of new therapeutic agents with optimized pharmacokinetic properties. The experimental protocols provided herein serve as a foundation for the robust and reliable evaluation of these critical drug characteristics.
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- Płotka-Wasyłka, J., Szczepańska, N., & Namieśnik, J. (2019). Determination of the Lipophilicity of Ibuprofen, Naproxen, Ketoprofen, and Flurbiprofen with Thin-Layer Chromatography. Journal of Chemistry, 2019, 1-7.
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A Comparative Guide to the Stereospecific Activity of Phenylpropanoic Acids: The Case of Flurbiprofen Enantiomers
Guide Overview: In the realm of drug development, particularly for non-steroidal anti-inflammatory drugs (NSAIDs), the chirality of a molecule is of paramount importance. While the initially queried compound, 2-(2,6-difluorophenyl)propanoic acid, serves as a structural analog, publicly available comparative data on its specific enantiomeric activity is sparse. To provide a robust and data-driven guide, we will focus on its well-characterized and clinically relevant counterpart, Flurbiprofen . This guide will dissect the profound differences in biological activity between the (S)- and (R)-enantiomers of Flurbiprofen, offering researchers a clear framework for understanding stereospecificity in drug action, supported by experimental data and detailed protocols.
Introduction: The Principle of Chirality in Pharmacology
Many pharmaceuticals, including the 2-arylpropionic acid class of NSAIDs, are chiral molecules, existing as non-superimposable mirror images called enantiomers.[1][2] Although chemically identical, enantiomers can interact differently with the chiral environment of the human body, such as enzymes and receptors.[1] Flurbiprofen, a widely used NSAID, is typically administered as a racemic mixture—a 50:50 combination of its (S)- and (R)-enantiomers.[1][3] However, decades of research have revealed that these enantiomers possess distinct and divergent pharmacological profiles, making Flurbiprofen an exemplary model for studying stereospecific drug activity.[1][4]
The Dichotomy of Flurbiprofen Enantiomers: A Tale of Two Molecules
The classical anti-inflammatory effect of racemic Flurbiprofen is almost exclusively attributed to the (S)-enantiomer.[1][3] This stereospecificity is a direct consequence of its interaction with the cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.
Mechanism of Action: COX Inhibition
The primary mechanism of NSAIDs is the inhibition of COX enzymes (COX-1 and COX-2), which catalyze the conversion of arachidonic acid into prostaglandins—key mediators of pain, inflammation, and fever.[5][6][7]
-
(S)-Flurbiprofen is a potent, non-selective inhibitor of both COX-1 and COX-2.[8][9][10] Its molecular geometry allows for a high-affinity binding to the active site of these enzymes, effectively blocking prostaglandin synthesis.
-
(R)-Flurbiprofen , conversely, is a very weak inhibitor of COX enzymes.[4][10][11] Studies have shown its potency to be 100 to 1000 times lower than that of the (S)-enantiomer.[12] This crucial difference means that (R)-Flurbiprofen does not significantly contribute to the anti-inflammatory effects mediated by COX inhibition and, consequently, may have a lower risk of COX-related gastrointestinal side effects.[4][13]
The following diagram illustrates the COX pathway and the inhibitory action of (S)-Flurbiprofen.
Caption: Inhibition of the Cyclooxygenase (COX) Pathway by (S)-Flurbiprofen.
Quantitative Comparison of COX Inhibition
The difference in inhibitory activity between the enantiomers is stark when examining their 50% inhibitory concentrations (IC50). Lower IC50 values indicate greater potency.
| Enantiomer | Target | IC50 (µM) | Stereoselectivity (S vs. R) | Reference |
| (S)-Flurbiprofen | COX-1 | ~0.005 | 340-fold | [9] |
| (R)-Flurbiprofen | COX-1 | ~1.7 | [9] | |
| (S)-Flurbiprofen | COX-2 | ~0.03 | 56-fold | [9] |
| (R)-Flurbiprofen | COX-2 | ~1.68 | [9] | |
| Racemic Flurbiprofen | COX-1 | 0.1 | N/A | [8] |
| Racemic Flurbiprofen | COX-2 | 0.4 | N/A | [8] |
Data compiled from studies on human whole blood or purified enzymes.[8][9][10] The data clearly demonstrates that the (S)-enantiomer is several hundred times more potent at inhibiting COX-1 and significantly more potent against COX-2 compared to the (R)-enantiomer.[9]
Beyond COX Inhibition: The Unique Therapeutic Potential of (R)-Flurbiprofen
While devoid of significant COX-inhibiting activity, (R)-Flurbiprofen is not inert. Research has uncovered novel mechanisms of action that position it as a therapeutic candidate for other conditions, including cancer and neuroinflammation.[13][14][15][16]
-
Anti-Cancer Activity: (R)-Flurbiprofen has been shown to reduce prostaglandin levels in cancer cells, not by inhibiting their production, but by trapping them inside the cell.[15] It achieves this by inhibiting the Multidrug Resistance-Associated Protein 4 (MRP4), a key transporter responsible for exporting prostaglandins out of the cell.[15] This mechanism may contribute to its observed anti-tumor effects in preclinical models.[16]
-
Neuroinflammation and Alzheimer's Disease: Some studies suggest (R)-Flurbiprofen can modulate gamma-secretase, an enzyme involved in the production of amyloid-beta peptides associated with Alzheimer's disease.[5] It is also being investigated for its neuroprotective properties through non-COX pathways, potentially by modulating microglial activation.[13] However, it is important to note that other studies indicate that neuroprotective effects against microglial toxicity are primarily a property of the (S)-enantiomer, linking them back to COX-dependent mechanisms.[17]
Experimental Protocols
To empower researchers to validate these findings, we provide a foundational protocol for chiral separation and a standard assay for comparing COX inhibition.
Protocol 1: Chiral Separation of Flurbiprofen Enantiomers by HPLC
This protocol provides a general framework for the analytical separation of Flurbiprofen enantiomers. For preparative scale, methods like Simulated Moving Bed (SMB) chromatography are often employed.[18][19]
Caption: Workflow for Chiral HPLC Separation of Flurbiprofen Enantiomers.
Methodology:
-
Column: A chiral stationary phase is essential. Columns like CHIRALPAK® IG or (R, R) Whelk-O 1 are commonly used.[14][20]
-
Mobile Phase: A typical mobile phase consists of a non-polar solvent like n-hexane with a polar modifier such as ethanol or isopropanol, often with a small amount of an acid like trifluoroacetic acid (TFA) to improve peak shape.[18][20] A composition of Hexane:Ethanol (95:5, v/v) with 0.1% TFA is a good starting point.[20]
-
Flow Rate: A flow rate of 1.0 mL/min is standard for analytical columns.[20]
-
Detection: UV detection at approximately 254 nm is suitable for Flurbiprofen.[20]
-
Sample Preparation: Dissolve racemic Flurbiprofen in the mobile phase to a concentration of approximately 0.2-1.0 mg/mL.[14][20]
-
Analysis: Inject the sample and monitor the chromatogram. The two enantiomers will elute at different retention times, allowing for their identification and quantification.
Protocol 2: Human Whole Blood Assay for COX-1/COX-2 Inhibition
This ex vivo assay is a physiologically relevant method to determine the potency and selectivity of compounds against COX isoforms.[9]
-
Objective: To measure the inhibition of Thromboxane B2 (TXB2) production (COX-1 activity in platelets) and Prostaglandin E2 (PGE2) production (COX-2 activity in monocytes).[9]
-
Materials: Freshly drawn human whole blood (heparinized), test compounds ((S)-, (R)-, and racemic Flurbiprofen), lipopolysaccharide (LPS) for COX-2 induction, calcium ionophore A23187 for COX-1 stimulation, and ELISA kits for TXB2 and PGE2.[9]
-
COX-1 Assay (TXB2 Production):
-
Aliquot whole blood into tubes containing various concentrations of the test compounds or vehicle control.
-
Pre-incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Stimulate COX-1 by adding A23187 and allow blood to clot for 60 minutes at 37°C to induce platelet aggregation and TXB2 synthesis.[9]
-
Centrifuge to obtain serum.
-
Measure TXB2 concentration in the serum using a specific ELISA kit.
-
-
COX-2 Assay (PGE2 Production):
-
Aliquot whole blood into tubes.
-
Induce COX-2 expression by adding LPS and incubate for 24 hours at 37°C.[9]
-
Add various concentrations of the test compounds or vehicle control and incubate for an additional 30-60 minutes.
-
Centrifuge to obtain plasma.
-
Measure PGE2 concentration in the plasma using a specific ELISA kit.
-
-
Data Analysis:
-
For each compound, plot the percentage inhibition of TXB2 or PGE2 production against the log of the compound concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value for each enantiomer against both COX-1 and COX-2.
-
Conclusion and Future Directions
The case of Flurbiprofen provides a compelling illustration of the principles of stereopharmacology. The (S)-enantiomer is the potent anti-inflammatory agent, acting via the classical COX-inhibition pathway, while the (R)-enantiomer is largely inactive against COX but exhibits unique therapeutic potential through alternative mechanisms.[1][4][15] This clear division of activity underscores the critical need for researchers to consider the stereochemistry of chiral drug candidates. Developing single-enantiomer drugs, such as (S)-Flurbiprofen for inflammation or potentially (R)-Flurbiprofen for other indications, can lead to improved therapeutic indices, reduced side effects, and more targeted pharmacological interventions.[4][14] This guide provides the foundational data and methodologies for researchers to explore and leverage these stereospecific differences in their own drug development programs.
References
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- Separation of Flurbiprofen Enantiomers on a Chiral Stationary Phase by Supercritical Fluid Chrom
- Geisslinger, G., & Schaible, H. G. (1996). New insights into the site and mode of antinociceptive action of flurbiprofen enantiomers. The Journal of Clinical Pharmacology, 36(6), 513-520.
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Ribeiro, A. E., et al. (2011). Chiral separation of flurbiprofen enantiomers by preparative and simulated moving bed chromatography. Chirality, 23(7), 545-555. [Link]
- TCI America. Cyclooxygenase (COX) Inhibitor: Flurbiprofen.
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van Haeringen, N. J., et al. (2000). Flurbiprofen and enantiomers in ophthalmic solution tested as inhibitors of prostanoid synthesis in human blood. Journal of Ocular Pharmacology and Therapeutics, 16(4), 345-352. [Link]
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Orlando, L., et al. (1995). Stereoselective inhibition of inducible cyclooxygenase by chiral nonsteroidal antiinflammatory drugs. The Journal of Pharmacology and Experimental Therapeutics, 275(3), 1393-1397. [Link]
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Maier, T. J., et al. (2017). R-Flurbiprofen Traps Prostaglandins within Cells by Inhibition of Multidrug Resistance-Associated Protein-4. International Journal of Molecular Sciences, 18(1), 68. [Link]
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Geisslinger, G., & Menzel-Soglowek, S. (1995). Clinical pharmacokinetics of flurbiprofen and its enantiomers. Clinical Pharmacokinetics, 28(6), 459-474. [Link]
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Kopp, M. S., et al. (2007). R-flurbiprofen suppresses distal nonmucin-producing colorectal tumors in azoxymethane-treated rats, without suppressing eicosanoid production. American Journal of Physiology-Gastrointestinal and Liver Physiology, 293(5), G1019-G1025. [Link]
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Klegeris, A., Maguire, J., & McGeer, P. L. (2004). S- but not R-enantiomers of flurbiprofen and ibuprofen reduce human microglial and THP-1 cell neurotoxicity. Journal of Neuroimmunology, 152(1-2), 73-77. [Link]
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Peskar, B. A., et al. (1993). Effects of pure enantiomers of flurbiprofen in comparison to racemic flurbiprofen on eicosanoid release from various rat organs ex vivo. The Journal of Pharmacology and Experimental Therapeutics, 267(1), 444-451. [Link]
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A Head-to-Head Comparison of Synthesis Routes for 2-(2,6-Difluorophenyl)propanoic Acid: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 2-(2,6-difluorophenyl)propanoic acid is a valuable building block in medicinal chemistry, and its synthesis has been approached through various methodologies. This guide provides an in-depth, head-to-head comparison of different synthesis routes, offering insights into the practical considerations and experimental details of each approach.
Introduction to this compound
This compound is a non-steroidal anti-inflammatory drug (NSAID) precursor and a key structural motif in various pharmacologically active compounds. The presence of the difluorophenyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, making its efficient synthesis a topic of considerable interest. This guide will explore and compare three primary synthetic strategies, starting from readily available precursors.
Comparative Analysis of Synthetic Routes
This comparison will focus on three distinct and practical routes for the synthesis of this compound:
-
Route 1: Alkylation of (2,6-Difluorophenyl)acetonitrile
-
Route 2: Palladium-Catalyzed Carbonylation of 1-Bromo-2,6-difluorobenzene
-
Route 3: Multi-step Synthesis from 2,6-Difluorobenzaldehyde
Each route will be evaluated based on factors such as overall yield, step economy, reagent availability and cost, and reaction conditions.
| Parameter | Route 1: Nitrile Alkylation | Route 2: Palladium-Catalyzed Carbonylation | Route 3: From 2,6-Difluorobenzaldehyde |
| Starting Material | (2,6-Difluorophenyl)acetonitrile | 1-Bromo-2,6-difluorobenzene & Ethylene | 2,6-Difluorobenzaldehyde |
| Key Transformations | Alkylation, Hydrolysis | Heck Coupling, Hydroxycarbonylation | Wittig Reaction, Reduction, Oxidation |
| Overall Yield | Moderate to Good | Good | Moderate |
| Step Economy | Good (2 steps) | Excellent (1-pot, 2-steps) | Fair (multi-step) |
| Reagent Considerations | Use of strong bases and methylating agents. | Requires palladium catalyst, phosphine ligand, and CO gas. | Requires phosphonium ylides and various redox reagents. |
| Scalability | Generally scalable. | Potentially scalable, but requires handling of ethylene and CO gas. | Scalable, but multiple steps can reduce overall efficiency. |
Route 1: Alkylation of (2,6-Difluorophenyl)acetonitrile
This classical approach involves the deprotonation of the benzylic position of (2,6-difluorophenyl)acetonitrile followed by alkylation with a methylating agent. The resulting 2-(2,6-difluorophenyl)propionitrile is then hydrolyzed to the desired carboxylic acid.
Causality Behind Experimental Choices
The choice of a strong base, such as sodium hydroxide in a phase-transfer catalysis system or sodium amide in an anhydrous solvent, is crucial for the efficient deprotonation of the relatively acidic α-proton of the nitrile. The subsequent alkylation with a methylating agent like methyl iodide is a standard SN2 reaction. Hydrolysis of the nitrile to the carboxylic acid can be achieved under either acidic or basic conditions, with the choice often depending on the desired workup procedure and the stability of the product to the reaction conditions.[1]
Experimental Protocol
Step 1: Synthesis of 2-(2,6-Difluorophenyl)propionitrile
A mixture of (2,6-difluorophenyl)acetonitrile (1.0 eq.), methyl iodide (1.2 eq.), and a phase-transfer catalyst such as benzyltriethylammonium chloride (0.05 eq.) in a biphasic system of dichloromethane and 50% aqueous sodium hydroxide is stirred vigorously at room temperature. The reaction progress is monitored by TLC or GC. Upon completion, the organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 2-(2,6-difluorophenyl)propionitrile, which can be purified by distillation or used directly in the next step.
Step 2: Hydrolysis to this compound
The crude 2-(2,6-difluorophenyl)propionitrile is heated at reflux in a mixture of concentrated hydrochloric acid and water. The reaction is monitored until the disappearance of the starting material. After cooling, the reaction mixture is extracted with a suitable organic solvent like diethyl ether or ethyl acetate. The combined organic extracts are washed with water, dried, and the solvent is evaporated to afford this compound. Purification can be achieved by recrystallization.
Caption: Synthesis via nitrile alkylation and hydrolysis.
Route 2: Palladium-Catalyzed Carbonylation of 1-Bromo-2,6-difluorobenzene
This modern approach utilizes a one-pot, two-step palladium-catalyzed process. It begins with a Heck coupling of 1-bromo-2,6-difluorobenzene with ethylene to form 2,6-difluorostyrene, which is then subjected to hydroxycarbonylation in the same pot to yield the target acid.[2][3]
Causality Behind Experimental Choices
The use of a palladium catalyst is essential for both the Heck coupling and the subsequent carbonylation reaction. The choice of a suitable phosphine ligand, such as neoisopinocampheyldiphenylphosphine (NISPCPP), has been shown to be effective in promoting both steps with high efficiency and regioselectivity.[2] The reaction is performed in a one-pot fashion to improve overall efficiency and reduce waste from intermediate purification. Carbon monoxide is the source of the carbonyl group in the final carboxylic acid.
Experimental Protocol
In a pressure reactor, 1-bromo-2,6-difluorobenzene (1.0 eq.), a palladium catalyst (e.g., Pd(OAc)2, 2 mol%), and a phosphine ligand (e.g., NISPCPP, 4 mol%) are dissolved in a suitable solvent such as toluene. The reactor is flushed with ethylene and then pressurized to an appropriate pressure (e.g., 10 bar). The mixture is heated to initiate the Heck reaction. After the formation of 2,6-difluorostyrene is complete (monitored by GC), the ethylene is vented, and the reactor is flushed and pressurized with carbon monoxide (e.g., 40 bar). Water (excess) is added, and the mixture is heated to a higher temperature to drive the hydroxycarbonylation. After cooling and venting, the reaction mixture is worked up by extraction with an organic solvent and subsequent purification by chromatography or recrystallization to give this compound.
Caption: One-pot Heck coupling and hydroxycarbonylation.
Route 3: Multi-step Synthesis from 2,6-Difluorobenzaldehyde
This route involves the construction of the propanoic acid side chain starting from the commercially available 2,6-difluorobenzaldehyde. A common strategy is to use a Wittig-type reaction to form an alkene, which is then further functionalized.
Causality Behind Experimental Choices
The Wittig reaction is a reliable method for converting aldehydes into alkenes. Using a phosphonium ylide derived from an ethyl haloacetate allows for the introduction of the required two-carbon ester precursor. Subsequent catalytic hydrogenation reduces the carbon-carbon double bond. Finally, hydrolysis of the ester furnishes the desired carboxylic acid. This multi-step approach offers flexibility but at the cost of overall yield and step economy.
Experimental Protocol
Step 1: Synthesis of Ethyl 2-(2,6-difluorophenyl)acrylate
To a suspension of a phosphonium ylide, such as (ethoxycarbonylmethyl)triphenylphosphonium bromide (1.1 eq.), in a suitable solvent like THF, a strong base (e.g., sodium hydride) is added at 0 °C. After stirring, 2,6-difluorobenzaldehyde (1.0 eq.) is added, and the reaction is allowed to warm to room temperature. After completion, the reaction is quenched with water and extracted with an organic solvent. The product is purified by column chromatography.
Step 2: Reduction to Ethyl 2-(2,6-difluorophenyl)propanoate
The ethyl 2-(2,6-difluorophenyl)acrylate is dissolved in a solvent like ethanol or ethyl acetate, and a catalyst such as 10% palladium on carbon is added. The mixture is then subjected to hydrogenation under a hydrogen atmosphere (e.g., balloon pressure or a Parr hydrogenator) until the starting material is consumed. The catalyst is removed by filtration, and the solvent is evaporated.
Step 3: Hydrolysis to this compound
The crude ethyl 2-(2,6-difluorophenyl)propanoate is hydrolyzed using either acidic or basic conditions, as described in Route 1, to yield the final product.
Caption: Multi-step synthesis via a Wittig reaction.
Conclusion and Recommendations
The choice of the optimal synthesis route for this compound depends on several factors, including the scale of the synthesis, the availability of starting materials and specialized equipment, and the desired overall efficiency.
-
Route 1 (Nitrile Alkylation) is a robust and straightforward method, particularly suitable for laboratory-scale synthesis where the starting nitrile is readily available.
-
Route 2 (Palladium-Catalyzed Carbonylation) represents a highly efficient and atom-economical approach. Its one-pot nature makes it attractive for larger-scale production, provided the necessary equipment for handling gaseous reagents is available.[2]
-
Route 3 (From 2,6-Difluorobenzaldehyde) offers a more classical, multi-step approach. While potentially lower in overall yield, it utilizes well-established reactions and may be preferred if the starting aldehyde is more accessible or cost-effective than the starting materials for the other routes.
For process development and large-scale manufacturing, the palladium-catalyzed carbonylation route appears to be the most promising due to its high efficiency and step economy. For smaller, laboratory-scale preparations, the alkylation of (2,6-difluorophenyl)acetonitrile offers a reliable and less technically demanding alternative.
References
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Molecules. (2020). Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. [Link]
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Safety Operating Guide
Navigating the Disposal of 2-(2,6-difluorophenyl)propanoic Acid: A Comprehensive Guide for Laboratory Professionals
For Immediate Release
In the fast-paced environment of scientific research and drug development, the safe handling and disposal of chemical reagents are paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-(2,6-difluorophenyl)propanoic acid, a compound utilized in various research applications. As Senior Application Scientists, we aim to equip researchers, scientists, and drug development professionals with the expertise to manage this chemical waste stream responsibly, ensuring both personal safety and environmental protection.
Understanding the Compound: Hazard Profile and Initial Assessment
This compound (CAS No: 359828-68-5) is a halogenated carboxylic acid.[1] While specific hazard data for this exact compound is not extensively documented in readily available safety data sheets, its structural similarity to other halogenated organic acids and propanoic acid derivatives warrants a cautious approach.[2][3][4] It should be handled as a substance that may cause skin, eye, and respiratory irritation.[5][6]
Before initiating any disposal procedure, a thorough risk assessment is crucial. This involves reviewing all available safety data for the compound and structurally similar chemicals, and understanding the associated hazards.
Key Hazard Considerations:
-
Corrosivity: As a carboxylic acid, it is expected to be corrosive, capable of causing severe skin burns and eye damage.[3][4]
-
Irritation: May cause respiratory irritation upon inhalation of dust or fumes.[5][6]
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment and may have adverse effects on aquatic life.[7][8][9] Therefore, direct release into drains or the environment is strictly prohibited.[2][3][5]
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE strategy is non-negotiable when handling this compound and its waste.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for integrity before use.[10][11] | To prevent skin contact and potential burns or irritation.[11] |
| Eye & Face Protection | Tightly fitting safety goggles with side-shields are mandatory. A full-face shield should be used when there is a risk of splashing.[10][12] | To protect the eyes from splashes, which could cause serious damage.[10] |
| Skin & Body Protection | A flame-resistant lab coat must be worn and kept fastened. For larger quantities or significant splash risk, consider impervious clothing.[10] | To protect the skin from accidental contact and contamination of personal clothing. |
| Respiratory Protection | For handling the solid powder where dust may be generated, a NIOSH-approved N95 dust mask or a respirator with appropriate cartridges should be used within a chemical fume hood.[10][13] | To prevent inhalation of airborne particles that can cause respiratory irritation.[10] |
Segregation and Collection: The Foundation of Proper Disposal
Proper waste segregation at the point of generation is critical to prevent dangerous reactions and ensure compliant disposal.
Step-by-Step Waste Collection Protocol:
-
Designate Waste Containers: Use clearly labeled, dedicated containers for "Halogenated Organic Acid Waste." Containers must be compatible with the chemical; high-density polyethylene (HDPE) is a suitable choice.[14] Avoid metal containers due to the corrosive nature of acids.[3][15]
-
Labeling: All waste containers must be marked with the words "Hazardous Waste" and a complete list of contents, including the full chemical name "this compound" and its concentration.[16][17][18]
-
Solid Waste: Contaminated solid materials such as gloves, weigh paper, and absorbent pads should be collected in a designated solid halogenated waste container.[10]
-
Liquid Waste: Solutions containing this compound should be collected in a designated liquid halogenated waste container.[10] Do not overfill containers; leave at least 10% headspace to allow for vapor expansion.[14]
-
Storage: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as bases and oxidizing agents.[5][9] Secondary containment should be used for all liquid waste containers.[18]
Disposal Pathways: A Decision-Making Framework
The disposal of this compound must be conducted through a licensed hazardous waste disposal company. The primary methods for treating halogenated organic waste are incineration and, in some cases, chemical neutralization prior to incineration.
Caption: Decision workflow for the disposal of this compound.
High-Temperature Incineration
This is the preferred and most effective method for the complete destruction of halogenated organic compounds.[19]
-
Mechanism: The compound is subjected to very high temperatures, typically above 1100°C, in the presence of excess oxygen.[20] This process breaks the carbon-fluorine bonds and converts the organic material into carbon dioxide, water, and hydrogen fluoride (HF).
-
Regulatory Insight: The high fluorine content necessitates incineration at elevated temperatures to ensure complete destruction and prevent the formation of toxic byproducts.[7][20] The resulting acidic gases, such as HF, are then neutralized in a scrubber system before being released into the atmosphere.[21]
Neutralization (As a Pre-treatment)
While neutralization is a common method for treating acid waste, for halogenated organic acids, it is typically a pre-treatment step before incineration, not a final disposal method.[22][23]
-
Procedure: The acidic waste is slowly and carefully treated with a base, such as sodium hydroxide or calcium hydroxide, to raise the pH to a more neutral level (typically between 6 and 9).[23][24] This should be done in a controlled manner, monitoring the pH continuously.[22]
-
Causality: Neutralization reduces the corrosivity of the waste, making it safer to handle and transport. However, it does not destroy the halogenated organic molecule itself. The resulting salt will still require high-temperature incineration.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Evacuate the immediate area and alert colleagues and your institution's Environmental Health and Safety (EHS) department.[2]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[10]
-
Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to contain the spill.[3][9] Do not use combustible materials like paper towels.
-
Collection: Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.[5]
-
Decontamination: Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.[10]
Caption: Step-by-step workflow for responding to a spill of this compound.
Regulatory Compliance: Adherence to RCRA Guidelines
The disposal of this compound falls under the purview of the Resource Conservation and Recovery Act (RCRA) in the United States.[25][26] Laboratories are considered hazardous waste generators and must comply with regulations regarding waste identification, accumulation, storage, and disposal.[16][17][25] It is imperative to work closely with your institution's EHS department to ensure full compliance with all local, state, and federal regulations.[10]
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety, scientific integrity, and environmental stewardship. By understanding the hazards, implementing robust safety protocols, and adhering to established disposal pathways, researchers can confidently manage this chemical waste stream, ensuring a safe and sustainable research environment.
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A Senior Application Scientist's Guide to Handling 2-(2,6-difluorophenyl)propanoic Acid: Essential Safety Protocols and Operational Plans
This guide provides essential, immediate safety and logistical information for the handling of 2-(2,6-difluorophenyl)propanoic Acid. As your partner in research and development, we are committed to providing value beyond the product itself, ensuring that you can work safely and effectively. This document moves beyond a simple checklist to explain the causality behind each safety recommendation, empowering you to build a self-validating system of laboratory safety.
Hazard Assessment: Understanding the Compound
While specific toxicological data for this compound is not extensively available, its structure as a halogenated propanoic acid derivative necessitates a cautious approach based on the known hazards of similar compounds.[1] Propanoic acid itself is classified as a corrosive substance that can cause severe skin burns and eye damage, as well as respiratory irritation.[2][3][4] The presence of the difluorophenyl group further warrants careful handling, as compounds in this family can be irritating to the eyes, skin, and respiratory system.[5]
Therefore, all handling procedures must assume the compound is corrosive and irritating. The primary routes of exposure to mitigate are skin and eye contact, inhalation of dust or aerosols, and ingestion.[5][6]
Core Directive: Personal Protective Equipment (PPE)
A comprehensive PPE strategy is your first and most critical line of defense. The following table summarizes the required PPE for handling this compound. Never handle this chemical without the appropriate protective gear.
| PPE Category | Specification | Rationale and Field-Proven Insights |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended).[7] | Nitrile and neoprene gloves provide robust protection against a wide range of organic acids. Always inspect gloves for tears or punctures before use. If contact with the acid occurs, remove the gloves immediately, wash your hands, and don a new pair.[8] Double-gloving is recommended for extended procedures or when handling larger quantities. |
| Eye and Face Protection | Tightly fitting safety goggles with side shields. A full-face shield is mandatory when there is a risk of splashing.[8][9] | The eyes are exceptionally vulnerable to corrosive chemicals.[10] Standard safety glasses do not provide adequate protection from splashes.[8] A face shield worn over safety goggles is essential when preparing solutions, transferring the chemical, or in any situation with a heightened risk of splashing.[9] |
| Skin and Body Protection | A flame-resistant lab coat, fully fastened. Consider an impervious apron for larger quantities.[7] | A lab coat protects your skin and personal clothing from incidental contact. Ensure it is fully buttoned. For tasks involving significant quantities (>50 mL) or a high splash potential, an acid-resistant apron provides an additional layer of protection. |
| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges if engineering controls are insufficient or when handling the solid powder outside of a fume hood.[7] | To prevent respiratory irritation from dust or aerosols, all handling of the solid and preparation of solutions should be conducted within a certified chemical fume hood.[11][12] If a fume hood is not available or its performance is questionable, respiratory protection is mandatory. |
Operational Plan for Safe Handling
Adherence to a strict, step-by-step operational plan minimizes the risk of exposure and ensures a controlled environment.
Step 1: Preparation and Pre-Handling
-
Designate an Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood.[7][12]
-
Assemble Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, glassware, etc.) and labeled waste containers are inside the fume hood.[7]
-
Verify Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station before beginning work.[5][8]
Step 2: Handling and Experimental Use
-
Weighing the Solid: When handling the solid powder, minimize the creation of dust. Use a spatula to carefully transfer the desired amount to a weigh boat.
-
Solution Preparation: If preparing a solution, always add the acid slowly to the solvent while stirring.[8][10] Never add solvent to the acid, as this can cause a violent exothermic reaction and splashing.
-
Container Management: Keep containers of the acid tightly closed when not in use to prevent the release of any vapors.[2][6]
Step 3: Post-Handling and Decontamination
-
Clean-Up: Decontaminate the work surface with an appropriate cleaning agent.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. First, remove gloves (if double-gloved, remove the outer pair first), then the lab coat, followed by the face shield and goggles. Always wash hands thoroughly with soap and water after removing PPE.[8][12]
Disposal Plan
Proper segregation and disposal of waste are critical to laboratory and environmental safety.[7]
-
Solid Waste: Collect any contaminated solid materials, such as gloves, weigh paper, and absorbent pads, in a designated, clearly labeled solid hazardous waste container.[7]
-
Liquid Waste: All solutions containing this compound must be collected in a designated, labeled liquid hazardous waste container.[7]
-
Disposal: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department. Do not pour chemical waste down the drain.[11]
Emergency Procedures
In the event of an accidental release or exposure, immediate and correct action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][5] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][5] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][6]
-
Spill: For a small spill within a fume hood, use an appropriate absorbent material (such as a spill kit for acids) to contain and clean up the spill. For larger spills, evacuate the area and contact your institution's EHS department immediately.
Workflow for Safe Handling
The following diagram outlines the critical decision points and procedural flow for safely handling this compound.
Caption: Safe Handling Workflow for this compound.
References
- Benchchem. (n.d.). Safe Handling and Disposal of 3,5-Difluorophenol: A Guide for Laboratory Professionals.
- denios.ca. (n.d.). Managing Corrosive Substances: Safety Protocols for Businesses.
- SALUS IQ | AI Safety Assistant. (n.d.). What is the topic for handling Acid equipment.
- The Sarpong Group. (2016, October 24). Corrosives – Strong Acids.
- Princeton EHS. (n.d.). Corrosive Materials | Office of Environmental Health and Safety.
- BASF. (2023, August 3). Safety data sheet.
- Thermo Fisher Scientific. (2012, February 21). SAFETY DATA SHEET.
- (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
- Sigma-Aldrich. (2024, March 2). SAFETY DATA SHEET.
- AK Scientific, Inc. (n.d.). 2-Cyano-3-(3,5-difluorophenyl)propionic Acid.
- Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.
- Sigma-Aldrich. (2024, March 2). SAFETY DATA SHEET.
- Fluorochem. (2024, December 19). Safety Data Sheet.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,6-Difluorophenylboronic acid.
Sources
- 1. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 2. download.basf.com [download.basf.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. aksci.com [aksci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 9. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 12. What is the topic for handling Acid equipment | SALUS IQ [ai.salussafety.io]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
